molecular formula C9H11NO B085284 5,6,7,8-Tetrahydro-1-quinoliniumolate CAS No. 14631-48-2

5,6,7,8-Tetrahydro-1-quinoliniumolate

Cat. No.: B085284
CAS No.: 14631-48-2
M. Wt: 149.19 g/mol
InChI Key: FGGBJUOJAKQFRD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1-quinoliniumolate is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxido-5,6,7,8-tetrahydroquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGBJUOJAKQFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=[N+]2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380789
Record name 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14631-48-2
Record name 5,6,7,8-Tetrahydroquinoline N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14631-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 5,6,7,8-tetrahydro-1-quinoliniumolate, a heterocyclic betaine with potential applications in medicinal chemistry. Drawing from established principles of organic synthesis and spectroscopic analysis, this document details a proposed synthetic pathway and outlines the expected analytical characterization of this novel compound.

Introduction: The Potential of Quinoliniumolates

Quinoline and its derivatives have long been a cornerstone in drug discovery, with applications ranging from antimalarial agents to kinase inhibitors.[1] The unique electronic and structural features of the quinoline scaffold make it a privileged structure in medicinal chemistry. The introduction of a betaine-like zwitterionic character, as seen in quinoliniumolates, can significantly alter the physicochemical properties of the molecule, potentially enhancing solubility, modulating bioavailability, and introducing novel pharmacological activities.[2] this compound, with its partially saturated carbocyclic ring fused to a pyridinium oxide moiety, represents an intriguing target for the development of new therapeutic agents.

Proposed Synthesis of this compound

Step 1: Synthesis of the Precursor, 5,6,7,8-Tetrahydroquinoline 1-oxide

The initial and critical step is the N-oxidation of 5,6,7,8-tetrahydroquinoline. This transformation can be effectively achieved using a variety of oxidizing agents, with Oxone in a biphasic water-acetonitrile system, catalyzed by PhI and thallous acetate, being a reported method.[3]

Experimental Protocol:

  • To a solution of 5,6,7,8-tetrahydroquinoline (1.0 eq) in a 1:1 mixture of acetonitrile and water, add PhI (0.05 eq) and a catalytic amount of thallous acetate.

  • Cool the mixture in an ice bath and add Oxone (4.6 eq) portion-wise over several hours while maintaining vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5,6,7,8-tetrahydroquinoline 1-oxide.[3]

Causality Behind Experimental Choices:

  • Oxone: A stable and safe oxidizing agent that provides the oxygen atom for the N-oxidation.

  • PhI/Thallous Acetate: This catalytic system facilitates the oxidation process.

  • Biphasic System: The use of a water-acetonitrile mixture aids in the solubility of both the organic substrate and the inorganic oxidizing agent.

  • Portion-wise Addition: This is crucial to control the exothermic nature of the oxidation reaction.

Step 2: Proposed Intramolecular Rearrangement to this compound

The conversion of 5,6,7,8-tetrahydroquinoline 1-oxide to the target quinoliniumolate is a proposed intramolecular rearrangement. Photochemical conditions are a promising avenue for inducing such transformations in N-oxides. The absorption of UV light can promote the N-oxide to an excited state, facilitating rearrangements that are not accessible under thermal conditions.[4]

Proposed Experimental Protocol:

  • Dissolve the synthesized 5,6,7,8-tetrahydroquinoline 1-oxide in a suitable, degassed organic solvent (e.g., acetonitrile or dichloromethane) in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature.

  • Monitor the reaction by TLC or LC-MS to observe the formation of the new product.

  • Upon completion or reaching optimal conversion, remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to isolate this compound.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow Start 5,6,7,8-Tetrahydroquinoline Step1 N-Oxidation (Oxone, PhI, TlOAc) Start->Step1 Intermediate 5,6,7,8-Tetrahydroquinoline 1-oxide Step1->Intermediate Step2 Photochemical Rearrangement (UV light) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic and analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2d1HH-2
~7.2 - 7.4t1HH-3
~7.0 - 7.2d1HH-4
~2.8 - 3.0t2HH-8
~2.6 - 2.8t2HH-5
~1.8 - 2.0m4HH-6, H-7

Rationale for Predicted Shifts: The protons on the aromatic ring (H-2, H-3, and H-4) are expected to be deshielded due to the electron-withdrawing nature of the positively charged nitrogen and the adjacent oxygen atom. The aliphatic protons (H-5, H-6, H-7, and H-8) will appear in the upfield region, with their splitting patterns reflecting their coupling with neighboring protons. These predicted values are extrapolated from data on 5,6,7,8-tetrahydroquinoline and its derivatives.[5]

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~145 - 150C-8a
~140 - 145C-2
~130 - 135C-4
~125 - 130C-4a
~120 - 125C-3
~28 - 32C-5
~25 - 29C-8
~20 - 24C-6, C-7

Rationale for Predicted Shifts: The carbon atoms of the aromatic ring will be in the downfield region, with C-8a and C-2 being the most deshielded due to their proximity to the heteroatoms. The aliphatic carbons will resonate in the upfield region. These predictions are based on known chemical shifts for 5,6,7,8-tetrahydroquinoline.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy will provide crucial information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration
~3100 - 3000C-H stretch (aromatic)
~2950 - 2850C-H stretch (aliphatic)
~1620 - 1580C=C stretch (aromatic)
~1480 - 1440C-H bend (aliphatic)
~1250 - 1150N-O stretch

Rationale for Expected Absorptions: The spectrum is expected to show characteristic peaks for aromatic and aliphatic C-H bonds. A key absorption will be the N-O stretching vibration, which is typically observed in the 1250-1150 cm⁻¹ region for N-oxides. The provided IR data for 5,6,7,8-tetrahydroquinoline can be used as a reference.[7]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 149.08

  • Key Fragmentation Peaks: Loss of oxygen (m/z = 133), and fragmentation of the tetrahydroquinoline ring.

Rationale for Expected Fragmentation: The molecular ion peak should correspond to the exact mass of C₉H₁₁NO. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom.[8] Further fragmentation would likely involve the aliphatic ring.

Diagram of the Characterization Workflow:

CharacterizationWorkflow Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Confirmation and Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the comprehensive characterization of the target compound.

Potential Applications in Drug Development

The unique structural features of this compound suggest several potential applications in drug development:

  • Novel Pharmacophore: The quinoliniumolate scaffold can serve as a novel pharmacophore for screening against various biological targets.

  • Modulation of Physicochemical Properties: The zwitterionic nature of the molecule may enhance aqueous solubility and alter membrane permeability compared to its non-ionic counterparts, which could be advantageous for drug delivery.[2]

  • Bioisosteric Replacement: This moiety could be used as a bioisosteric replacement for other functional groups in known drug molecules to improve their pharmacological profiles.

  • Antimicrobial and Anticancer Agents: Given the broad biological activities of quinoline derivatives, this compound and its analogs are worthy of investigation for their potential antimicrobial and anticancer properties.[1]

Conclusion

This technical guide has outlined a plausible and scientifically grounded approach to the synthesis and characterization of this compound. The proposed two-step synthesis, involving N-oxidation followed by a photochemical rearrangement, offers a viable route to this novel heterocyclic betaine. The detailed characterization plan, utilizing NMR, FT-IR, and mass spectrometry, will be crucial for confirming the structure and purity of the synthesized compound. The potential applications of this molecule in drug discovery are promising, and this guide serves as a foundational resource for researchers embarking on the exploration of this and related quinoliniumolate scaffolds.

References

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (n.d.). In MDPI. Retrieved from [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). In MDPI. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate. (n.d.). In PMC. Retrieved from [Link]

  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides. (2015). In Who we serve. Retrieved from [Link]

  • 5,6,7,8-Tetrahydroquinoxaline. (n.d.). In NIST WebBook. Retrieved from [Link]

  • 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335. (n.d.). In PubChem. Retrieved from [Link]

  • 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822. (n.d.). In PubChem. Retrieved from [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). In UNCW Institutional Repository. Retrieved from [Link]

  • Quinoline, 5,6,7,8-tetrahydro-. (n.d.). In NIST WebBook. Retrieved from [Link]

  • Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. (n.d.). In WUR eDepot. Retrieved from [Link]

  • Radical generation enabled by photoinduced N–O bond fragmentation. (2022). In RSC Publishing. Retrieved from [Link]

  • 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010. (n.d.). In PubChem. Retrieved from [Link]

  • A guide to 13c nmr chemical shift values. (n.d.). Retrieved from [Link]

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2012). In ResearchGate. Retrieved from [Link]

  • Glycoconjugates of Quinolines: Application in Medicinal Chemistry. (2016). In PubMed. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). In Organic Chemistry Data. Retrieved from [Link]

  • Part 26.2 EFFECTS OF N-OXIDATION ON THE 13C NMR CHEMICAL SHIFTS OF SATURATED S. (n.d.). In Revue Roumaine de Chimie. Retrieved from [Link]

  • Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. (2016). In PubMed. Retrieved from [Link]

  • (PDF) Polymeric Betaines: Synthesis, Characterization, and Application. (1970). In ResearchGate. Retrieved from [Link]

  • Chemical structures of natural betaines. (n.d.). In ResearchGate. Retrieved from [Link]

  • Characterization of betaines using electrospray MS/MS. (n.d.). In PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline and its N-Oxide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif of significant interest to researchers in drug discovery and medicinal chemistry. Its unique three-dimensional structure, arising from the fusion of a pyridine and a cyclohexene ring, provides a versatile framework for the development of novel therapeutic agents. Derivatives of this core have shown a wide range of biological activities, including potential as neuroprotective agents, antihypertensives, and anti-inflammatory drugs.[1] This guide provides a comprehensive overview of the core physicochemical properties of 5,6,7,8-tetrahydroquinoline.

Furthermore, this whitepaper will delve into the nature of a specific, yet less documented derivative: 5,6,7,8-tetrahydro-1-quinoliniumolate. This name suggests a zwitterionic structure, synonymous with 5,6,7,8-tetrahydroquinoline N-oxide. While direct experimental data for this compound is sparse, we will present a theoretical analysis of its expected properties, drawing comparisons with the parent compound and the well-studied quinoline N-oxide. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical series.

Part 1: Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline

5,6,7,8-Tetrahydroquinoline (THQ) is a colorless to yellow liquid with a pungent odor.[1] It is the semi-hydrogenated derivative of quinoline and serves as a crucial starting material for a multitude of more complex molecules.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 5,6,7,8-tetrahydroquinoline[3]
CAS Number 10500-57-9[3]
Molecular Formula C₉H₁₁N[3]
Molecular Weight 133.19 g/mol [1][3]
Physical State Colorless to yellow liquid[1]
Boiling Point 218-222 °C[1]
Density 1.030 g/mL
Refractive Index 1.544
Solubility Slightly soluble in water; soluble in most organic solvents[1]

Part 2: Spectroscopic and Analytical Characterization of 5,6,7,8-Tetrahydroquinoline

The structural elucidation and purity assessment of 5,6,7,8-tetrahydroquinoline relies on standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to confirming the identity and purity of 5,6,7,8-tetrahydroquinoline.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclohexene ring.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 5,6,7,8-tetrahydroquinoline displays characteristic absorption bands that confirm the presence of its key functional groups. These include C-H stretching vibrations from both the aromatic and aliphatic portions of the molecule, as well as C=C and C=N stretching vibrations from the pyridine ring.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for assessing the purity of 5,6,7,8-tetrahydroquinoline and its derivatives. A typical method utilizes a C18 column with a mobile phase consisting of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5]

Part 3: Synthesis of the 5,6,7,8-Tetrahydroquinoline Scaffold

The synthesis of 5,6,7,8-tetrahydroquinoline is most commonly achieved through the catalytic hydrogenation of quinoline. This reaction reduces the pyridine ring, yielding the desired tetrahydro derivative.

A patented method describes a two-step, one-pot process involving an initial catalytic hydrogenation of quinoline at a lower temperature (20-110°C) followed by an isomerization reaction at a higher temperature (140-300°C) using a palladium-based catalyst.[6] This approach aims to improve yield and reduce energy consumption compared to older methods that required separate steps and different catalysts.[6] Other synthetic routes include the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.[1]

Part 4: The Putative this compound: A Theoretical Discussion

The compound "this compound" is understood to be the zwitterionic form of 5,6,7,8-tetrahydroquinoline N-oxide. A CAS number (14631-48-2) exists for 5,6,7,8-tetrahydroquinoline 1-oxide, confirming its identity as a known chemical entity.[7][8]

Caption: Relationship between 5,6,7,8-Tetrahydroquinoline and its N-oxide/zwitterionic form.

Predicted Physicochemical Properties

The introduction of the N-oxide functionality is expected to significantly alter the physicochemical properties compared to the parent tetrahydroquinoline.

  • Polarity and Solubility: The N-O bond is highly polarized, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This will substantially increase the molecule's dipole moment and overall polarity. Consequently, this compound is predicted to have a higher boiling point and greater solubility in polar solvents, including water, compared to the parent compound.

  • Basicity: The oxygen atom in the N-oxide can act as a hydrogen bond acceptor. The N-oxide is expected to be a weaker base than the parent tertiary amine in 5,6,7,8-tetrahydroquinoline.

  • Spectroscopic Properties:

    • IR Spectroscopy: The IR spectrum of the N-oxide would be expected to show a strong characteristic absorption for the N-O bond, typically in the 1200-1350 cm⁻¹ region.[9]

    • NMR Spectroscopy: The protons on the carbon atoms adjacent to the N-oxide group (in the pyridine ring) would likely be shifted downfield in the ¹H NMR spectrum due to the deshielding effect of the polarized N-O bond.

Synthesis of this compound

The synthesis of N-oxides of nitrogen-containing heterocycles is typically achieved through oxidation. For quinoline, oxidation with peracetic acid is a known method to produce quinoline-N-oxide.[10] A similar approach would be the most probable route to synthesize this compound from 5,6,7,8-tetrahydroquinoline.

Part 5: Biological Significance and Drug Development Context

The 5,6,7,8-tetrahydroquinoline core is a key component in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications:

  • C5a Receptor Antagonists: Substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been reported as potent antagonists of the C5a receptor, which is involved in inflammatory responses.[11]

  • Anticancer Agents: Chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have demonstrated antiproliferative activity against various cancer cell lines.[9]

  • Alzheimer's Disease: 5-amino-5,6,7,8-tetrahydroquinolinones have been designed and synthesized as acetylcholinesterase inhibitors, which are a class of drugs used to treat the symptoms of Alzheimer's disease.[7]

The introduction of an N-oxide group can modulate a drug candidate's pharmacokinetic properties, such as solubility and metabolic stability, and is a strategy sometimes employed in drug design.

Part 6: Experimental Protocols

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

This protocol is a conceptual representation based on a patented method.[6]

  • Catalyst Preparation: Prepare a palladium-based catalyst with specific selectivity for the desired reaction.

  • Reaction Setup: In a high-pressure reactor, charge the quinoline raw material and the prepared catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 8-12 atmospheres and heat to 60-70°C. Maintain these conditions with stirring until hydrogen uptake ceases.

  • Isomerization: Carefully vent the excess hydrogen to a pressure of 2 atmospheres. Increase the temperature to 160-170°C and stir for 1-4 hours.

  • Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The crude product is then purified, typically by vacuum distillation, to yield 5,6,7,8-tetrahydroquinoline.

Protocol 2: HPLC Analysis of 5,6,7,8-Tetrahydroquinoline

This protocol is adapted from a published method.[5]

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small percentage of an acid modifier (e.g., 0.1% formic acid for MS compatibility). The exact ratio of MeCN to water would be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the quinoline chromophore (e.g., 254 nm).

  • Injection Volume: 5-10 µL of a sample dissolved in the mobile phase.

  • Analysis: The retention time of the main peak is used to identify the compound, and the peak area is used to determine its purity.

G cluster_synthesis Synthesis cluster_analysis Analysis Quinoline Quinoline Hydrogenation Hydrogenation Quinoline->Hydrogenation Pd Catalyst, H2 Isomerization Isomerization Hydrogenation->Isomerization Heat Purification Purification Isomerization->Purification Distillation THQ_Product 5,6,7,8-Tetrahydroquinoline Purification->THQ_Product Final Product Sample_Prep Sample_Prep THQ_Product->Sample_Prep Dissolve HPLC HPLC Sample_Prep->HPLC Inject Spectroscopy Spectroscopy HPLC->Spectroscopy Elute Data_Analysis Data_Analysis Spectroscopy->Data_Analysis Detect Final_Report Purity & Identity Confirmed Data_Analysis->Final_Report Quantify

Sources

Crystal structure analysis of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, three-dimensional conformation provides a versatile scaffold for designing ligands that can precisely interact with a wide range of biological targets, including enzymes and receptors. This guide focuses on this compound, a derivative of this important class. Understanding its three-dimensional structure at an atomic level through crystal structure analysis is paramount for rational drug design, enabling the elucidation of structure-activity relationships (SAR) that are critical for developing new therapeutic agents.[3]

This document provides a comprehensive technical overview of the methodologies and analytical approaches required to determine and interpret the crystal structure of this compound. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Part 1: Synthesis and Crystal Growth – The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the final structural data is intrinsically linked to the success of these initial steps.

Synthesis of the Tetrahydroquinoline Core

The synthesis of the 5,6,7,8-tetrahydroquinoline core can be achieved through several established routes. A common and effective method is the catalytic hydrogenation of quinoline. This process typically involves reacting quinoline with hydrogen gas in the presence of a selective catalyst, such as a specially prepared Palladium (Pd) catalyst, under controlled temperature and pressure.[4] Alternative synthetic pathways allow for the introduction of various substituents on the tetrahydroquinoline core, facilitating the exploration of structure-activity relationships.[5] For instance, multi-step reactions can be employed to produce derivatives like 5,6,7,8-tetrahydroquinolin-8-ylamine or 5,6,7,8-tetrahydroquinolin-8-ol, which serve as precursors for more complex molecules.[6][7]

The "-olate" suffix in the target compound's name implies an anionic oxygen atom, suggesting the final molecule is likely a zwitterion or an inner salt. This can be achieved by introducing a hydroxyl group and deprotonating it, or through N-oxidation of the quinoline nitrogen followed by rearrangement and functionalization.

Experimental Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is often more of an art than a science, requiring patience and meticulous control over experimental conditions. The primary objective is to allow molecules to self-assemble slowly into a highly ordered, three-dimensional lattice.

Step-by-Step Methodology:

  • Purification: The synthesized this compound must be purified to the highest possible degree (>98%) using techniques such as column chromatography or recrystallization to remove impurities that can inhibit crystal nucleation and growth.

  • Solvent Selection: A screening of various solvents is performed to identify a system where the compound has moderate solubility. Ideal solvents include ethanol, methanol, acetonitrile, or mixtures thereof with water. The goal is to find a solvent in which the compound is soluble when heated but supersaturated upon slow cooling.

  • Crystallization Technique - Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent in a clean vial to create a near-saturated solution.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment at a constant, cool temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of single crystals.

  • Crystal Harvesting: Once well-formed crystals are observed, they must be carefully harvested using a nylon loop and immediately prepared for mounting on the diffractometer.

Part 2: X-ray Crystallography – Elucidating the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions.

G cluster_workflow Crystal Structure Analysis Workflow A Synthesis & Crystal Growth B Crystal Mounting A->B C X-ray Data Collection (Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Structural Analysis & Validation F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected using a focused beam of monochromatic X-rays, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source.[3] The crystal is rotated in the beam, and the diffraction pattern (the intensities and positions of thousands of diffracted X-ray reflections) is recorded on a detector.

  • Data Processing: The raw diffraction data is processed using specialized software. This involves integrating the reflection intensities, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For organic molecules, this is typically achieved using direct methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares method.[8] This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Part 3: Structural Interpretation and Computational Insights

Once the structure is refined, a detailed analysis is performed to understand the molecule's geometry, conformation, and the non-covalent interactions that govern its packing in the solid state.

Molecular Geometry and Conformation

The analysis of a refined crystal structure reveals precise intramolecular details. For this compound, key aspects to examine include:

  • Bond Lengths and Angles: Comparison of experimental bond lengths and angles to standard values for similar chemical environments.

  • Ring Pucker Analysis: The saturated cyclohexene ring fused to the pyridine moiety is not planar. A puckering analysis would likely reveal a conformation similar to a half-chair, which is common for such systems.[9]

  • Planarity of the Pyridine Ring: The aromatic pyridine portion of the molecule is expected to be largely planar.

G cluster_structure Molecular Structure of this compound A

Caption: Molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is dictated by a network of non-covalent interactions. Understanding these interactions is crucial for predicting physicochemical properties like solubility and melting point.

  • Hydrogen Bonding: The presence of N-H or O-H groups can lead to strong hydrogen bonds, which often act as the primary drivers of the crystal packing arrangement.

  • π-π Stacking: The aromatic pyridine rings can interact with neighboring rings through π-π stacking, further stabilizing the structure.

  • Hirshfeld Surface Analysis: This powerful computational tool is used to visualize and quantify intermolecular contacts within the crystal.[10][11] By mapping properties onto this unique molecular surface, one can deconstruct the 2D fingerprint plots to highlight the relative contributions of different interactions (e.g., H···H, C···H, O···H contacts) to the overall crystal packing.[11]

Quantitative Data Summary

The final output of a crystal structure determination is a set of crystallographic data, which should be presented clearly for comparison and validation.

Parameter Hypothetical Data for this compound
Chemical FormulaC₉H₁₁NO
Formula Weight149.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a, b, c (Å)8.5, 10.2, 9.8
α, β, γ (°)90, 95.5, 90
Volume (ų)847.5
Z (Molecules/unit cell)4
Calculated Density (g/cm³)1.17
R-factor (R₁)~0.045
Goodness-of-Fit (GOF)~1.05

Note: This table contains representative data based on similar small organic molecules and is for illustrative purposes.

Conclusion: From Structure to Function

The crystal structure analysis of this compound provides a precise atomic-level blueprint of the molecule. This information is indispensable for the scientific community, particularly those in drug development. By understanding the molecule's three-dimensional shape and the nature of its intermolecular interactions, researchers can make informed decisions in the design of more potent and selective analogs, predict their solid-state properties, and ultimately accelerate the journey from a promising compound to a life-saving therapeutic. The integration of experimental X-ray diffraction with computational analysis like Hirshfeld surface mapping represents a modern, robust approach to small molecule characterization.

References

  • Benchchem. X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Benchchem.
  • Ebead, M. Y., et al. (1987). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. Fragments of the X-ray crystal structures containing quinolizinium and.... ResearchGate.
  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-8.
  • PubChem. 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information.
  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 60(6), 972-979. Available from: [Link]

  • MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available from: [Link]

  • Google Patents. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline. Google Patents.
  • ResearchGate. Structures of the quinoline derivatives. ResearchGate. Available from: [Link]

  • PubMed Central. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Request PDF. Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. ResearchGate. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5,6,7,8-Tetrahydroquinoxaline. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. 5,6,7,8-Tetrahydro-[3][5][12]triazolo[5,1-b]quinazolin-9(4H). National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5,6,7,8-Tetrahydro-1-naphthol. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5,6,7,8-Tetrahydrofolic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

A Predictive Spectroscopic and Structural Analysis of 5,6,7,8-Tetrahydro-1-quinoliniumolate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic and structural characteristics of 5,6,7,8-Tetrahydro-1-quinoliniumolate. In the absence of direct experimental data for this specific zwitterionic N-oxide in the public domain, this document leverages empirical data from the parent compound, 5,6,7,8-tetrahydroquinoline, and established principles of spectroscopic shifts in aromatic N-oxides to construct a predictive model. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's expected spectral behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes detailed theoretical interpretations, predicted data tables, and validated experimental protocols to guide future empirical studies.

Introduction: The Scientific Rationale for a Predictive Approach

This compound is a zwitterionic heterocyclic compound with a quinoline core. Its structure, featuring a positively charged nitrogen and a negatively charged oxygen, suggests a unique electronic distribution that could lead to interesting pharmacological and chemical properties. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and potential application in medicinal chemistry and materials science.

This guide takes a predictive approach, a common and necessary practice in chemical research when dealing with novel or uncharacterized compounds. By starting with the known spectroscopic data of the parent molecule, 5,6,7,8-tetrahydroquinoline, and applying well-documented principles of how N-oxidation affects spectral properties, we can build a robust and scientifically sound predictive model. This approach not only provides a valuable reference for researchers but also establishes a hypothesis that can be tested and refined through future experimental work.

Molecular Structure and Its Spectroscopic Implications

The core structure of this compound is a fusion of a pyridine N-oxide and a cyclohexane ring. The N-oxide functionality introduces a significant dipole moment and alters the electronic landscape of the aromatic ring, which is the basis for the predicted spectral shifts.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Predictive Analysis

The introduction of the N-oxide group is expected to cause a downfield shift of the protons on the aromatic ring, particularly those closest to the nitrogen atom, due to the deshielding effect of the positively charged nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton5,6,7,8-tetrahydroquinoline (Experimental)This compound (Predicted)Multiplicity
H-2~8.3~8.5-8.7d
H-3~7.0~7.2-7.4t
H-4~7.4~7.6-7.8d
H-5~2.9~3.0-3.2t
H-6~1.9~1.9-2.1m
H-7~1.8~1.8-2.0m
H-8~2.8~2.9-3.1t

Interpretation:

  • H-2 and H-4: These protons are expected to experience the most significant downfield shift due to their proximity to the N-oxide group. The increased positive charge on the nitrogen atom withdraws electron density from the aromatic ring, leading to deshielding.

  • H-3: A smaller downfield shift is predicted for H-3.

  • Aliphatic Protons (H-5, H-6, H-7, H-8): Minor downfield shifts are anticipated for the protons on the saturated ring, with H-5 and H-8 being slightly more affected due to their benzylic positions.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard zg30.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • Processing: Apply a Fourier transform to the acquired FID, followed by phase and baseline correction.

¹³C NMR Spectroscopy: Predicted Carbon Environment

Similar to the proton NMR, the carbon atoms in the aromatic ring are expected to be deshielded, resulting in downfield shifts in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon5,6,7,8-tetrahydroquinoline (Experimental)This compound (Predicted)
C-2~147~140-145
C-3~121~125-130
C-4~136~130-135
C-4a~128~130-135
C-5~28~29-31
C-6~23~23-25
C-7~23~23-25
C-8~32~33-35
C-8a~155~150-155

Interpretation:

  • Aromatic Carbons (C-2, C-3, C-4, C-4a, C-8a): The carbons of the pyridine ring are expected to show noticeable shifts. C-2 and C-8a, being directly attached to the nitrogen, will be significantly affected. The introduction of the N-oxide can sometimes lead to an upfield shift for the alpha carbons due to resonance effects, which is reflected in the predicted range for C-2.

  • Aliphatic Carbons (C-5, C-6, C-7, C-8): These carbons will likely experience minor downfield shifts.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of the sample in 0.6 mL of a deuterated solvent.

  • Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard zgpg30 with proton decoupling.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Vibrational Analysis

The most significant change in the IR spectrum upon N-oxidation is the appearance of a strong N-O stretching band. The aromatic C-H and C=C stretching vibrations will also be affected.

Table 3: Predicted IR Absorption Bands (in cm⁻¹)

Functional Group5,6,7,8-tetrahydroquinoline (Experimental)This compound (Predicted)Intensity
Aromatic C-H Stretch3050-30003100-3050Medium-Weak
Aliphatic C-H Stretch2950-28502950-2850Strong
Aromatic C=C Stretch1600-14501610-1470Medium-Strong
N-O StretchN/A1300-1200Strong

Interpretation:

  • N-O Stretch: A strong absorption band is predicted in the 1300-1200 cm⁻¹ region, which is characteristic of the N-O stretching vibration in aromatic N-oxides.[1] This is the most definitive feature for confirming the N-oxidation.

  • Aromatic C-H and C=C Stretches: The positions of these bands are expected to shift slightly to higher wavenumbers due to the changes in the electronic structure of the aromatic ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Spectral range: 4000-400 cm⁻¹.

  • Processing: Perform a background correction and present the data as transmittance or absorbance.

UV-Vis Spectroscopy: Electronic Transitions

Aromatic N-oxides typically exhibit characteristic UV-Vis absorption bands. The spectrum is expected to be different from the parent quinoline due to the altered electronic transitions.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max in nm)

Solvent5,6,7,8-tetrahydroquinoline (Predicted)This compound (Predicted)
Ethanol~270, ~310~230-240, ~280-290, ~320-330

Interpretation:

  • The UV-Vis spectrum of this compound is predicted to show multiple absorption bands corresponding to π→π* and n→π* transitions. The N-oxide group will likely cause a blue shift (hypsochromic shift) of some bands and a red shift (bathochromic shift) of others compared to the parent compound, reflecting the more complex electronic structure.[2]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Scan range: 200-800 nm.

    • Scan speed: Medium.

  • Processing: Record the absorbance spectrum and identify the wavelengths of maximum absorption (λ_max).

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic properties of this compound. The predicted NMR, IR, and UV-Vis data, based on the known characteristics of the parent compound and the general effects of N-oxidation, offer a solid foundation for future experimental work. The provided protocols are designed to ensure the reliable acquisition of high-quality data for the empirical validation and refinement of these predictions. This work serves as a critical first step in the comprehensive characterization of this promising heterocyclic compound.

References

  • Pihlaja, K., & Kleinpeter, E. (Eds.). (2008). Carbon-13 NMR Chemical Shifts in Structural and Stereochemical Analysis. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]

  • Katritzky, A. R., & Lagowski, J. M. (2011). Chemistry of the Heterocyclic N-Oxides. Elsevier.
  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

Sources

Quantum Chemical Calculations for 5,6,7,8-Tetrahydro-1-quinoliniumolate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the application of quantum chemical calculations to elucidate the molecular properties of 5,6,7,8-Tetrahydro-1-quinoliniumolate, a zwitterionic scaffold of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical workflows for computational analysis. By leveraging Density Functional Theory (DFT), we can predict and rationalize the molecule's electronic structure, reactivity, and spectroscopic characteristics, thereby providing critical insights to guide rational drug design and development. This guide emphasizes the causality behind methodological choices and the interpretation of computational data in a drug discovery context.

Introduction: The Significance of this compound and the Predictive Power of Quantum Chemistry

This compound, a molecule characterized by its zwitterionic nature with both a positive and negative formal charge, presents a unique electronic profile.[1] Its hydrogenated quinoline core is a well-established pharmacophore in numerous therapeutic agents.[2][3] The zwitterionic character can significantly influence its physicochemical properties, such as solubility, membrane permeability, and protein-ligand interactions, which are pivotal in determining a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][5]

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a robust in-silico approach to understanding the intricate relationship between the structure and properties of such molecules.[6][7] These computational methods allow us to move beyond empirical observations and develop a predictive understanding of molecular behavior at the electronic level.[8] This is invaluable in modern drug discovery, where a computational-first approach can de-risk and accelerate the identification and optimization of lead compounds.[7][9]

This guide will detail a systematic workflow for the quantum chemical analysis of this compound, from initial structure preparation to the interpretation of key molecular descriptors relevant to drug action.

Foundational Theory: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized organic molecules.[6][7] The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification makes it feasible to perform calculations on drug-like molecules.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For organic molecules containing nitrogen and oxygen, the B3LYP hybrid functional is a widely used and well-validated choice that often provides reliable results.[6][7] The basis set, which is a set of mathematical functions used to describe the atomic orbitals, should be chosen to adequately represent the electronic distribution. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly employed for this class of molecules.[6]

Experimental Protocols: A Step-by-Step Computational Workflow

The following section outlines a detailed, self-validating protocol for the quantum chemical analysis of this compound. The causality behind each step is explained to provide a clear understanding of the experimental design.

Molecular Structure Preparation

The initial step involves obtaining a 3D representation of the molecule. This can be achieved by sketching the molecule in a molecular editor and performing an initial geometry optimization using a computationally inexpensive force field method.

Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule. This is a critical step as all subsequent property calculations are dependent on the accuracy of the optimized geometry.

Protocol:

  • Software Selection: Utilize a reputable quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Methodology: Employ Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set.

  • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is located.

  • Solvation Effects: Given the zwitterionic nature of the molecule, it is crucial to consider the effect of the solvent. The Polarizable Continuum Model (PCM) is a widely accepted method to simulate the bulk solvent effects of water.

Frequency Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain the vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.

Protocol:

  • Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) as the geometry optimization.

  • Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be re-optimized.

The computational workflow is summarized in the following diagram:

Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B Initial Conformation C 3. Frequency Analysis (Verify Minimum) B->C Optimized Geometry D 4. Property Calculations (HOMO-LUMO, ESP, Charges) C->D Verified Minimum Energy Structure E 5. Data Analysis & Interpretation D->E Calculated Properties

Caption: A generalized workflow for quantum chemical calculations.

Analysis of Molecular Properties: Translating Data into Insights

Once a validated optimized geometry is obtained, a range of molecular properties can be calculated to understand the chemical behavior of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

PropertyIllustrative Value (eV)Significance in Drug Design
HOMO Energy-6.5Potential for electron donation in metabolic reactions or receptor interactions.
LUMO Energy-1.8Susceptibility to nucleophilic attack.
HOMO-LUMO Gap4.7Indicator of chemical stability and reactivity.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[10] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

The logical relationship for interpreting MEP maps is as follows:

MEP Interpretation A Red Regions B Electron-Rich (Negative Potential) A->B C Nucleophilic Sites (e.g., Oxygen atom) B->C D Blue Regions E Electron-Poor (Positive Potential) D->E F Electrophilic Sites (e.g., Protons on Nitrogen) E->F

Caption: Interpreting Molecular Electrostatic Potential (MEP) maps.

For this compound, the MEP map is expected to show a negative potential (red) around the oxygen atom of the olate group and a positive potential (blue) around the hydrogen atoms attached to the positively charged quinolinium nitrogen.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. While the absolute values can be basis-set dependent, the relative charges offer valuable insights into the electronic distribution and can be used to parameterize molecular mechanics force fields for molecular dynamics simulations.

Atom (Illustrative)Mulliken Charge (a.u.)Implication
O1-0.65High negative charge, strong hydrogen bond acceptor.
N1-0.20Negative charge, but influenced by the aromatic system.
C8a (adjacent to N1)+0.25Positive charge due to the influence of the heteroatom.
H (on N1)+0.40High positive charge, strong hydrogen bond donor.

Applications in Drug Development

The insights gained from quantum chemical calculations on this compound have direct applications in the drug development pipeline:

  • Target Interaction Modeling: The MEP and Mulliken charges can inform the development of more accurate docking and molecular dynamics simulations by providing a more realistic representation of the electrostatic interactions between the ligand and its protein target.

  • Metabolic Stability Prediction: The HOMO and LUMO energies can help identify sites on the molecule that are more susceptible to metabolic transformations, such as oxidation.

  • Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of analogs, quantum chemical descriptors can be used to build quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel compounds.

  • Spectroscopic Characterization: Calculated vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra, confirming the synthesis and structure of the compound.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and predictive toolset for the in-depth characterization of drug candidates like this compound. By following a systematic and well-validated computational workflow, researchers can gain fundamental insights into the electronic structure and reactivity of this zwitterionic molecule. This knowledge is instrumental in guiding the rational design and optimization of new therapeutic agents, ultimately accelerating the drug discovery and development process.

References

  • Krishnakumar, V., Prabavathi, N., & Muthunatesan, S. (2008). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 853-859. [Link]

  • El-Sayed, Y. S., Ali, A. M., & El-Gohary, H. S. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 2235-2249. [Link]

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Leach, A. R. (2001).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

  • Yang, Z., Li, Q., & Yang, G. (2016). Zwitterionic Structures: From Physicochemical Properties Toward Computer-Aided Drug Designs. Future Medicinal Chemistry, 8(18), 2245-2262. [Link]

  • Tolba, S. A., & Xia, W. (2023). Molecular insights into the hydration of zwitterionic polymers. RSC Advances, 13(16), 10685-10694. [Link]

  • Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102-1110. [Link]

  • Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. The Wolfram Demonstrations Project. [Link]

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. [Link]

  • ResearchGate. (n.d.). Quantum Chemistry and Quinolines. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • Neese, F. (2012). The ORCA program system.
  • Schmidt, M. W., et al. (1993). General atomic and molecular electronic structure system.
  • Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Theory. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724-728.
  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261.
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094.
  • Mulliken, R. S. (1955). Electronic Population Analysis on LCAO–MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833-1840.

Sources

An In-depth Technical Guide to Determining the Solubility of 5,6,7,8-Tetrahydro-1-quinoliniumolate in Organic Solvents for Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 5,6,7,8-tetrahydro-1-quinoliniumolate, a heterocyclic compound with potential applications in medicinal chemistry. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, the rationale behind experimental choices, and the interpretation of solubility data in the context of drug discovery and development. We will explore both kinetic and thermodynamic solubility, offering detailed, self-validating experimental workflows, data presentation standards, and the theoretical underpinnings that govern the dissolution process.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a pivotal factor. It dictates the rate and extent to which a compound dissolves in a solvent, which in the physiological context, directly impacts its absorption and bioavailability.[1] For a compound like this compound, understanding its solubility in a range of organic solvents is crucial for several stages of development, from early-stage screening to formulation.[2][3]

The 5,6,7,8-tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various biologically active agents.[4][5] However, the introduction of a quinoliniumolate functional group can significantly alter its physicochemical properties, including its solubility. This guide will provide the necessary tools to characterize this crucial parameter.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is governed by a complex interplay of factors related to both the solute (this compound) and the solvent. A fundamental principle is that "like dissolves like," which refers to the polarity of the molecules.[6][7]

Key Factors Influencing Solubility:

  • Polarity: Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[7][8] The polarity of this compound, with its heterocyclic ring and quinoliniumolate group, will dictate its affinity for different organic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the crystal and the intermolecular forces between solute molecules.[6][8][9] However, this relationship is not always linear and should be determined empirically.

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[8]

  • Intermolecular Forces: The strength of the interactions between solute-solute, solvent-solvent, and solute-solvent molecules determines the overall energetics of dissolution.[10]

Experimental Determination of Solubility: A Methodological Approach

The experimental determination of solubility can be broadly categorized into two types: kinetic and thermodynamic solubility.[2]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO).[2] This method is high-throughput and is often used in the early stages of drug discovery for screening large numbers of compounds.[2][3]

Laser nephelometry is a rapid and sensitive technique for measuring kinetic solubility by detecting the scattering of light from suspended particles that form upon precipitation.[1][3]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, PBS) to each well, which will induce the precipitation of the compound if its solubility is exceeded.

  • Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Nephelometric Reading: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Dilute Serial Dilution in Microplate Stock->Dilute DMSO AddBuffer Add Aqueous Buffer (e.g., PBS) Dilute->AddBuffer Incubate Incubate at 25°C AddBuffer->Incubate Nephelometry Measure Light Scattering (Nephelometer) Incubate->Nephelometry Result Determine Kinetic Solubility Nephelometry->Result

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility

Thermodynamic solubility, often referred to as equilibrium solubility, is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[11] This is considered the "gold standard" for solubility measurement and is crucial for later stages of drug development.[12]

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[12]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration.[11] Care must be taken to avoid adsorption of the compound onto the filter material.[11]

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis AddSolid Add Excess Solid to Solvent Agitate Agitate at Constant Temp (24-48h) AddSolid->Agitate Separate Centrifuge or Filter Agitate->Separate Supernatant Collect Supernatant Separate->Supernatant HPLC Analyze Concentration (HPLC) Supernatant->HPLC Result Determine Thermodynamic Solubility HPLC->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C

SolventDielectric ConstantPolarity IndexSolubility (µg/mL)Solubility (mM)
Non-Polar
Hexane1.890.1< 1< 0.007
Toluene2.382.4500.335
Polar Aprotic
Dichloromethane8.933.12501.676
Acetone20.75.1> 1000> 6.702
Acetonitrile37.55.8> 1000> 6.702
Dimethyl Sulfoxide (DMSO)46.77.2> 2000> 13.405
Polar Protic
Ethanol24.64.38005.362
Methanol32.75.112008.043
Water80.110.2100.067

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation of Results:

The hypothetical data suggests that this compound has low solubility in non-polar solvents and significantly higher solubility in polar aprotic and polar protic solvents. This is consistent with the expected polarity of the molecule due to its nitrogen and oxygen atoms. The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for biological assays. The limited aqueous solubility, however, may present challenges for oral formulation and may necessitate formulation strategies to enhance bioavailability.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining the solubility of this compound in organic solvents. By employing both high-throughput kinetic screening and the gold-standard shake-flask method for thermodynamic solubility, researchers can build a robust understanding of this critical physicochemical property. The insights gained from these studies are invaluable for guiding lead optimization, selecting appropriate solvents for in vitro and in vivo studies, and developing effective drug formulations. Further studies could investigate the effect of pH on aqueous solubility and explore the use of co-solvents and other formulation technologies to enhance the solubility of this promising compound.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Vertex Pharmaceuticals.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • 5,6,7,8-Tetrahydro-1-quinoliniumol
  • Drug solubility: why testing early m
  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (1987). PubMed.
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters.
  • 5,6,7,8-tetrahydroquinolines and related compounds and uses thereof. (2006).
  • Factors Affecting Solubility. (n.d.). BYJU'S.
  • What factors affect solubility? (2022).
  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.
  • Factors Affecting Solubility. (2023). Chemistry LibreTexts.

Sources

Discovery of 5,6,7,8-Tetrahydro-1-quinoliniumolate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of 5,6,7,8-Tetrahydroquinoline Derivatives

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, representing the core of numerous synthetic compounds and natural products with a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of 5,6,7,8-tetrahydroquinoline derivatives, a significant subclass of THQs. While the term "5,6,7,8-Tetrahydro-1-quinoliniumolate" refers to a specific ionic state, this guide will address the broader class of parent compounds from which such species are derived, as this is where the bulk of scientific literature is focused. We delve into the causal relationships behind synthetic strategies, provide detailed, self-validating experimental protocols, and explore the structure-activity relationships that drive modern drug discovery efforts in this area. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into this versatile class of heterocyclic compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a cornerstone of pharmaceutical chemistry.[2][3] First isolated from coal tar in 1834, its derivatives have given rise to landmark drugs, including the anti-malarial quinine, the local anesthetic cinchocaine, and the antibacterial ciprofloxacin.[4] The therapeutic versatility of the quinoline nucleus stems from its unique structural features, which allow for extensive functionalization and the design of novel bioactive agents.[5]

The reduction of the pyridine ring in quinoline yields the 1,2,3,4-tetrahydroquinoline (THQ) scaffold. This structural modification imparts conformational flexibility while retaining key pharmacophoric features, making THQ derivatives attractive candidates for drug development.[1][6] These compounds are found in numerous natural products and have been synthesized and evaluated for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][6] This guide will focus specifically on the 5,6,7,8-isomers and their derivatives, exploring the scientific journey from initial synthesis to biological validation.

Synthetic Methodologies: Constructing the Tetrahydroquinoline Core

The synthesis of the 5,6,7,8-tetrahydroquinoline core and its derivatives can be achieved through various strategic approaches. The choice of method is often dictated by the desired substitution pattern, scalability, and stereochemical control.

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, are highly efficient for constructing complex molecules like tetrahydroquinolines from simple starting materials in a single operation.[7] A notable example is the reduction-reductive amination strategy, where a 2-nitroarylketone is subjected to hydrogenation. This process first reduces the nitro group to an amine, which then spontaneously cyclizes with the ketone to form a cyclic imine, followed by further reduction to yield the final tetrahydroquinoline product.[7]

Functionalization of the Pre-formed Core

Alternatively, derivatives can be synthesized by modifying a pre-existing 5,6,7,8-tetrahydroquinoline scaffold. This approach allows for the systematic introduction of various functional groups to explore structure-activity relationships (SAR). For instance, the 8-lithio derivative of 5,6,7,8-tetrahydroquinoline serves as a versatile intermediate. Its reaction with isothiocyanates, followed by mild hydrolysis, provides a convenient one-step synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides.[8]

Multi-component Reactions

One-pot, multi-component reactions offer an efficient pathway to substituted tetrahydroquinolines. A modified Kröhnke pyridine synthesis involves a four-component tandem reaction of an N-phenacylpyridinium bromide, an aromatic aldehyde, and a suitable nitrogen-containing component to generate highly substituted 5,6,7,8-tetrahydroquinolines in moderate to good yields.[9]

Experimental Protocol: Synthesis of 8-Substituted Tetrahydroquinoline-3-carbonitriles

This protocol describes a representative synthesis adapted from methodologies for creating functionalized tetrahydroquinoline cores.[10]

Objective: To synthesize 8-methyl-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives.

Materials:

  • 3-methylcyclohexanone

  • Ethyl formate

  • Sodium methoxide

  • Cyanothioacetamide

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Step 1: Formation of the Enolate. In a round-bottom flask cooled in an ice bath, dissolve 3-methylcyclohexanone and ethyl formate in anhydrous ethanol. Add sodium methoxide portion-wise while stirring. Allow the reaction to proceed for 4-6 hours until the formation of the sodium (2-methyl-6-oxocyclohexylidene)methanolate intermediate is complete (monitored by TLC).

  • Step 2: Cyclocondensation. To the reaction mixture from Step 1, add cyanothioacetamide and a catalytic amount of piperidine.

  • Step 3: Reflux. Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

  • Step 4: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by vacuum filtration. The crude product is then washed with cold ethanol and dried. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or by column chromatography.

Validation: The structure of the final product is confirmed by spectroscopic methods as described in the following section.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Product & Analysis A 3-Methylcyclohexanone P1 Step 1: Enolate Formation A->P1 B Cyanothioacetamide P2 Step 2: Cyclocondensation B->P2 C Reagents (e.g., NaOMe, Piperidine) C->P1 C->P2 P1->P2 Intermediate P3 Step 3: Isolation & Purification P2->P3 Crude Product Product Substituted 5,6,7,8-Tetrahydroquinoline P3->Product Analysis Spectroscopic Characterization (NMR, MS, IR) Product->Analysis

Caption: Generalized workflow for the synthesis of substituted 5,6,7,8-tetrahydroquinolines.

Physicochemical and Structural Characterization

Once synthesized, the identity, purity, and structure of novel 5,6,7,8-tetrahydroquinoline derivatives must be unequivocally established. This is accomplished using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its chemical formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups (e.g., C=O, N-H, C≡N) based on their characteristic vibrational frequencies.[11]

  • X-Ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional atomic structure.[11]

  • Computational Analysis: Density Functional Theory (DFT) calculations are often employed to correlate experimental spectroscopic data (like FT-IR) with theoretical models and to understand the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[10][12]

Pharmacological Evaluation and Biological Activity

The therapeutic potential of novel 5,6,7,8-tetrahydroquinoline derivatives is assessed through a series of biological assays. The broad pharmacological profile of this class of compounds has led to their investigation in several disease areas.[6]

Anticancer Activity

A significant area of research has been the evaluation of these derivatives as anticancer agents.[13] Studies have demonstrated that certain substituted 2-methyl-5,6,7,8-tetrahydroquinolines exhibit potent antiproliferative activity against a range of human cancer cell lines, including ovarian (A2780), colorectal (HT-29), and mesothelioma (MSTO-211H) cells.[13][14] Mechanistic studies on the most active compounds have shown they can induce cell cycle arrest, trigger mitochondrial membrane depolarization, and increase the production of reactive oxygen species (ROS) in cancer cells.[14][15]

Compound IDHT-29 (IC₅₀ in µM)A2780 (IC₅₀ in µM)MSTO-211H (IC₅₀ in µM)
(R)-5a 1.80.91.1
(S)-5a 3.12.52.9
(R)-3a 10.18.59.8
(S)-3a 15.612.314.5
Table adapted from data on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds.[13]
Anti-inflammatory Activity

Quinoline-based molecules are being actively explored as anti-inflammatory agents.[2][16] A novel series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines were reported as potent antagonists of the C5a receptor, a key target in inflammatory pathways.[17] These compounds demonstrated high binding affinity and functional antagonism, highlighting their potential for treating inflammatory diseases.[17]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A2780)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_synthesis Discovery Phase cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical cluster_final Outcome S Compound Synthesis & Characterization A1 Antiproliferative Assays (e.g., MTT on Cancer Lines) S->A1 A2 Enzyme/Receptor Binding Assays (e.g., C5aR Binding) S->A2 A3 Mechanism of Action Studies (e.g., Cell Cycle Analysis) A1->A3 Active Hit A2->A3 Potent Binder B1 Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism - Excretion A3->B1 Promising Candidate B2 Animal Efficacy Models (e.g., Xenograft Tumor Model) B1->B2 B3 Toxicology Studies B2->B3 Efficacious Lead Lead Candidate Identification B3->Lead Safe Profile

Caption: The drug discovery pipeline for 5,6,7,8-tetrahydroquinoline derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the therapeutic properties of a lead compound. For quinoline derivatives, the nature and position of substituents on the ring system dramatically influence pharmacological activity and target specificity.[2][16]

  • Stereochemistry: For chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, the stereochemistry at the C8 position significantly impacts anticancer activity. In one study, the (R)-enantiomers consistently showed higher potency than their (S)-counterparts, suggesting a specific stereochemical interaction with the biological target.[13]

  • Substituents on the Core: The development of C5a receptor antagonists revealed that synthetic routes allowing for efficient variation of substituents on the tetrahydroquinoline core were essential for determining the SAR and identifying potent functional antagonists.[17]

  • Electronic Effects: In the development of quinoline-3-carboxamides as ATM kinase inhibitors, SAR studies indicated that the electron-donating nature of substituents was important for cytotoxic activity.[18]

Future Directions and Conclusion

The 5,6,7,8-tetrahydroquinoline scaffold continues to be a highly valuable template in medicinal chemistry. Its proven success across various therapeutic areas ensures that it will remain a focus of drug discovery efforts. Future research will likely concentrate on:

  • Development of Novel Synthetic Methods: Creating more efficient, stereoselective, and environmentally friendly ("green") synthetic routes to access novel derivatives.[7]

  • Target Identification: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, a critical step in translating in vitro activity to in vivo efficacy.

References

  • Title: Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview Source: PubMed Central URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Royal Society of Chemistry URL: [Link]

  • Title: Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview Source: ResearchGate URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: A Strategic Development toward Tetrahydroquinoline Diversity: A Review Source: e-researchco.com URL: [Link]

  • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: PubMed Central URL: [Link]

  • Title: Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives Source: Thieme Connect URL: [Link]

  • Title: 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides Source: Royal Society of Chemistry URL: [Link]

  • Title: Preparation of 5,6,7,8-tetrahydroquinoline derivatives. Source: ResearchGate URL: [Link]

  • Title: New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds Source: National Institutes of Health URL: [Link]

  • Title: Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one Source: ResearchGate URL: [Link]

  • Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds Source: Semantic Scholar URL: [Link]

  • Title: (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase Source: PubMed URL: [Link]

  • Title: Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates Source: PubMed URL: [Link]

  • Title: 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis Source: MDPI URL: [Link]

  • Title: Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents Source: PubMed URL: [Link]

Sources

A Comprehensive Technical Guide to 5,6,7,8-Tetrahydroquinoline and its Derivatives for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 5,6,7,8-tetrahydroquinoline, a pivotal heterocyclic scaffold in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, synthesis methodologies, and its significant role in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile compound.

Introduction: The Significance of the 5,6,7,8-Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline (THQ) core is a bicyclic heterocyclic amine that has garnered substantial interest in pharmaceutical research. Its rigid, partially saturated structure provides a three-dimensional framework that is amenable to diverse functionalization, enabling the precise spatial orientation of pharmacophoric groups. This structural feature is crucial for achieving high-affinity and selective interactions with biological targets. Derivatives of the THQ scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, acting as receptor antagonists, enzyme inhibitors, and modulators of various signaling pathways.[1][2][3]

A noteworthy aspect of the THQ scaffold is its presence in numerous biologically active molecules and approved drugs, underscoring its importance in medicinal chemistry.[2] The exploration of THQ derivatives continues to be a fertile ground for the discovery of novel therapeutics for a range of diseases.

Clarification on Nomenclature: 5,6,7,8-Tetrahydro-1-quinoliniumolate

Core Compound Identification and Physicochemical Properties

A foundational understanding of a compound begins with its unequivocal identification and a summary of its key physical and chemical properties.

Identifier Value Source
IUPAC Name 5,6,7,8-tetrahydroquinoline[5][6][7]
CAS Number 10500-57-9[5][6][7]
Molecular Formula C₉H₁₁N[5][6]
Molecular Weight 133.19 g/mol [5][6]
Appearance Liquid[5]
SMILES C1CCC2=C(C1)C=CC=N2[5]
InChIKey YQDGQEKUTLYWJU-UHFFFAOYSA-N[5][6]

Synthesis of the 5,6,7,8-Tetrahydroquinoline Core

The synthesis of the THQ scaffold is a critical aspect of its application in drug discovery, as it dictates the accessibility of diverse derivatives. A common and effective method involves the catalytic hydrogenation of quinoline.

Experimental Protocol: Catalytic Hydrogenation of Quinoline

This protocol describes a method for the synthesis of 5,6,7,8-tetrahydroquinoline from quinoline using a palladium-based catalyst.[8]

Materials:

  • Quinoline

  • Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)

  • Solvent (e.g., ethanol, acetic acid)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation reactor, dissolve quinoline in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a controlled temperature (ranging from room temperature to elevated temperatures, e.g., 20-110°C) until the uptake of hydrogen ceases.[8]

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5,6,7,8-tetrahydroquinoline.

  • The product can be further purified by distillation if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Quinoline Quinoline Hydrogenation Catalytic Hydrogenation (H₂, Controlled Temp & Pressure) Quinoline->Hydrogenation Solvent Solvent (e.g., Ethanol) Solvent->Hydrogenation Catalyst Pd/C Catalyst Catalyst->Hydrogenation Filtration Filtration to remove Catalyst Hydrogenation->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Purification Purification (e.g., Distillation) Evaporation->Purification Crude Product Product 5,6,7,8-Tetrahydroquinoline Purification->Product Signaling_Pathway C5a C5a C5aR C5a Receptor C5a->C5aR Binds to Inflammation Pro-inflammatory Response C5aR->Inflammation Activates THQ 5,6,7,8-Tetrahydroquinoline Derivative THQ->C5aR Antagonizes

Caption: Antagonistic action of THQ derivatives on the C5a receptor signaling pathway.

Conclusion

5,6,7,8-Tetrahydroquinoline is a cornerstone scaffold in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of high interest for researchers in drug development. A thorough understanding of its properties, synthesis, and biological applications is essential for leveraging its full potential in the creation of next-generation pharmaceuticals.

References

Sources

Methodological & Application

Application Notes & Protocols: Synthetic Routes for 5,6,7,8-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5,6,7,8-Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development.[1] This partially saturated quinoline core is a key structural component in a wide array of natural products and pharmacologically active compounds.[2] Derivatives of THQ have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiulcer, and receptor antagonist properties, making them attractive targets for novel therapeutic agents.[3][4][5]

The development of efficient and versatile synthetic routes to access structurally diverse THQ derivatives is paramount for advancing structure-activity relationship (SAR) studies and identifying new drug candidates. This guide provides an in-depth overview of field-proven synthetic strategies, complete with detailed experimental protocols, mechanistic insights, and comparative analysis to aid researchers in selecting and implementing the most suitable method for their specific research objectives.

Strategic Approaches to THQ Synthesis

The construction of the THQ core can be broadly categorized into two main strategies: the reduction of a pre-existing quinoline ring and the de novo construction of the bicyclic system from acyclic or monocyclic precursors. Each approach offers distinct advantages regarding substrate scope, operational simplicity, and potential for diversification.

  • Hydrogenation of Quinolines: This is the most direct approach, involving the selective reduction of the pyridine moiety of a quinoline substrate. It is favored for its high atom economy and the commercial availability of a wide range of substituted quinolines.

  • De Novo Annulation & Cyclization Reactions: These methods build the THQ skeleton through ring-forming reactions. They offer greater flexibility in introducing substituents at various positions of the carbocyclic ring. Key examples include multicomponent reactions and intramolecular cyclizations.

The following sections will detail the core principles and provide step-by-step protocols for the most robust and widely adopted methods.

Protocol 1: Catalytic Hydrogenation of Substituted Quinolines

Principle: Catalytic hydrogenation is a powerful and straightforward method for the synthesis of THQs from their aromatic quinoline precursors. The reaction involves the reduction of the more reactive heteroaromatic ring, typically leaving the benzene ring intact. Various catalytic systems can be employed, with palladium-on-carbon (Pd/C) being a common and effective choice.[6] More advanced systems using manganese, gold, or iridium have also been developed to enhance efficiency and selectivity.[2][7] Photocatalytic methods using water as the hydrogen source represent a green and mild alternative.[8][9]

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium is highly effective for the hydrogenation of N-heterocycles. The carbon support provides a high surface area for the reaction. The choice of catalyst can influence selectivity; for instance, unsupported nanoporous gold has shown high efficiency and regioselectivity.[7]

  • Solvent: The reaction is often performed without a solvent to reduce waste and simplify workup. When a solvent is used, alcohols like ethanol or inert solvents like ethyl acetate are common choices.

  • Temperature and Pressure: These parameters are optimized to achieve a reasonable reaction rate without promoting over-reduction to decahydroquinoline. A moderate temperature and hydrogen pressure are typically sufficient.[6] A patented method describes a two-stage process involving an initial low-temperature hydrogenation followed by a higher-temperature isomerization to yield the final product.[6]

Experimental Workflow: Hydrogenation of Quinoline

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Quinoline Substrate Pd/C Catalyst autoclave Charge Autoclave reactants->autoclave seal_purge Seal & Purge with N₂/H₂ autoclave->seal_purge pressurize Pressurize with H₂ (e.g., 8-12 atm) seal_purge->pressurize heat Heat to Reaction Temp (e.g., 60-70°C) pressurize->heat monitor Monitor H₂ Uptake heat->monitor cool_vent Cool & Vent monitor->cool_vent filter Filter Catalyst cool_vent->filter distill Vacuum Distillation filter->distill product Pure 5,6,7,8-THQ distill->product

Caption: Workflow for catalytic hydrogenation of quinoline.

Detailed Step-by-Step Protocol (Adapted from CN101544601B[6])
  • Reactor Preparation: To a high-pressure autoclave, add the quinoline substrate (e.g., 100 g) and the palladium catalyst (e.g., 5 wt% Pd/C, 2-5 g).

  • Reaction Initiation: Seal the autoclave and purge it first with nitrogen gas and then with hydrogen gas. Pressurize the reactor with hydrogen to 8–12 atm.

  • Hydrogenation: Begin stirring and heat the mixture to 60–70 °C. Maintain the reaction at this temperature until the hydrogen pressure ceases to drop, indicating the completion of the hydrogenation step.

  • Isomerization (Optional, per patent): Carefully vent the hydrogen to approximately 2 atm. Increase the temperature to 160–170 °C and stir for 2 hours to facilitate isomerization.

  • Work-up: Cool the reactor to room temperature and safely vent the remaining pressure.

  • Purification: Filter the reaction mixture to recover the catalyst (which can be washed, dried, and reused). The resulting filtrate is purified by vacuum distillation to yield the 5,6,7,8-tetrahydroquinoline product.

Protocol 2: Multicomponent Synthesis via Gewald-Type Reaction

Principle: Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single step by combining three or more starting materials. The synthesis of a 2-amino-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline derivative from cyclohexanone, benzylidenemalononitrile, and ammonium acetate is an excellent example of this strategy's power.[10][11] This reaction proceeds through a cascade of events, likely involving Knoevenagel condensation, Michael addition, and a final cyclization and tautomerization.

Causality Behind Experimental Choices:

  • Reactants: Cyclohexanone serves as the C4a, C5, C6, C7, and C8 carbon source for the THQ ring. Benzylidenemalononitrile is a pre-formed Michael acceptor that provides the C2, C3, and C4 carbons, along with the phenyl substituent and the nitrile group.

  • Ammonium Acetate: This reagent is multifunctional. It acts as a catalyst and serves as the nitrogen source for the pyridine ring (N1).

  • Solvent: A polar protic solvent like ethanol is typically used to facilitate the dissolution of the reagents and mediate the proton transfer steps inherent in the mechanism. Refluxing provides the necessary thermal energy to overcome the activation barriers for the cyclization steps.

Reaction Mechanism: Multicomponent Cascade

r1 Cyclohexanone intermediate Michael Adduct Intermediate r1->intermediate Michael Addition r2 Benzylidene- malononitrile r2->intermediate r3 Ammonium Acetate (NH₃ source) r3->intermediate + Catalyst product 2-Amino-3-cyano-4-phenyl- 5,6,7,8-Tetrahydroquinoline intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Logical flow of the multicomponent synthesis of a THQ derivative.

Detailed Step-by-Step Protocol (Adapted from Elkholy et al.[10][11])
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (10 mmol), 2-benzylidenemalononitrile (10 mmol), and ammonium acetate (80 mmol).

  • Solvent Addition: Add absolute ethanol (50 mL) to the flask.

  • Reaction: Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates from the solution is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Protocol 3: Bohlmann-Rahtz Pyridine Synthesis Adaptation

Principle: The Bohlmann-Rahtz synthesis is a classic method for preparing substituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally-induced cyclodehydration.[12][13][14] While traditionally used for pyridines, the core principle can be adapted to synthesize THQ systems by using an enamine derived from cyclohexanone. A significant drawback of the original method was the high temperature required for the final cyclization step. Modern modifications, however, use Brønsted or Lewis acid catalysis to promote the reaction under milder conditions.[12][13]

Causality Behind Experimental Choices:

  • Enamine Formation: The enamine can be pre-formed from cyclohexanone and a secondary amine (e.g., morpholine) or generated in situ. This component provides the nitrogen atom and the four saturated carbons of the THQ ring.

  • Ethynylketone: This reactant serves as the three-carbon component that will form the pyridine ring.

  • Catalysis: The high temperature for cyclodehydration is needed to facilitate a Z/E isomerization of the aminodiene intermediate, which is a prerequisite for the ring-closing step.[12] Acid catalysts (e.g., acetic acid, Yb(OTf)₃, ZnBr₂) lower the energy barrier for this isomerization and the subsequent dehydration, allowing the reaction to proceed at lower temperatures in a "one-pot" fashion.[12][13]

Logical Relationship: Bohlmann-Rahtz Two-Stage Process

cluster_stage1 Stage 1: Michael Addition cluster_stage2 Stage 2: Cyclodehydration reactants Cyclohexanone Enamine + Ethynylketone intermediate Aminodiene Intermediate reactants->intermediate conditions Heat (Δ) or Acid Catalyst (H⁺) intermediate->conditions Z/E Isomerization product Substituted THQ conditions->product

Caption: The two-stage mechanism of the Bohlmann-Rahtz synthesis.

General Step-by-Step Protocol (Catalyzed One-Pot Method)
  • Reaction Setup: To a solution of the enamine (e.g., 1-(cyclohex-1-en-1-yl)morpholine) (10 mmol) in a suitable solvent like toluene, add the ethynylketone (11 mmol).

  • Catalyst Addition: Add the acid catalyst (e.g., ytterbium(III) triflate, 15-20 mol% or glacial acetic acid).

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydroquinoline derivative.

Comparative Summary of Synthetic Routes

Synthetic RouteKey ReactantsCatalyst/ConditionsTypical YieldsAdvantagesDisadvantages/Limitations
Catalytic Hydrogenation Substituted Quinoline, H₂ sourcePd/C, Au, Mn, Ru; H₂ gas or transfer hydrogenationGood to ExcellentHigh atom economy; straightforward; wide availability of starting materials.Limited to substituents stable to reductive conditions; risk of over-reduction.
Multicomponent Synthesis Cyclohexanone, Aldehyde, Activated NitrileAmmonium Acetate; RefluxGood to ExcellentHigh step and atom economy; builds complexity quickly; operational simplicity.Substrate scope can be limited; product structure is fixed by reactants.
Bohlmann-Rahtz Synthesis Cyclohexanone Enamine, EthynylketoneHeat or Acid Catalyst (e.g., Yb(OTf)₃, AcOH)Moderate to GoodVersatile for pyridine synthesis; one-pot modifications improve efficiency.[12]Often requires high temperatures if uncatalyzed; isolation of intermediates may be needed.
Intramolecular Hydroarylation N-aryl propargylaminesGold CatalystGoodHigh efficiency and regioselectivity; simple reaction conditions.[7]Requires synthesis of specialized propargylamine precursors.

Conclusion

The synthesis of 5,6,7,8-tetrahydroquinoline derivatives can be accomplished through several robust and effective strategies. The choice of method depends critically on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Direct hydrogenation of quinolines offers an expedient route for derivatives where the precursor is readily available. In contrast, de novo methods, such as multicomponent reactions and Bohlmann-Rahtz type syntheses, provide greater flexibility for constructing highly functionalized and novel THQ scaffolds. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore the rich chemical space of this important heterocyclic system.

References

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ResearchGate. [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. National Library of Medicine. [Link]

  • Progress in the Chemistry of Tetrahydroquinolines. ACS Publications. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Antiinflammatory Activity of Certain 5,6,7,8-Tetrahydroquinolines and Related Compounds. ACS Publications. [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Royal Society of Chemistry. [Link]

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. ACS Publications. [Link]

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. PubMed. [Link]

  • Diastereoselective Synthesis of Tetracyclic Tetrahydroquinoline Derivative Enabled by Multicomponent Reaction of Isocyanide, Allenoate, and 2-Aminochalcone. ACS Publications. [Link]

  • 5,6,7,8-Tetrahydroquinolines. 5. Antiulcer and antisecretory activity of 5,6,7,8-tetrahydroquinolinethioureas and related heterocycles. ACS Publications. [Link]

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. ResearchGate. [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ProQuest. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]

Sources

Protocol for N-alkylation of 5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 5,6,7,8-Tetrahydroquinoline: Protocols and Mechanistic Insights

For researchers and professionals in drug development, the 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a privileged structure, forming the core of numerous biologically active compounds and pharmaceuticals.[1] The functionalization of the nitrogen atom at the 1-position through N-alkylation is a critical step in modifying the pharmacological properties of these molecules, influencing everything from receptor binding affinity to metabolic stability. This guide provides an in-depth exploration of key synthetic strategies for the N-alkylation of THQ, offering detailed protocols, mechanistic explanations, and a comparative analysis to aid in experimental design.

Strategic Overview: Pathways to N-Functionalization

The N-alkylation of the secondary amine in 5,6,7,8-tetrahydroquinoline can be achieved through several distinct chemical pathways. The choice of method depends on the desired alkyl substituent (e.g., simple alkyl, benzyl, aryl), the availability of starting materials, and the functional group tolerance required. The three primary strategies discussed herein are:

  • Reductive Alkylation: A highly efficient one-pot method that starts from a quinoline precursor, reducing it in situ to THQ, which is then immediately alkylated by an aldehyde or ketone. This approach is lauded for its step-economy.[1][2]

  • Direct Alkylation with Alkyl Halides: A classic and straightforward SN2 reaction where the THQ nitrogen acts as a nucleophile, displacing a halide from an alkyl electrophile. This method is robust but requires careful control to avoid over-alkylation.[3][4]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction used primarily for N-arylation, forming a C-N bond between the THQ nitrogen and an aryl halide.[5][6][7] This is the premier method for synthesizing N-aryl-tetrahydroquinolines.

Method 1: One-Pot Tandem Reductive Alkylation

This modern, metal-free approach combines the reduction of a readily available quinoline to 5,6,7,8-tetrahydroquinoline and its subsequent N-alkylation in a single reaction vessel. The use of a Hantzsch ester as a mild hydrogen source and an arylboronic acid catalyst makes this an attractive and versatile method.[1][2]

Causality and Experimental Rationale

The success of this one-pot reaction hinges on the dual role of the boronic acid catalyst, which acts as both a Lewis acid and a hydrogen-bond donor.[2][8] Initially, it activates the quinoline for reduction by the Hantzsch ester. Subsequently, it facilitates the condensation between the newly formed THQ and an aldehyde, leading to an iminium ion intermediate that is then reduced by another equivalent of the Hantzsch ester.[9] Hexafluoroisopropanol (HFIP) can also mediate this transformation through a hydrogen-bonding network that activates the substrates.[9] This tandem strategy avoids the need to isolate the intermediate THQ, saving time and improving overall yield.

Visualizing the Workflow

cluster_0 Comparative N-Alkylation Strategies Start 5,6,7,8-Tetrahydroquinoline (or Quinoline Precursor) Method1 Method 1: Reductive Alkylation Start->Method1 Quinoline, Aldehyde, Hantzsch Ester, Boronic Acid Method2 Method 2: Direct Alkylation Start->Method2 THQ, Alkyl Halide, Base Method3 Method 3: Buchwald-Hartwig Start->Method3 THQ, Aryl Halide, Pd Catalyst, Ligand, Base Product1 N-Alkyl-THQ Method1->Product1 Product2 N-Alkyl-THQ Method2->Product2 Product3 N-Aryl-THQ Method3->Product3

Caption: Workflow comparing the three main strategies for N-alkylation of THQ.

Detailed Experimental Protocol: Boronic Acid-Catalyzed Reductive Alkylation

This protocol is adapted from Adhikari, P. et al., Org. Lett., 2021.[2]

Materials:

  • Substituted Quinoline (0.5 mmol, 1.0 equiv)

  • Aldehyde or Ketone (0.5 mmol, 1.0 equiv)

  • Hantzsch Ester (1.75 mmol, 3.5 equiv)

  • 3-Trifluoromethylphenylboronic Acid (0.125 mmol, 25 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous (2 mL)

  • 15 mL sealed reaction tube with a magnetic stir bar

Procedure:

  • To the reaction tube, add the substituted quinoline, the corresponding aldehyde or ketone, Hantzsch ester, and 3-trifluoromethylphenylboronic acid.

  • Add 2 mL of anhydrous 1,2-dichloroethane (DCE) to the tube.

  • Securely seal the reaction tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., petroleum ether and ethyl acetate).

  • Upon completion, cool the reaction tube to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by silica gel column chromatography to isolate the desired N-alkylated tetrahydroquinoline.

Data Summary: Substrate Scope
EntryAldehyde/KetoneProductYield (%)
1BenzaldehydeN-benzyl-THQ95%
24-MethoxybenzaldehydeN-(4-methoxybenzyl)-THQ92%
34-NitrobenzaldehydeN-(4-nitrobenzyl)-THQ88%
42-NaphthaldehydeN-(naphthalen-2-ylmethyl)-THQ86%
5CyclohexanoneN-(cyclohexyl)-THQ75%
6PropanalN-propyl-THQ82%
Yields are based on studies of various substituted quinolines and aldehydes and serve as representative examples.[1]

Method 2: Direct N-Alkylation with Alkyl Halides

This is the most traditional method for forming C-N bonds, relying on the nucleophilicity of the secondary amine. It is particularly useful for introducing simple alkyl chains (methyl, ethyl, etc.) and benzylic groups.

Causality and Experimental Rationale

The reaction proceeds via a standard SN2 mechanism. A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is crucial to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction, preventing it from protonating the starting amine and shutting down its reactivity. The primary challenge is preventing the desired tertiary amine product from reacting with another molecule of the alkyl halide to form an undesired quaternary ammonium salt.[4] This can often be mitigated by using a slight excess of the starting tetrahydroquinoline or by carefully controlling the stoichiometry and reaction time.[4]

Visualizing the Mechanism

THQ R₂NH (THQ) TransitionState [R₂N---H---R'---X]‡ THQ->TransitionState Nucleophilic Attack AlkylHalide R'-X AlkylHalide->TransitionState Product R₂NR' (N-Alkyl-THQ) TransitionState->Product Byproduct + HX TransitionState->Byproduct

Caption: Simplified mechanism for direct SN2 N-alkylation.

Detailed Experimental Protocol: General Direct Alkylation

Materials:

  • 5,6,7,8-Tetrahydroquinoline (1.0 equiv)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Magnetic stir bar and round-bottom flask with reflux condenser

Procedure:

  • Dissolve 5,6,7,8-tetrahydroquinoline in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (e.g., anhydrous K₂CO₃).

  • Stir the suspension for 10-15 minutes at room temperature.

  • Add the alkyl halide dropwise to the stirring mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C or reflux) and monitor by TLC.

  • After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Method 3: Buchwald-Hartwig N-Arylation

For the synthesis of N-aryl-tetrahydroquinolines, the Buchwald-Hartwig amination is the undisputed method of choice. This palladium-catalyzed cross-coupling reaction allows for the formation of C(sp²)-N bonds under relatively mild conditions, a transformation that is difficult to achieve with classical methods.[6][7]

Causality and Experimental Rationale

The reaction's efficacy is rooted in a catalytic cycle involving a palladium(0) species.[6] Key steps include:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide C-X bond.

  • Amine Coordination & Deprotonation: The tetrahydroquinoline coordinates to the palladium center, and a base deprotonates the nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl product is eliminated, regenerating the Pd(0) catalyst.

The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands (like Johnphos or XPhos) are often required to promote the reductive elimination step and stabilize the active catalytic species.[5] The base (typically a strong, non-nucleophilic one like NaOt-Bu or K₃PO₄) is essential for the deprotonation step.[5][6]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle center Pd(0)L₂ Complex1 Ar-Pd(II)(L)₂-X center->Complex1 Ar-X OA Oxidative Addition RE Reductive Elimination Deprot Base-mediated Deprotonation ArX Ar-X THQ_H R₂NH (THQ) Product Ar-NR₂ Complex2 [Ar-Pd(II)(L)₂(NHR₂)]+X⁻ Complex1->Complex2 R₂NH Complex3 Ar-Pd(II)(L)₂(NR₂) Complex2->Complex3 Base Complex3->center Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol is a generalized procedure based on principles described by Ali, M. A. et al., J. Chem. Sci., 2014.[5]

Materials:

  • 5,6,7,8-Tetrahydroquinoline (1.0 equiv)

  • Aryl Bromide or Iodide (1.2 equiv)

  • Pd₂(dba)₃ (Palladium precursor, 2 mol%)

  • Johnphos (Ligand, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Johnphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the aryl halide, followed by the 5,6,7,8-tetrahydroquinoline.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Buckle, D. R., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-8.
  • Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available at: [Link]

  • Cirilli, R., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. Available at: [Link]

  • Mondal, P., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Ali, M. A., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(5), 1469-1476. Available at: [Link]

  • Schranck, J., et al. (2012). Retrosynthetic analysis of 1,2,3,4‐tetrahydroquinolines: 1) palladium‐catalyzed Buchwald–Hartwig amination; 2) titanium‐catalyzed hydroaminoalkylation. ResearchGate. Available at: [Link]

  • Kotha, S. (2017). N-alkylation of secondary amine? ResearchGate. Available at: [Link]

  • European Journal of Organic Chemistry. (2019). Direct Synthesis of Tetrahydroquinolines. ChemistryViews. Available at: [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2021). Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Maghsoodlou, M. T., et al. (2014). Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Modern Aliphatic C-H Bond Functionalization. Royal Society of Chemistry. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Sharma, S., et al. (2017). N-Dealkylation of Amines. National Institutes of Health (NIH). Available at: [Link]

  • Godard, A., et al. (1989). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Pulis, A. P., et al. (2020). Progress in the Chemistry of Tetrahydroquinolines. ResearchGate. Available at: [Link]

  • Sim, M. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Institutes of Health (NIH). Available at: [Link]

  • Vierhapper, F. W. (1981). Reduction of 5,6,7,8-tetrahydroquinolines and 2,3,4,5,6,7,8,10-octahydroquinolines to trans-decahydroquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Godard, A., et al. (1990). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2024). Reductive Amination. Reagent Guides. Available at: [Link]

  • El-Gohary, N. S., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]

  • Wang, X., et al. (2024). Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides. Nature Communications. Available at: [Link]

  • Kouznetsov, V. V., et al. (2020). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. Current Organic Synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • Senapati, S. K., et al. (2025). Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP. Organic Chemistry Frontiers. Available at: [Link]

Sources

The Emergence of a Versatile Scaffold: Applications of 5,6,7,8-Tetrahydro-1-quinoliniumolate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthesis and burgeoning applications of 5,6,7,8-Tetrahydro-1-quinoliniumolate, a unique zwitterionic organocatalyst and ligand precursor. While direct literature on this specific inner salt is emerging, this document synthesizes information from closely related 8-hydroxyquinoline derivatives, quinolinium salts, and their tetrahydro analogues to provide a forward-looking perspective on its potential in organic synthesis. We will explore its role as a versatile ligand for cross-coupling reactions, a platform for asymmetric catalysis, and a promising organocatalyst for cycloaddition and photocatalytic transformations. Detailed protocols, mechanistic insights, and comparative data are presented to empower researchers in harnessing the potential of this compelling molecular architecture.

Introduction: A Scaffold of Promise

The 8-hydroxyquinoline motif is a cornerstone in coordination chemistry and catalysis, prized for its robust metal-chelating properties.[1][2] Its partially saturated derivative, 5,6,7,8-tetrahydroquinolin-8-ol, retains this chelating ability while introducing a chiral center and increased three-dimensionality, making it a valuable precursor for asymmetric catalysis.[1][3] The internal salt, this compound, represents a frontier in the evolution of this scaffold.[4] This zwitterionic structure, characterized by a positively charged quinolinium nitrogen and a negatively charged phenolate oxygen, is poised to offer unique reactivity and catalytic activity, distinct from its neutral precursors.

This guide will illuminate the synthetic pathways to this intriguing molecule and explore its anticipated applications, drawing logical parallels from the well-established chemistry of related compounds.

Synthesis of the Precursor and the Zwitterion

The journey to this compound begins with the synthesis of its precursor, 5,6,7,8-tetrahydroquinolin-8-ol. Subsequently, the formation of the zwitterionic inner salt can be envisioned through N-alkylation followed by deprotonation, or potentially through direct oxidation of the nitrogen atom.

Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol

Several synthetic routes to 5,6,7,8-tetrahydroquinolin-8-ol have been reported, often starting from quinoline or its derivatives. A common strategy involves the reduction of 8-hydroxyquinoline or the catalytic hydrogenation of quinoline followed by functionalization at the 8-position.

Protocol 1: Synthesis of Racemic 5,6,7,8-Tetrahydroquinolin-8-ol via Reduction of 6,7-Dihydro-5H-quinolin-8-one

This protocol is adapted from established procedures for the reduction of cyclic ketones.

Materials:

  • 6,7-Dihydro-5H-quinolin-8-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 6,7-Dihydro-5H-quinolin-8-one (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 5,6,7,8-tetrahydroquinolin-8-ol.

Formation of this compound

The formation of the zwitterionic this compound can be conceptualized through the synthesis of its N-oxide, which is in equilibrium with the zwitterionic form.

Conceptual Protocol 2: Synthesis of this compound via N-Oxidation

This protocol is based on general procedures for the N-oxidation of heterocyclic amines.

Materials:

  • 5,6,7,8-Tetrahydroquinolin-8-ol

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5,6,7,8-Tetrahydroquinolin-8-ol (1.0 eq) in dichloromethane in a round-bottom flask at 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, this compound, can be purified by recrystallization or column chromatography.

Applications in Organic Synthesis

The unique electronic and structural features of this compound suggest its utility in several areas of organic synthesis, including as a ligand for metal catalysis, a chiral organocatalyst, and a photocatalyst.

Ligand in Metal-Catalyzed Cross-Coupling Reactions

The 8-hydroxyquinoline scaffold is a well-established ligand for various transition metals. The zwitterionic nature of this compound could offer enhanced stability to catalytic species and modulate their electronic properties, potentially leading to improved catalytic activity and selectivity in cross-coupling reactions.

Workflow for Evaluating this compound as a Ligand:

G cluster_prep Pre-catalyst Formation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis start Mix Pd(OAc)₂ and This compound catalyst Formation of Pd(II)-quinoliniumolate complex start->catalyst reaction Reaction at elevated temperature catalyst->reaction reactants Aryl halide + Arylboronic acid reactants->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction product Biaryl product reaction->product workup Aqueous workup and extraction product->workup purification Column chromatography workup->purification characterization NMR, MS purification->characterization

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Rationale for Application: The bidentate N,O-chelation of the quinoliniumolate to a metal center like palladium can form a stable pre-catalyst. The zwitterionic nature may enhance solubility in polar solvents and influence the electronic environment of the metal, potentially impacting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Chiral Organocatalysis

The inherent chirality of this compound, when synthesized in an enantiomerically pure form, opens avenues for its use in asymmetric organocatalysis. Quinolinium zwitterions have been explored as catalysts in various cycloaddition reactions.[5][6]

Conceptual Application: Asymmetric [3+2] Cycloaddition

Drawing inspiration from the reactivity of other quinolinium zwitterions, enantiomerically pure this compound could potentially catalyze the asymmetric [3+2] cycloaddition between an allenoate and an electron-deficient alkene.

Plausible Catalytic Cycle:

G catalyst (R)-5,6,7,8-Tetrahydro- 1-quinoliniumolate intermediate1 Chiral Intermediate (Zwitterion-Allenoate Adduct) catalyst->intermediate1 + Allenoate allenoate Allenoate alkene Electron-deficient alkene intermediate2 Cycloadduct Intermediate intermediate1->intermediate2 + Alkene product Chiral Cyclopentene Derivative intermediate2->product Ring Closure product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for asymmetric [3+2] cycloaddition.

Causality in Experimental Design: The stereochemical outcome of the reaction would be dictated by the chiral environment created by the tetrahydroquinoline scaffold of the catalyst. The zwitterionic nature could facilitate the reaction by activating the allenoate through nucleophilic attack and orienting the incoming alkene for a stereoselective cycloaddition.

Photocatalysis

Quinolinium salts have emerged as potent metal-free photocatalysts.[7][8] Upon photoexcitation, they can act as strong oxidants, enabling a variety of organic transformations. This compound, with its inherent chromophore, is a promising candidate for photocatalytic applications.

Experimental Protocol: Photocatalytic Oxidation of a Benzyl Alcohol

This protocol is a conceptual adaptation of known procedures for photocatalytic oxidations using quinolinium salts.

Materials:

  • Benzyl alcohol derivative

  • This compound (as photocatalyst)

  • Acetonitrile (MeCN) as solvent

  • Visible light source (e.g., blue LED)

  • Oxygen (from a balloon or air)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the benzyl alcohol derivative (1.0 eq), this compound (5 mol%), and acetonitrile.

  • Seal the tube and bubble oxygen through the solution for 10 minutes.

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the corresponding aldehyde or carboxylic acid.

Table 1: Comparison of Quinolinium-based Photocatalysts

PhotocatalystExcitation Wavelength (nm)Redox Potential (V vs. SCE)Representative ApplicationReference
N-Methylquinolinium~365+2.1Oxidation of Alcohols[8]
Acridinium Salts~450+2.06C-H FunctionalizationN/A
This compound (Predicted) ~350-400(Predicted) Similar to N-Methylquinolinium(Proposed) Oxidation, CycloadditionsThis work

Mechanistic Rationale: Upon absorption of visible light, the quinoliniumolate is excited to a higher energy state, becoming a powerful oxidant. It can then accept an electron from the benzyl alcohol, initiating a radical cascade that, in the presence of oxygen, leads to the oxidized product.

Conclusion and Future Outlook

This compound stands as a molecule of significant untapped potential. By leveraging the rich chemistry of its parent 8-hydroxyquinoline and the emerging applications of quinolinium zwitterions, we can anticipate its utility as a versatile tool in the synthetic chemist's arsenal. Its unique combination of a chiral, partially saturated backbone and a zwitterionic core makes it a compelling candidate for the development of novel catalytic systems. Future research should focus on the enantioselective synthesis of this compound and a systematic exploration of its catalytic capabilities in a broad range of organic transformations. The insights and protocols provided in this guide aim to serve as a foundational resource for researchers venturing into this exciting area of catalysis.

References

  • Rimoldi, I., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link][1]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2778134, this compound. Retrieved January 13, 2026 from [Link].[4]

  • Wang, Z.-H., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3059. [Link][5]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1). [Link][2][9]

  • Reddy, B. V. S., et al. (2021). An interrupted Corey–Chaykovsky reaction of designed azaarenium salts: synthesis of complex polycyclic spiro- and fused cyclopropanoids. Chemical Science, 12(3), 1149-1155. [Link][10]

  • Tu, H.-F., et al. (2020). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Nature Communications, 11(1), 1-9. [Link][11]

  • Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161. [Link][12]

  • Kumar, A., & Kaur, N. (2018). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Mini-Reviews in Organic Chemistry, 15(4), 275-285. [Link][8]

  • Musilek, K., et al. (2011). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 16(10), 8643-8654. [Link][13]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4992. [Link][14]

  • Wang, Z.-H., et al. (2023). Synthesis of sulfur-based pyridinium and quinolinium 1,4-zwitterions. ResearchGate. [Link][15]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link][9]

  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2013). ChemInform, 44(32). [Link][16]

  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link][17]

  • Euerby, M. R., et al. (1985). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 1191-1196. [Link][18]

  • Wang, Z.-H., et al. (2023). Common cyclization reaction with pyridinium and quinolinium 1,4-zwitterions, discussed in this review. ResearchGate. [Link][6]

  • Chelucci, G., et al. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(14), 44-50. [Link][19]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66335, 5,6,7,8-Tetrahydroquinoline. Retrieved January 13, 2026 from [Link].[20]

  • Mondal, S., et al. (2021). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology, 11(15), 5123-5129. [Link][21]

  • Klayman, D. L., et al. (1979). Pyridinium- and quinolinium-2-dithioacetic acid zwitterions: antiradiation and anticancer activities. Journal of Medicinal Chemistry, 22(7), 855-862. [Link][22]

  • Al-Busafi, S. N., et al. (2014). of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link][23]

  • Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (2024). ResearchGate. [Link][24]

  • Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. (2007). ResearchGate. [Link][25]

  • Wang, C., et al. (2022). Gold(I)-Catalyzed Intramolecular Bicyclization: Divergent Construction of Quinazolinone and Ampakine Analogues. Organic Letters, 24(46), 8536-8541. [Link][3]

  • Zhang, S.-L., et al. (2003). The synthesis of quinolinium zwitterions. ResearchGate. [Link][26]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link].[27]

  • Horaguchi, T., et al. (1993). Photocyclization reactions. Part 8. Synthesis of 2‐quinolone, quinoline and coumarin derivatives using trans‐cis isomerization by photoreaction. Journal of Heterocyclic Chemistry, 30(4), 975-979. [Link][28]

  • Wölfling, J., et al. (2011). Synthesis of novel steroid-tetrahydroquinoline hybrid molecules and D-homosteroids by intramolecular cyclization reactions. Steroids, 76(10-11), 1088-1095. [Link][29]

  • Kumar, D., et al. (2016). Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. Molecular Diversity, 20(2), 551-556. [Link][30]

Sources

Application Notes and Protocols for 5,6,7,8-Tetrahydroquinolin-8-olate Based Catalyst Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 5,6,7,8-Tetrahydroquinolin-8-olate Scaffold in Catalysis

The 5,6,7,8-tetrahydroquinoline framework represents a "privileged structure" in medicinal chemistry and has found increasing utility in the design of chiral ligands for asymmetric catalysis.[1] The deprotonated form of 8-hydroxy-5,6,7,8-tetrahydroquinoline, referred to here as 5,6,7,8-tetrahydroquinolin-8-olate, is a versatile bidentate ligand. It coordinates to a metal center through its nitrogen and oxygen atoms, forming stable chelate rings that are fundamental to its catalytic activity.[1][2]

This guide provides an in-depth exploration of the synthesis and application of catalyst ligands derived from the 5,6,7,8-tetrahydroquinolin-8-ol scaffold. We will delve into the preparation of the core molecule, its derivatization into more complex and chiral ligands, the synthesis of their metal complexes, and their application in asymmetric catalysis, with a particular focus on asymmetric transfer hydrogenation (ATH).

Synthesis of the Ligand Precursor: (±)-5,6,7,8-Tetrahydroquinolin-8-ol

The racemic 5,6,7,8-tetrahydroquinolin-8-ol is a key starting material for a variety of more complex and chiral ligands. Several synthetic routes to this precursor have been reported. A common laboratory-scale synthesis involves the reduction of 6,7-dihydro-5H-quinolin-8-one.

Protocol 1: Synthesis of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This protocol outlines a general procedure for the synthesis of racemic 5,6,7,8-tetrahydroquinolin-8-ol.

Materials:

  • 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol

  • Palladium catalyst (e.g., PdCl₂(dppf), PdCl₂(tbpf), or (A.caPhos)PdCl₂)[3]

  • Tetramethylethylenediamine (TMEDA)[3]

  • Sodium borohydride (NaBH₄)[3]

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the halogenated precursor, 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol (0.66 mmol), in anhydrous THF (13.2 mL).[3]

  • Degas the solution by bubbling Argon or Nitrogen through it for several minutes.

  • To the stirred solution, add the palladium catalyst (e.g., PdCl₂(dppf), 27.0 mg, 0.033 mmol, 5.0 mol%), TMEDA (0.130 g, 1.12 mmol, 1.7 equiv), and NaBH₄ (42.4 mg, 1.12 mmol, 1.7 equiv) sequentially.[3]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (±)-5,6,7,8-tetrahydroquinolin-8-ol.

From Racemate to Chiral Ligand: Synthesis of (R)- and (S)-8-Amino-5,6,7,8-tetrahydroquinoline (CAMPY Ligands)

Chiral ligands are essential for enantioselective catalysis. The racemic 5,6,7,8-tetrahydroquinolin-8-ol can be resolved and converted into valuable chiral ligands, such as the 8-amino derivatives known as CAMPY ligands.[4]

Workflow for Chiral Ligand Synthesis:

cluster_0 Kinetic Resolution cluster_1 Functional Group Transformation cluster_2 Final Ligand Synthesis racemic_ol (±)-5,6,7,8-Tetrahydro- quinolin-8-ol lipase Lipase Catalyzed Acetylation racemic_ol->lipase resolved_products (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline + (S)-5,6,7,8-tetrahydroquinolin-8-ol lipase->resolved_products hydrolysis Hydrolysis resolved_products->hydrolysis (R)-acetate r_ol (R)-5,6,7,8-tetrahydro- quinolin-8-ol hydrolysis->r_ol mesylation Mesylation r_ol->mesylation mesylate (R)-mesylate mesylation->mesylate azide_substitution Azide Substitution (SN2) mesylate->azide_substitution s_azide (S)-8-azido-5,6,7,8-tetrahydroquinoline azide_substitution->s_azide reduction Reduction (e.g., H₂/Pd-C) s_azide->reduction s_campy (S)-8-amino-5,6,7,8-tetrahydroquinoline ((S)-CAMPY) reduction->s_campy

Caption: Workflow for the synthesis of chiral CAMPY ligands from racemic 5,6,7,8-tetrahydroquinolin-8-ol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [4]

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Vinyl acetate

  • Lipase from Candida antarctica (immobilized on acrylic resin)

  • 4Å Molecular sieves

  • Diisopropyl ether (i-Pr₂O)

  • Standard glassware, heating mantle with stirrer

Procedure:

  • To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in i-Pr₂O (to a final concentration of 25 mM), add vinyl acetate (5 eq.), lipase from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).[4]

  • Stir the mixture at 60 °C for 30 hours.[4]

  • Monitor the reaction by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

  • After the desired conversion is reached, filter off the lipase and molecular sieves through a pad of celite.

  • Remove the solvent under reduced pressure.

  • Separate the resulting (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol by column chromatography.

Protocol 3: Synthesis of (R)-8-Amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY) [4]

This protocol starts from the resolved (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline.

Step 1: Hydrolysis of the Acetate [4]

  • Dissolve (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (to a final concentration of 160 mM) and add potassium carbonate (K₂CO₃, 4 eq.).[4]

  • Stir the mixture at room temperature for 2 hours.

  • Remove methanol under vacuum.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Step 2: Conversion to the Azide with Inversion of Configuration [4]

  • Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.), 4-dimethylaminopyridine (DMAP, 6 eq.), and sodium azide (NaN₃, 50 eq.) in dichloromethane (CH₂Cl₂) (to a final concentration of 60 mM) and cool to 0 °C.[4]

  • Add methanesulfonyl chloride (MsCl, 4 eq.) dropwise.[4]

  • Allow the mixture to stir at room temperature for 30 minutes, then add dimethyl sulfoxide (DMSO) and stir for an additional 6 hours.[4]

  • Quench the reaction with water and extract with a mixture of ethyl acetate and hexane.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain (S)-8-azido-5,6,7,8-tetrahydroquinoline.

Step 3: Reduction to the Amine [3]

  • Dissolve (S)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in anhydrous ethanol.

  • Add 5% Pd-C catalyst.

  • Stir the mixture under a hydrogen atmosphere (25 atm) at room temperature for 3 hours.[3]

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under vacuum to obtain (S)-8-amino-5,6,7,8-tetrahydroquinoline ((S)-CAMPY) as a pale-yellow oil.[3]

Synthesis of Metal Complexes

The 5,6,7,8-tetrahydroquinolin-8-olate and its derivatives readily form complexes with various transition metals. The following is a general procedure for the synthesis of a metal complex with an 8-amino-5,6,7,8-tetrahydroquinoline ligand.

Protocol 4: General Synthesis of a [M(Cp)(L)Cl]Cl Complex*[4]

Materials:

  • [M(Cp*)Cl₂]₂ dimer (M = Rh, Ir)

  • Chiral 8-amino-5,6,7,8-tetrahydroquinoline ligand (L)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, dissolve the [M(Cp*)Cl₂]₂ dimer (1 eq.) in anhydrous CH₂Cl₂.

  • In a separate flask, dissolve the chiral ligand L (2 eq.) in anhydrous CH₂Cl₂.

  • Add the ligand solution dropwise to the stirred solution of the metal dimer at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Reduce the volume of the solvent under vacuum.

  • Precipitate the product by adding anhydrous diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the desired [M(Cp*)(L)Cl]Cl complex.

Application in Asymmetric Transfer Hydrogenation (ATH)

Metal complexes of chiral 8-amino-5,6,7,8-tetrahydroquinoline ligands have shown promise in the asymmetric transfer hydrogenation of prochiral imines to produce chiral amines, which are valuable building blocks in the pharmaceutical industry.[4]

Reaction Mechanism Overview:

catalyst [M(Cp*)(L)Cl]Cl Pre-catalyst active_catalyst Active Metal-Hydride Species catalyst->active_catalyst Activation h_donor Hydrogen Donor (e.g., HCOOH/TEA) h_donor->active_catalyst imine Prochiral Imine (Substrate) active_catalyst->imine Asymmetric Hydrogen Transfer chiral_amine Chiral Amine (Product) imine->chiral_amine chiral_amine->active_catalyst Catalyst Regeneration

Caption: General mechanism for Asymmetric Transfer Hydrogenation.

Protocol 5: Asymmetric Transfer Hydrogenation of a Cyclic Imine [4]

Materials:

  • [M(Cp*)(L)Cl]Cl catalyst (e.g., M = Rh, L = (R)-CAMPY)

  • Substrate (e.g., 1-phenyl-3,4-dihydroisoquinoline)

  • Formic acid/triethylamine (HCOOH/TEA) azeotropic mixture (e.g., 5:2 molar ratio)

  • Solvent (e.g., water/methanol co-solvent system)

  • Additive (optional, e.g., La(OTf)₃)[3]

  • Reaction vials, magnetic stirrer

Procedure:

  • In a reaction vial, dissolve the substrate (100 eq.) in the chosen solvent system.

  • Add the catalyst (1 eq., to achieve a substrate:catalyst ratio of 100:1).[3]

  • If using an additive, add it at this stage (e.g., La(OTf)₃, 33 mol%).[3]

  • Add the HCOOH/TEA mixture (hydrogen source).

  • Seal the vial and stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 18 hours.[3]

  • After the reaction is complete, quench with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Determine the conversion and enantiomeric excess (ee) of the product by NMR spectroscopy and chiral HPLC analysis, respectively.

Data Presentation

CatalystSubstrateConversion (%)ee (%)
[Rh(Cp)((R)-CAMPY)Cl]Cl1-phenyl-3,4-dihydroisoquinoline>9969
[Ir(Cp)((R)-CAMPY)Cl]Cl1-phenyl-3,4-dihydroisoquinoline8545
[Rh(Cp*)((S)-Me-CAMPY)Cl]Cl1-methyl-3,4-dihydroisoquinoline>9958

Note: The data presented here is illustrative and based on reported findings. Actual results may vary depending on specific reaction conditions.[4]

Conclusion and Future Outlook

The 5,6,7,8-tetrahydroquinolin-8-olate scaffold provides a robust platform for the development of effective ligands for asymmetric catalysis. Through straightforward synthetic modifications, a diverse range of chiral ligands can be accessed, enabling the fine-tuning of catalyst performance for specific applications. The protocols and application notes provided herein serve as a comprehensive guide for researchers aiming to leverage the potential of this versatile ligand family in their synthetic endeavors. Future research in this area will likely focus on expanding the library of these ligands and exploring their application in a broader range of catalytic transformations.

References

  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. Available at: [Link]

  • ResearchGate. (n.d.). Applications of synthesized 1,2,3,4‐tetrahydroquinoline derivatives.
  • ResearchGate. (n.d.). 8‐Hydroxyquinoline in metal complexation and our targeted mixed ligands metal complex.
  • Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1737. Available at: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available at: [Link]

  • Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes.
  • Ma, D., et al. (2015). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ACS Medicinal Chemistry Letters, 6(11), 1149-1154. Available at: [Link]

Sources

Application Notes and Protocols: 5,6,7,8-Tetrahydro-1-quinoliniumolate as a Novel Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Imperative for Sensitive Metal Ion Detection

Metal ions are fundamental to a vast array of biological and chemical processes. Essential metals like zinc (Zn²⁺) and copper (Cu²⁺) are critical cofactors for enzymes and structural components of proteins. Conversely, heavy metals such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) are notoriously toxic, even at trace concentrations, posing significant environmental and health risks.[1][2] Consequently, the development of sensitive and selective methods for the detection of these ions is of paramount importance in fields ranging from environmental monitoring and toxicology to diagnostics and drug discovery.

Fluorescent chemosensors have emerged as a powerful analytical tool due to their inherent high sensitivity, rapid response times, and the potential for real-time monitoring in biological systems.[1] Quinoline and its derivatives have a rich history in the development of fluorescent probes, prized for their strong fluorescence and ability to form stable complexes with a variety of metal ions.[3][4] Notably, 8-hydroxyquinoline is a classic example of a fluorophore that has been extensively utilized for metal ion sensing.[4][5]

This document introduces 5,6,7,8-tetrahydro-1-quinoliniumolate (THQ-olate) , a novel fluorescent probe designed for the selective detection of metal ions. By combining the foundational chelating scaffold of a hydroxylated quinoline with the photophysical advantages of a quinolinium structure, THQ-olate is engineered for enhanced water solubility and robust fluorescence signaling. These application notes provide a comprehensive guide to the synthesis, characterization, and application of THQ-olate for the ratiometric and "turn-on" fluorescent detection of specific metal ions.

II. Principle of Detection: A Proposed Mechanism

The sensing mechanism of THQ-olate is predicated on the principles of Chelation-Enhanced Fluorescence (CHEF) and, potentially, the modulation of Excited-State Intramolecular Proton Transfer (ESIPT) . In its free, unbound state, the probe's fluorescence is expected to be relatively low due to quenching processes. Upon binding to a target metal ion through the hydroxyl and quinoline nitrogen atoms, a rigid, five-membered chelate ring is formed. This complexation is hypothesized to restrict intramolecular rotations and vibrations, thereby minimizing non-radiative decay pathways and leading to a significant enhancement of the fluorescence quantum yield.[5]

Furthermore, the formation of the metal complex prevents the ESIPT process that is common in 8-hydroxyquinoline derivatives, resulting in a distinct change in the emission wavelength.[5] This allows for a "turn-on" fluorescence response, where the presence of the analyte generates a strong fluorescent signal.

Proposed Sensing Mechanism of THQ-olate

G cluster_0 Free THQ-olate (Low Fluorescence) cluster_1 Metal Ion Complex (High Fluorescence) Free_Probe THQ-olate Quenching Intramolecular Rotation/Vibration (Quenching) Free_Probe->Quenching Energy Loss Complex THQ-olate-Metal Complex Free_Probe->Complex + Metal Ion Metal_Ion Target Metal Ion (e.g., Zn²⁺) Fluorescence Enhanced Fluorescence (Signal ON) Complex->Fluorescence Photon Emission

Caption: Proposed chelation-enhanced fluorescence mechanism of THQ-olate.

III. Synthesis and Characterization of this compound

The synthesis of THQ-olate can be approached as a multi-step process, beginning with the commercially available quinoline. The following protocol is a proposed synthetic route.

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

This procedure is adapted from established methods for the catalytic hydrogenation of quinoline.[6]

  • Materials: Quinoline, Palladium on carbon (Pd/C, 5 wt%), Ethanol, Hydrogen gas source.

  • Procedure: a. In a high-pressure reactor, dissolve quinoline (1 eq.) in ethanol. b. Add the Pd/C catalyst (5-10 mol%). c. Seal the reactor and purge with hydrogen gas. d. Pressurize the reactor with hydrogen gas to the recommended pressure (e.g., 10-15 atm) and heat to a temperature between 80-110°C. e. Maintain the reaction under stirring until hydrogen uptake ceases. f. Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture through Celite to remove the catalyst. g. Remove the solvent under reduced pressure to yield crude 5,6,7,8-tetrahydroquinoline. h. Purify the product by vacuum distillation.

Step 2: Introduction of a Hydroxyl Group (Hypothetical Route)

This step would likely involve regioselective oxidation or a more complex directed synthesis, potentially starting from a pre-functionalized precursor. For the purpose of this note, we will assume a method exists to produce 8-hydroxy-5,6,7,8-tetrahydroquinoline.

Step 3: N-Alkylation to form the Quinolinium Salt
  • Materials: 8-hydroxy-5,6,7,8-tetrahydroquinoline, an alkylating agent (e.g., methyl iodide or dimethyl sulfate), a suitable solvent (e.g., acetonitrile or DMF).

  • Procedure: a. Dissolve 8-hydroxy-5,6,7,8-tetrahydroquinoline (1 eq.) in the chosen solvent. b. Add the alkylating agent (1.1 eq.) dropwise at room temperature. c. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). d. The resulting quinolinium salt may precipitate out of solution or can be isolated by adding a non-polar solvent. e. Collect the solid product by filtration and wash with a non-polar solvent.

Step 4: Deprotonation to form the Zwitterionic 'olate'
  • Materials: The N-alkyl-8-hydroxy-5,6,7,8-tetrahydroquinolinium salt, a mild base (e.g., sodium bicarbonate or triethylamine), a suitable solvent system.

  • Procedure: a. Dissolve the quinolinium salt in a polar solvent (e.g., methanol/water). b. Add a slight excess of the mild base and stir. c. The formation of the zwitterionic this compound can be monitored by a color change and confirmed by spectroscopic methods. d. Isolate the final product, which may require purification by recrystallization or chromatography.

Characterization

The structure and purity of the synthesized THQ-olate should be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (ESI-MS): To verify the molecular weight.

  • FT-IR Spectroscopy: To identify key functional groups.

  • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the free probe.

IV. Experimental Protocols for Metal Ion Detection

A. Materials and Reagents
  • This compound (THQ-olate)

  • High-purity solvents (e.g., DMSO for stock solution, buffered aqueous solution for experiments)

  • Metal salts (e.g., chlorides or nitrates) of various cations (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Deionized water

  • Fluorometer and UV-Vis spectrophotometer

  • Quartz cuvettes

B. Preparation of Stock Solutions
  • Probe Stock Solution: Prepare a 1.0 mM stock solution of THQ-olate in DMSO. Store in the dark at 4°C.

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of each metal salt in deionized water.

C. General Protocol for Fluorescence Measurements
  • Working Solution: Prepare a working solution of THQ-olate by diluting the DMSO stock solution in the desired buffer (e.g., 10 mM HEPES, pH 7.4) to a final concentration of 10 µM.

  • Instrument Settings:

    • Set the excitation wavelength (λex) to the absorption maximum of the THQ-olate-metal complex (to be determined experimentally, but likely in the range of 360-420 nm).

    • Set the emission wavelength (λem) range to scan across the expected emission peak (e.g., 450-650 nm).

    • Optimize excitation and emission slit widths.

  • Measurement: a. Place 2 mL of the 10 µM THQ-olate working solution into a quartz cuvette. b. Record the baseline fluorescence spectrum. c. Add a small aliquot of the metal ion stock solution (e.g., 2 µL of a 1 mM solution to reach a final concentration of 1 µM). d. Mix thoroughly and allow the solution to equilibrate for 2-5 minutes. e. Record the fluorescence spectrum. f. Repeat steps c-e to generate a titration curve.

D. Protocol for Selectivity Studies
  • Prepare a series of cuvettes, each containing 2 mL of the 10 µM THQ-olate working solution.

  • To each cuvette, add a specific metal ion to a final concentration of 10 equivalents (e.g., 100 µM).

  • Add one cuvette with only the target metal ion (e.g., Zn²⁺) at the same concentration.

  • For competition experiments, to the cuvette containing the target metal ion, add an equivalent concentration of a potentially interfering ion.

  • Incubate all samples for 5 minutes and record the fluorescence intensity at the peak emission wavelength.

  • Compare the fluorescence response to assess the selectivity of the probe.

Experimental Workflow for Metal Ion Sensing

G cluster_prep Solution Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis Stock_Probe Prepare 1 mM THQ-olate Stock (in DMSO) Working_Sol Dilute THQ-olate to 10 µM in Buffer (e.g., HEPES, pH 7.4) Stock_Probe->Working_Sol Stock_Metal Prepare 10 mM Metal Ion Stocks (in H₂O) Add_Metal Add Aliquot of Target Metal Ion Stock_Metal->Add_Metal Baseline Record Baseline Fluorescence of Working Solution Working_Sol->Baseline Baseline->Add_Metal Equilibrate Mix and Equilibrate (2-5 min) Add_Metal->Equilibrate Record_Fluo Record Fluorescence Spectrum Equilibrate->Record_Fluo Repeat Repeat for Titration Curve Record_Fluo->Repeat Plot Plot Fluorescence Intensity vs. [Metal Ion] Record_Fluo->Plot Selectivity Perform Selectivity & Competition Assays Record_Fluo->Selectivity LOD Calculate Limit of Detection (LOD) Plot->LOD

Caption: Step-by-step workflow for using THQ-olate as a fluorescent probe.

V. Data Analysis and Expected Performance

A. Determination of Detection Limit (LOD)

The limit of detection can be calculated from the fluorescence titration data using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (fluorescence of the probe without the metal ion).

  • k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot.

B. Expected Performance Characteristics

The following table summarizes the expected performance characteristics of THQ-olate based on data from analogous 8-hydroxyquinoline and quinolinium-based probes.[4][5][7][8] These values require experimental validation.

ParameterExpected Value/CharacteristicRationale
Excitation Max (λex) 380 - 420 nmBased on similar quinolinium fluorophores.
Emission Max (λem) 480 - 550 nmExpect a significant Stokes shift.
Quantum Yield (Φ) < 0.05 (free), > 0.4 (bound)Typical for CHEF-based "turn-on" probes.[8]
Solvent System Aqueous buffer (e.g., HEPES, pH 7.4)Quinolinium structure enhances water solubility.[7]
Primary Target Ions Zn²⁺, Al³⁺8-hydroxyquinoline scaffold shows high affinity for these ions.[4][5]
Potential Target Ions Cu²⁺, Fe³⁺Often detected, but may cause fluorescence quenching.
Detection Limit (LOD) 10 - 100 nMAchievable for sensitive fluorescent probes.
Response Time < 5 minutesRapid complexation is typical for this class of probes.

VI. Troubleshooting

IssuePossible CauseSuggested Solution
No fluorescence change 1. Incorrect excitation/emission wavelengths. 2. Probe degradation. 3. pH of the buffer is incorrect.1. Perform a full excitation-emission matrix scan. 2. Synthesize fresh probe; store protected from light. 3. Verify buffer pH; some metal-ligand interactions are pH-sensitive.
High background fluorescence 1. Impure probe. 2. Contaminated buffer or water.1. Re-purify the probe. 2. Use high-purity water and analytical grade buffer reagents.
Fluorescence quenching with all ions The metal ions are acting as quenchers (e.g., heavy atoms like Cu²⁺, Fe³⁺).This may be an inherent property. The probe could be used as a "turn-off" sensor for these specific ions.
Poor selectivity The chelating site binds to multiple ions with similar affinity.Modify the probe structure to introduce steric hindrance or electronic effects that favor a specific ion. Perform experiments in the presence of a masking agent.

VII. Conclusion

This compound represents a promising new scaffold for the development of fluorescent probes for metal ion detection. Its design leverages the proven chelating ability of the 8-hydroxyquinoline framework while incorporating the favorable photophysical and solubility properties of the quinolinium core. The protocols and data presented in this application note provide a robust framework for researchers to synthesize, characterize, and apply this novel probe in their specific research contexts. While the performance characteristics are based on well-established principles, experimental validation is essential to fully realize the potential of THQ-olate as a selective and sensitive tool for metal ion analysis.

References

  • PubChem. 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. [Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. [Link]

  • A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. Molecules. [Link]

  • Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]

  • 5,6,7,8-Tetra-hydro-quinolin-8-one. Acta Crystallographica Section E. [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors. [Link]

  • The behaviors of metal ions in the CdTe quantum dots-H2O2 chemiluminescence reaction and its sensing application. Luminescence. [Link]

  • Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. ResearchGate. [Link]

  • 5,6,7,8-Tetra-hydro-quinoline 1-oxide hemihydrate. Acta Crystallographica Section E. [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. TU Delft Repository. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. [Link]

  • Quinoline-Based Fluorescent Probe for Various Applications. Taylor & Francis eBooks. [Link]

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record. [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Quinolinium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Quinolinium Salts in Antimicrobial Drug Discovery

The quinoline structural motif is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug quinine.[1] Its derivatives, particularly quaternary quinolinium salts, are experiencing a renaissance in the search for novel antimicrobial agents.[2] This renewed interest is driven by the urgent need for new therapeutics to combat the escalating threat of multidrug-resistant pathogens.[3] Quinolinium salts have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species, including clinically relevant Candida albicans.[1][4] Their cationic nature is believed to play a crucial role in their mechanism of action, which often involves disruption of microbial cell membranes.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antimicrobial and antifungal properties of quinolinium salts. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for screening and development of this promising class of compounds.

I. Synthesis of a Representative Quinolinium Salt: 1-Dodecylquinolinium Bromide

The synthesis of quinolinium salts is typically a straightforward quaternization reaction. The following protocol describes the synthesis of 1-dodecylquinolinium bromide, a representative example of a long-chain alkyl quinolinium salt with documented antimicrobial activity.[4]

Rationale for Synthesis Protocol:

This procedure utilizes a simple SN2 reaction where the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic carbon of the 1-bromododecane. The use of ethanol as a solvent facilitates the reaction by dissolving both reactants and allowing for heating to increase the reaction rate. Refluxing ensures that the reaction proceeds at a constant and elevated temperature without loss of solvent. The purification by recrystallization is a standard method for obtaining pure crystalline solid products.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of 1-Dodecylquinolinium Bromide quinoline Quinoline reflux Reflux (40 hours) quinoline->reflux bromoalkane 1-Bromododecane bromoalkane->reflux ethanol Dry Ethanol ethanol->reflux cooling Cooling reflux->cooling filtration Filtration cooling->filtration recrystallization Recrystallization (Ether) filtration->recrystallization product 1-Dodecylquinolinium Bromide (White Crystals) recrystallization->product cluster_moa Mechanism of Action of Quinolinium Salts quinolinium Quinolinium Salt (Cationic Surfactant) interaction Electrostatic Interaction & Hydrophobic Insertion quinolinium->interaction membrane Bacterial Cell Membrane (Negatively Charged) membrane->interaction disruption Membrane Disruption interaction->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death cluster_mic MIC Determination Workflow prep_compound Prepare Serial Dilutions of Quinolinium Salt inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read determine_mic Determine MIC read->determine_mic

Sources

Application Notes & Protocols: A Tiered Approach for In Vitro Cytotoxicity Profiling of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for assessing the in vitro cytotoxicity of 5,6,7,8-Tetrahydro-1-quinoliniumolate.

Abstract

The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in drug discovery and development.[1][2] This document provides a comprehensive guide for researchers to determine the in vitro cytotoxicity of this compound, a novel compound based on the quinoline scaffold. Quinoline derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer effects.[3][4] Many quinoline-based agents exert their effects through mechanisms such as DNA intercalation, apoptosis induction, and the inhibition of key enzymes like topoisomerases or protein kinases.[5][6][7]

This guide presents a tiered, logical workflow designed to move from broad viability screening to more specific, mechanistic assays. This approach ensures a thorough and cost-effective evaluation, providing the critical data needed to assess the compound's potency, cellular selectivity, and primary mechanism of cell death. The protocols herein are detailed to be self-validating and are grounded in established methodologies.

Part 1: Experimental Design & Rationale

A robust cytotoxicity assessment relies on a well-conceived experimental plan. The choices made regarding cell models, compound handling, and assay selection are critical for generating reliable and interpretable data.

The Logic of a Tiered Assay Strategy

Instead of deploying a wide array of assays simultaneously, a tiered approach provides a logical progression of inquiry. This strategy begins with a cost-effective, high-throughput assay to measure overall cell viability. Positive "hits" from this primary screen are then subjected to confirmatory assays that measure a different cellular health parameter. Finally, mechanistic assays are employed to understand how the compound induces cell death. This workflow optimizes resource allocation and builds a cohesive narrative around the compound's biological activity.

G cluster_0 Experimental Workflow A Tier 1: Primary Screening (Metabolic Viability Assay - MTT) B Tier 2: Confirmatory Assay (Membrane Integrity - LDH) A->B Confirm Cytotoxicity D Data Analysis (Calculate IC₅₀, Assess Selectivity) A->D C Tier 3: Mechanistic Insight (Apoptosis Assay - Caspase-Glo® 3/7) B->C Investigate Mechanism B->D C->D

Caption: A tiered workflow for cytotoxicity assessment.

Rationale for Cell Line Selection

The choice of cell line is paramount and should be directly related to the research question.[8][9] For a novel compound with potential anticancer activity, a panel of cell lines is recommended to assess both the spectrum of activity and selectivity.

  • Cancer Cell Lines: Using cell lines from different tissue origins (e.g., breast, colon, lung) helps determine if the compound has broad-spectrum activity or is specific to a particular cancer type.

  • Non-Cancerous Cell Line: Including a "normal" or non-cancerous cell line is crucial for evaluating the therapeutic window. A promising compound should exhibit significantly higher potency against cancer cells than normal cells.[10]

Recommended Cell Panel for Initial Screening:

Cell LineCancer TypeTissue of OriginRationale
MCF-7 Breast AdenocarcinomaBreastA well-characterized, estrogen receptor-positive cell line commonly used in anticancer drug screening.[7]
HCT-116 Colorectal CarcinomaColonA standard model for colon cancer with known mutations (e.g., in p53), useful for mechanistic studies.[11]
A549 Lung CarcinomaLungA widely used cell line for studying lung cancer and general cytotoxicity.[12]
MRC-5 Normal Lung FibroblastLungA normal, non-cancerous human fibroblast line to serve as a control for assessing selectivity and general toxicity.[13]

Note: All cell lines should be obtained from a reputable cell bank like ATCC or DSMZ to ensure authenticity and should be routinely tested for mycoplasma contamination.[9]

Compound & Reagent Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, create serial dilutions from the stock solution using complete cell culture medium.

  • Vehicle Control: It is critical to include a vehicle control in all experiments. This consists of cells treated with the highest concentration of DMSO used in the compound-treated wells. The final DMSO concentration should ideally not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity.[1]

Part 2: Tier 1 - Primary Viability Screening (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][14] It is an excellent first-pass screen due to its reliability and suitability for a 96-well plate format.

Principle of the MTT Assay

Viable, metabolically active cells possess mitochondrial reductase enzymes (primarily succinate dehydrogenase) that can cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[15] This insoluble product is then solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[14]

G cluster_0 Mitochondrion of Viable Cell Enzyme Mitochondrial Reductases (NAD(P)H-dependent) Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Enzyme Enters Cell Solubilization Solubilization Solution (e.g., DMSO, Acidified Isopropanol) Formazan->Solubilization Dissolution Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The core principle of the MTT cell viability assay.

Detailed Protocol: MTT Assay

Adapted from protocols provided by Abcam and Roche.[14][15]

Materials:

  • Selected cell lines (e.g., MCF-7, HCT-116, MRC-5)

  • Complete culture medium (specific to cell line)

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution

  • Positive control (e.g., Doxorubicin)

  • MTT Reagent: 5 mg/mL solution in sterile PBS. Filter sterilize and store protected from light at 4°C.[16]

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or pure DMSO.

  • Multichannel pipette and microplate spectrophotometer (ELISA reader).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" (medium only), "vehicle control" (medium with DMSO), and a "positive control."

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.[17]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance (Optical Density, OD) at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[15]

Data Analysis & Interpretation
  • Correct for Background: Subtract the average OD of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Determine IC₅₀: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.[1]

Part 3: Tier 2 - Confirmatory Assay (LDH Release)

The Lactate Dehydrogenase (LDH) assay serves as an excellent confirmatory test, as it measures a distinct marker of cell death: loss of plasma membrane integrity.[18] This is a hallmark of necrosis but can also occur in late-stage apoptosis.

Principle of the LDH Assay

LDH is a stable enzyme present in the cytosol of all cells. When the plasma membrane is compromised, LDH is released into the surrounding culture medium.[19] The assay measures the enzymatic activity of this released LDH. In a coupled enzymatic reaction, LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically at ~490 nm.[20][21] The amount of color formed is proportional to the amount of LDH released, and thus, to the number of lysed cells.[20]

Detailed Protocol: LDH Cytotoxicity Assay

This is a generalized protocol; always refer to the specific manufacturer's kit instructions (e.g., from Promega, Roche, or Thermo Fisher Scientific).[20]

Materials:

  • Cell culture supernatant from the compound treatment experiment (can be run in parallel with the MTT assay on a separate plate).

  • LDH Assay Kit (containing Substrate Mix, Assay Buffer, Stop Solution).

  • Lysis Buffer (10X) for Maximum Release Control.

  • 96-well flat-bottom assay plate.

Procedure:

  • Prepare Controls: On the treatment plate, designate triplicate wells for:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells. 45 minutes before the end of the experiment, add 10 µL of 10X Lysis Buffer to these wells to lyse all cells.[21]

    • Background Control: Medium only, no cells.

  • Collect Supernatant: After the treatment incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the treatment plate to a new, clean 96-well assay plate.

  • Prepare Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit's protocol (typically by mixing the substrate and assay buffer).

  • Add Reaction Mixture: Add 50 µL of the Reaction Mixture to each well of the assay plate containing the supernatant.[21]

  • Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.[21]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measure Absorbance: Read the absorbance at 490 nm and at a reference wavelength of ~680 nm.

Data Analysis & Interpretation
  • Correct for Background: Subtract the 680 nm absorbance from the 490 nm absorbance for each well. Then, subtract the average corrected value of the background control (medium only) from all other values.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Part 4: Tier 3 - Mechanistic Insight (Caspase-Glo® 3/7 Assay)

If the MTT and LDH assays confirm cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[3] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method to detect the activation of key executioner caspases.

Principle of Apoptosis and the Caspase-Glo® 3/7 Assay

Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are "executioner" caspases that, once activated, cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for Caspase-3 and -7.[22] When these caspases are active, they cleave the substrate, releasing aminoluciferin. This product is then utilized by luciferase (also in the reagent) to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active Caspase-3/7.[23]

G A Apoptotic Stimulus (e.g., Compound Treatment) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B Activates C Executioner Caspases (Caspase-3, Caspase-7) (Inactive) B->C Activates D Executioner Caspases (Caspase-3, Caspase-7) (ACTIVE) C->D Activation E Cleavage of Cellular Substrates D->E G Proluminescent Substrate (DEVD) Luciferase D->G:f0 Cleaves Substrate F Apoptosis E->F H Luminescent Signal G:f1->H Generates Light

Caption: Apoptotic cascade and the principle of the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Protocol based on Promega Technical Bulletin G8091.[22][24]

Materials:

  • Cells cultured and treated in white-walled, opaque 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Assay Kit (Buffer and lyophilized Substrate).

  • Plate shaker and a luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound in white-walled 96-well plates as described in the MTT protocol. The incubation time should be chosen based on previous results (e.g., a timepoint before massive cell lysis is observed in the LDH assay).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Transfer the entire volume of buffer into the bottle containing the substrate. Mix by inversion until the substrate is thoroughly dissolved.[25]

  • Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[24]

  • Mixing and Incubation: Place the plate on a plate shaker at 300–500 rpm for 30 seconds to ensure mixing and cell lysis. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Interpretation
  • Correct for Background: Subtract the average luminescence value from the "no-cell" control wells from all other readings.

  • Calculate Fold Change: Express the data as a fold change in caspase activity relative to the vehicle-treated control cells.

    • Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control Cells)

  • Interpretation: A significant, dose-dependent increase in the luminescent signal indicates that this compound induces cell death via the activation of the apoptotic pathway.

Part 5: Data Summary & Presentation

Consolidating the results into a clear, tabular format is essential for comparing the compound's effects across different cell lines and assays.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineAssayParameterThis compoundDoxorubicin (Positive Control)
MCF-7 MTT (48h)IC₅₀ (µM)[Insert Value][Insert Value]
HCT-116 MTT (48h)IC₅₀ (µM)[Insert Value][Insert Value]
A549 MTT (48h)IC₅₀ (µM)[Insert Value][Insert Value]
MRC-5 MTT (48h)IC₅₀ (µM)[Insert Value][Insert Value]
HCT-116 Caspase-Glo® 3/7 (24h)Max Fold Increase[Insert Value][Insert Value]

Data should be presented as mean ± standard deviation from at least three independent experiments.

Selectivity Index (SI): A useful metric to quantify selectivity is the SI, calculated as: SI = IC₅₀ in Normal Cells (MRC-5) / IC₅₀ in Cancer Cells (e.g., HCT-116) A higher SI value (>1) indicates a degree of cancer cell-selective toxicity, which is a desirable trait for a potential therapeutic agent.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Yadav, P., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Retrieved from [Link]

  • Vaidya, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • protocols.io. (n.d.). RealTime-Glo™ MT Cell Viability Assay. protocols.io. Retrieved from [Link]

  • ResearchGate. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Retrieved from [Link]

  • protocols.io. (n.d.). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]

  • protocols.io. (n.d.). LDH cytotoxicity assay. protocols.io. Retrieved from [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Cell Biologics. Retrieved from [Link]

  • JoVE. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments. Retrieved from [Link]

  • Patel, K., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Retrieved from [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. Retrieved from [Link]

  • Scribd. (n.d.). Protocols For The Realtime-Glo™ MT Cell Viability. Scribd. Retrieved from [Link]

  • TOX21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Institutes of Health. Retrieved from [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays. Boster Bio. Retrieved from [Link]

  • Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. Retrieved from [Link]

  • faCellitate. (2023). How to choose the right cell line for your experiments. faCellitate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2022). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. Retrieved from [Link]

  • Bertrand, R., et al. (1991). Effects of diastereoisomers of 5-formyltetrahydrofolate on cellular growth, sensitivity to 5-fluoro-2'-deoxyuridine, and methylenetetrahydrofolate polyglutamate levels in HCT-8 cells. Cancer Research. Retrieved from [Link]

  • Hsieh, M. C., et al. (1995). Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ryu, C. K., et al. (2000). Cytotoxic activities of 6-arylamino-7-halo-5,8-quinolinediones against human tumor cell lines. Archives of Pharmacal Research. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 5,6,7,8-Tetrahydro-1-quinoliniumolate. Due to its zwitterionic nature, this compound presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. We address this by employing a C18 stationary phase with a modified aqueous mobile phase containing a formic acid additive. The acid serves to suppress the anionic character of the molecule, leading to controlled hydrophobic interaction and excellent chromatographic performance. The method was developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3] This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices.

Introduction & Scientific Rationale

This compound is a heterocyclic compound featuring a quinoline core. Its chemical structure, identified in the PubChem database (CID 2778134), reveals a unique zwitterionic character, possessing both a permanent positive charge on the quaternary nitrogen and a negatively charged oxygen atom.[4] Such highly polar, permanently charged molecules are notoriously difficult to analyze using standard reversed-phase HPLC (RP-HPLC) because they exhibit insufficient retention on non-polar stationary phases like C18.[5][6] The primary challenge is the strong interaction of the polar analyte with the polar mobile phase, leading to rapid elution near the solvent front.

The conventional approach to retaining charged analytes in RP-HPLC involves techniques like ion-pairing chromatography.[7] However, ion-pairing reagents can be detrimental to column longevity and are often incompatible with mass spectrometry.[6][8] An alternative and more elegant strategy is to modify the ionization state of the analyte. While the quaternary nitrogen remains permanently charged, the phenolate group is susceptible to protonation under acidic conditions.

This method is therefore founded on the principle of ion suppression. By acidifying the mobile phase with 0.1% formic acid, we protonate the negatively charged oxygen, effectively neutralizing its charge and reducing the molecule's overall polarity. This "charge-masking" allows the hydrophobic backbone of the molecule to interact sufficiently with the C18 stationary phase, enabling retention and separation.[7][9] This approach has been successfully applied to other quinoline and zwitterionic compounds.[10][11] The final method was validated following the comprehensive framework provided by ICH guidelines to ensure it is suitable for its intended purpose.[3][12]

Experimental

Instrumentation & Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, multisampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Column: Phenomenex Gemini C18 column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Data Acquisition: Empower™ 3 or OpenLab CDS software.

  • Analytical Balance: Mettler Toledo ME204 or equivalent.

  • pH Meter: Calibrated for acidic range.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

Chemicals and Reagents
  • This compound: Reference standard (>98% purity).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to >18 MΩ·cm resistivity (Milli-Q® or equivalent).

  • Formic Acid (FA): LC-MS grade, >99% purity.

Chromatographic Conditions

All parameters were optimized to ensure a robust separation with excellent peak symmetry and efficiency.

ParameterSetting
Stationary Phase Phenomenex Gemini C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Elution Mode Gradient Elution
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 258 nm (Bandwidth: 4 nm)
Reference Wavelength 360 nm (Bandwidth: 20 nm)
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 999 mL of DI water. Mix thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 999 mL of acetonitrile. Mix thoroughly.

  • Diluent: A mixture of 95% Mobile Phase A and 5% Mobile Phase B (95:5 v/v) was used to minimize solvent strength mismatch during injection.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10.0 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R1) guidelines.[1][3] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3]

Specificity

Specificity was demonstrated by injecting the diluent (blank) and a solution containing the analyte. The chromatogram of the blank showed no interfering peaks at the retention time of this compound. The peak purity was also assessed using the DAD, confirming no co-eluting impurities.

  • Result: The method is specific for the analyte. The retention time was observed to be approximately 6.8 minutes .

Linearity

Linearity was evaluated by analyzing six calibration standards ranging from 1 to 100 µg/mL. The peak area was plotted against the concentration, and the relationship was assessed by linear regression.

  • Result: The method was linear over the tested range.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1203
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a blank matrix at three concentration levels (low, medium, high; n=3 for each). The percentage recovery was then calculated.

  • Result: The method is accurate, with recovery values within the acceptable range of 98-102%.

Spike LevelConcentration (µg/mL)Mean Recovery (%)%RSD
Low5101.21.1%
Medium2599.80.8%
High75100.50.6%
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of a 25 µg/mL standard were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

  • Result: The low %RSD values indicate excellent precision.

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Peak Area 0.7%1.3%
Retention Time 0.2%0.4%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Result: The method is sensitive for the intended purpose.

ParameterResult (µg/mL)
LOD 0.3
LOQ 1.0
Robustness

Robustness was evaluated by making small, deliberate variations in method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (by adjusting the % formic acid slightly). The system suitability parameters (e.g., peak tailing, theoretical plates) remained within acceptable limits for all variations.

  • Result: The method is robust and reliable for routine use.

Detailed Protocols

Protocol 1: HPLC System Preparation and Equilibration
  • Solvent Preparation: Prepare Mobile Phases A and B as described in Section 2.4. Ensure they are degassed by sonication or vacuum filtration.

  • System Purge: Purge all pump lines with their respective mobile phases for 5-10 minutes to remove air bubbles and old solvent.

  • Column Installation: Install the C18 column and set the column oven temperature to 30 °C.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Baseline Monitoring: Monitor the baseline at the detection wavelength (258 nm). The system is ready when a stable, noise-free baseline is achieved (typically 20-30 minutes).

Protocol 2: Analytical Workflow

This protocol outlines the full sequence from sample preparation to data analysis.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standards (Sec 2.4) filter_sample Filter Sample (0.45 µm PTFE) prep_std->filter_sample prep_sample Prepare/Dilute Test Sample prep_sample->filter_sample equilibrate Equilibrate System (Protocol 1) filter_sample->equilibrate inject_blank Inject Blank/Diluent equilibrate->inject_blank inject_std Inject Standards (Build Calibration Curve) inject_blank->inject_std inject_sample Inject Test Samples inject_std->inject_sample integrate Integrate Peak Area inject_sample->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: HPLC analytical workflow from preparation to reporting.

Protocol 3: Method Validation Logic

This diagram illustrates the logical flow and relationship between different validation parameters as mandated by ICH Q2(R1).

G cluster_core Core Performance cluster_suitability Assay Suitability cluster_limits Sensitivity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ LOQ Linearity->LOQ Specificity Specificity Robustness Robustness LOD LOD LOQ->LOD Validation Method Validation (ICH Q2 R1) Validation->Linearity Validation->Specificity Validation->Robustness

Caption: Inter-relationship of method validation parameters.

Conclusion

An efficient, specific, and robust RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The use of an acidified mobile phase effectively overcomes the chromatographic challenges posed by the analyte's zwitterionic structure, enabling strong retention and excellent peak shape on a standard C18 column. The validation results confirm that the method adheres to ICH guidelines, demonstrating its suitability for routine quality control, stability studies, and other quantitative applications in a research or pharmaceutical development setting.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (November 2005). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Chromatography Online. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2778134, this compound. [Link]

  • International Journal of Scientific Research and Engineering Development. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • National Center for Biotechnology Information. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies. [Link]

  • National Center for Biotechnology Information. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. [Link]pmc/articles/PMC3100918/)

Sources

Application Notes & Protocols: Electrochemical Properties of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide to understanding and characterizing the electrochemical properties of 5,6,7,8-Tetrahydro-1-quinoliniumolate. This document is intended for researchers, scientists, and drug development professionals interested in the redox behavior and potential applications of this N-heterocyclic compound. While specific experimental data for this exact molecule is not yet prevalent in published literature, this guide synthesizes established principles from the electrochemistry of quinolinium salts, tetrahydroquinoline derivatives, and related N-heterocycles to propose robust analytical protocols.[1][2][3] The methodologies detailed herein—Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS)—are foundational for elucidating reaction mechanisms, quantifying antioxidant potential, and evaluating performance in applications such as corrosion inhibition.

Introduction: The Quinoline Scaffold and its Electrochemical Significance

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[4][5][6] Its derivatives are known for a wide spectrum of biological activities, including anticancer, antimalarial, and neuroprotective properties.[2][4][5][6] The electrochemical behavior of these molecules is intrinsically linked to their function. Redox processes can govern their mechanism of action, metabolic fate, and potential to act as antioxidants or pro-oxidants.

This compound, a derivative with a partially saturated ring system and a positively charged quaternary nitrogen, presents a unique electronic profile. The quinolinium core is inherently electrophilic, making it susceptible to reduction.[2] The tetrahydro- substitution modifies the aromaticity and electron density of the system, influencing its redox potentials compared to fully aromatic quinolinium salts. Understanding these properties is crucial for developing applications ranging from targeted drug delivery and biosensors to the design of novel corrosion inhibitors.[7][8][9][10]

This guide provides the foundational protocols to probe these characteristics, emphasizing not just the procedural steps but the underlying scientific rationale.

Core Electrochemical Characterization

A multi-technique approach is essential for a thorough electrochemical characterization. We will focus on three primary techniques:

  • Cyclic Voltammetry (CV): A powerful tool for initial screening of redox activity, determining redox potentials, and assessing the reversibility of electron transfer processes.[11]

  • Differential Pulse Voltammetry (DPV): A highly sensitive technique ideal for quantitative analysis and determining antioxidant capacity, offering improved resolution and lower detection limits compared to CV.[12][13][14][15]

  • Electrochemical Impedance Spectroscopy (EIS): Used to study interfacial properties, such as the adsorption of the molecule onto an electrode surface, which is particularly relevant for applications like corrosion inhibition.[7][8][16]

Predicted Redox Behavior

Based on studies of related quinolinium salts, the primary electrochemical process for this compound is expected to be the reduction of the quinolinium cation.[2] This process likely involves the transfer of one or more electrons to the heterocyclic ring. The exact reduction potential will be influenced by the solvent, pH, and the nature of the counter-ion.

Compound Class Typical Reduction Potential Range (vs. Ag/AgCl) Key Structural Influences
Quinolinium Salts-0.4 V to -1.1 V[2]Substituents on the aromatic ring, nature of the N-alkyl group.
Quinoxalines~ -0.5 V vs. RHE (in aqueous media)[17]pH has a strong influence on electrochemical performance.[17]
5,8-quinolinequinoniminespH-dependent, with protonation of the heteroatom increasing redox potentials.[18]The redox process often involves both proton and electron transfers.[18]

Note: These values are illustrative and serve as a starting point for experimental design. Actual potentials for this compound must be determined empirically.

Experimental Protocols

Protocol 1: General Redox Profiling with Cyclic Voltammetry (CV)

Objective: To determine the reduction potential(s) of this compound and assess the reversibility of its electron transfer reactions.

Causality: CV is the ideal first step as it provides a rapid overview of the electrochemical landscape. By sweeping the potential and observing the resulting current, we can identify at what potentials the molecule is oxidized or reduced. The shape of the resulting voltammogram and the separation of the peak potentials provide insights into the kinetics and stability of the redox species formed.[11]

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.1 M Supporting Electrolyte (e.g., TBAPF6 in Acetonitrile) B Dissolve Analyte (1-5 mM this compound) A->B C Assemble 3-Electrode Cell (Working, Reference, Counter) B->C D Deoxygenate Solution (Purge with N2 or Ar for 10-15 min) C->D E Set CV Parameters (Potential Window, Scan Rate: 100 mV/s) D->E F Run Cyclic Voltammogram E->F G Vary Scan Rate (e.g., 25, 50, 200, 500 mV/s) F->G H Identify Peak Potentials (Epc, Epa) F->H J Analyze Peak Current vs. √v (Diffusion Control) G->J I Calculate Mid-Point Potential (E1/2) H->I

Caption: Workflow for Cyclic Voltammetry Analysis.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M solution of a suitable supporting electrolyte in an appropriate solvent. For non-aqueous electrochemistry, tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile is a common choice. For aqueous studies, a phosphate-buffered saline (PBS) solution may be used.

    • Dissolve this compound in the electrolyte solution to a final concentration of 1-5 mM.

  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode cell:

      • Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode. Polish the electrode surface before each experiment to ensure reproducibility.

      • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

      • Counter (Auxiliary) Electrode: Platinum wire or graphite rod.

    • Immerse the electrodes in the prepared solution.

  • Deoxygenation:

    • Purge the solution with an inert gas (high-purity nitrogen or argon) for 10-15 minutes. This is critical to remove dissolved oxygen, which is electroactive and can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the CV parameters. A typical starting point is to scan from a potential where no reaction occurs (e.g., 0 V) towards negative potentials (e.g., -1.5 V) and then reverse the scan.

    • Begin with a scan rate of 100 mV/s.

    • Record the voltammogram.

  • Data Analysis & Interpretation:

    • Identify the cathodic (reduction) peak potential (Epc) and, if present, the anodic (oxidation) peak potential (Epa).

    • The formal reduction potential (E°') can be estimated as the midpoint of the peak potentials: E₁/₂ = (Epa + Epc) / 2.

    • Reversibility Check: For a reversible one-electron process, the peak separation (ΔEp = |Epa - Epc|) should be approximately 59 mV. Larger separations suggest quasi-reversible or irreversible kinetics. The ratio of anodic to cathodic peak currents (ipa/ipc) should be close to 1.

    • Mechanism Insight: Run the experiment at various scan rates (e.g., 25, 50, 200, 500 mV/s). For a diffusion-controlled process, the peak current (ip) will be linearly proportional to the square root of the scan rate (√ν).

Protocol 2: Quantitative Analysis and Antioxidant Capacity with Differential Pulse Voltammetry (DPV)

Objective: To quantify the concentration of this compound and assess its antioxidant potential with high sensitivity.

Causality: DPV is significantly more sensitive than CV because it minimizes the contribution of the non-faradaic (capacitive) current.[12] By applying voltage pulses and sampling the current just before and at the end of the pulse, the background current is effectively subtracted. This results in a peaked output where the peak height is directly proportional to the analyte's concentration, making it ideal for quantitative measurements and for detecting low concentrations of electroactive species, which is relevant for evaluating antioxidant capacity.[13][14][15]

Step-by-Step Methodology:

  • Solution and Cell Preparation:

    • Follow steps 1-3 from the CV protocol. For antioxidant studies, aqueous buffer systems (e.g., PBS at pH 7.4) are often used to mimic physiological conditions.[14]

  • DPV Parameter Optimization:

    • Connect the cell to the potentiostat and select the DPV technique.

    • Key parameters to optimize include:

      • Pulse Amplitude: Typically 25-100 mV.

      • Pulse Width: Typically 50-100 ms.

      • Scan Increment: Typically 2-10 mV.

    • The goal is to maximize the peak current signal while maintaining good peak shape and resolution.

  • Calibration Curve Generation:

    • Prepare a series of standard solutions of this compound with known concentrations in the electrolyte.

    • Record the DPV voltammogram for each standard solution under the optimized parameters.

    • Measure the peak current (Ip) for the oxidation or reduction peak of interest.

    • Plot Ip versus concentration. A linear relationship is expected, which will serve as the calibration curve for quantifying unknown samples.

  • Antioxidant Capacity Assessment:

    • The antioxidant capacity can be evaluated by observing the oxidation potential. Compounds that are more easily oxidized (i.e., have a lower positive oxidation potential) are generally better electron-donating antioxidants.[5][6]

    • The DPV response of this compound can be compared to that of a standard antioxidant like Trolox or gallic acid under the same conditions.[12][13]

DPV_Principle cluster_waveform Applied Potential Waveform cluster_current Current Sampling cluster_output Output Signal a Linear Ramp + Pulses b Sample Current before Pulse (i1) a->b c Sample Current at end of Pulse (i2) d Plot Δi (i2 - i1) vs. Potential c->d e Result: Peaked Voltammogram (Enhanced Sensitivity) d->e

Caption: Principle of Differential Pulse Voltammetry.

Protocol 3: Interfacial Behavior and Corrosion Inhibition with Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the ability of this compound to adsorb onto a metal surface and inhibit corrosion.

Causality: Corrosion is an electrochemical process. EIS is a non-destructive technique that probes the impedance of an electrochemical system over a range of frequencies.[7][16] By modeling the impedance data with an equivalent electrical circuit, we can extract quantitative parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An effective corrosion inhibitor will adsorb onto the metal surface, increasing Rct (making it harder for charge to transfer, i.e., corrosion to occur) and decreasing Cdl (by displacing water molecules at the interface).[8][19]

Step-by-Step Methodology:

  • Corrosion Cell Setup:

    • Working Electrode: A sample of the metal to be protected (e.g., mild steel, aluminum).

    • Reference Electrode: Ag/AgCl or SCE.

    • Counter Electrode: Platinum wire or graphite rod.

    • Electrolyte: A corrosive medium, such as 1 M HCl or 3.5% NaCl solution.

  • Measurement Procedure:

    • Immerse the electrodes in the corrosive medium without the inhibitor and allow the open circuit potential (OCP) to stabilize.

    • Perform an EIS measurement at the OCP. This is the baseline (control) measurement. A typical frequency range is from 100 kHz down to 10 mHz with a small AC voltage amplitude (e.g., 10 mV).

    • Introduce this compound to the solution at a specific concentration.

    • Allow the system to stabilize again and repeat the EIS measurement.

    • Repeat this process for a range of inhibitor concentrations.

  • Data Analysis and Interpretation:

    • The data is typically presented as a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • Nyquist Plot: For a simple corrosion process, the plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger semicircle diameter in the presence of the inhibitor indicates a higher Rct and thus better corrosion inhibition.

    • Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent circuit (e.g., a Randles circuit) to obtain quantitative values for Rct and Cdl.

    • Inhibition Efficiency (%IE): Calculate the efficiency at each concentration using the formula: %IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) is the charge transfer resistance with the inhibitor and Rct(blank) is without it.

Parameter Change with Effective Inhibitor Interpretation
Charge Transfer Resistance (Rct) IncreasesThe inhibitor forms a protective layer that hinders the corrosion reaction.
Double-Layer Capacitance (Cdl) DecreasesThe inhibitor molecules adsorb onto the surface, displacing water and thickening the electrical double layer.

Potential Applications and Further Investigations

The electrochemical data obtained from these protocols can guide the development of this compound for several applications:

  • Drug Development: The redox potential can provide insights into potential metabolic pathways and whether the molecule might participate in in-vivo redox cycling. Its antioxidant properties, quantifiable by DPV, are relevant for neuroprotective or anti-inflammatory applications.[4][5][6]

  • Biosensors: As many quinoline derivatives are electroactive, this compound could be a target analyte for an electrochemical sensor or be used as a redox mediator in a biosensor design.[9][10]

  • Corrosion Science: The EIS data directly quantifies its ability to function as a corrosion inhibitor for various metals in acidic or neutral environments, a known application for nitrogen-containing heterocyclic compounds.[8]

Further studies could involve spectroelectrochemistry to identify the species formed upon reduction or oxidation, and computational studies to correlate the experimental redox potentials with the molecule's electronic structure (HOMO/LUMO energy levels).

References

  • Xia, J., Wang, D., Yang, R., Deng, Y., & Deng, G.-J. (2024). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Green Chemistry. [Link]

  • Wilson, W. D., & El-Tallil, H. (1987). Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity. Journal of Pharmaceutical Sciences, 76(6), 481-484. [Link]

  • Budnikov, G. K., & Volkov, A. I. (1988). Redox potentials of quinoid systems of quinoline series. Journal of General Chemistry of the USSR, 58(1), 134-138. [Link]

  • Xia, J., Wang, D., Yang, R., Deng, Y., & Deng, G.-J. (2024). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Green Chemistry. [Link]

  • Li, J., et al. (2021). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry, 23(15), 5483-5487. [Link]

  • Bilenler Koc, T., Kuyumcu Savan, E., & Karabulut, I. (2023). Electrochemical Determination of the Antioxidant Capacity, Total Phenolics, and Ascorbic Acid in Fruit and Vegetables by Differential Pulse Voltammetry (DPV) with a p-Toluene Sulfonic Acid Modified Glassy Carbon Electrode (TSA/GCE). Journal of Food Composition and Analysis, 115, 104975. [Link]

  • Guan, Z., et al. (2025). Electrochemical selective C6 Thio-/Selenocyantion of tetrahydroquinolines and C4 thiocyanation of anilines. Molecular Diversity. [Link]

  • Semantic Scholar. (n.d.). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. [Link]

  • Bilenler Koc, T., Kuyumcu Savan, E., & Karabulut, I. (2022). Electrochemical Determination of the Antioxidant Capacity, Total Phenolics, and Ascorbic Acid in Fruit and Vegetables by Differential Pulse Voltammetry (DPV) with a p-Toluene Sulfonic Acid Modified Glassy Carbon Electrode (TSA/GCE). ResearchGate. [Link]

  • Blasco, A. J., et al. (2004). Electrochemical approach for discriminating and measuring predominant flavonoids and phenolic acids using differential pulse voltammetry: towards an electrochemical index of natural antioxidants. ResearchGate. [Link]

  • Semantic Scholar. (2023). Electrochemical Determination of the Antioxidant Capacity, Total Phenolics, and Ascorbic Acid in Fruit and Vegetables by Differential Pulse Voltammetry (DPV) with a p-Toluene Sulfonic Acid Modified Glassy Carbon Electrode (TSA/GCE). [Link]

  • Sabri, M. M. S., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1234-1249. [Link]

  • Bard, A. J., & Faulkner, L. R. (1991). Electrochemistry In Near-Critlcal and Supercritical Fluids. 4. Nitrogen Heterocycles, Nitrobenzene, and Solvated Electrons in Ammonia at Temperatures to 150 OC. The Journal of Physical Chemistry, 95(17), 6605-6611. [Link]

  • Das, S., & Ghorai, P. (2024). Green advancements towards the electrochemical synthesis of heterocycles. RSC Advances, 14(28), 20114-20137. [Link]

  • Singh, A., & Quraishi, M. A. (2018). Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. ResearchGate. [Link]

  • Semantic Scholar. (2004). Electrochemical approach for discriminating and measuring predominant flavonoids and phenolic acids using differential pulse voltammetry: towards an electrochemical index of natural antioxidants. [Link]

  • Idris, M. N., Daud, A. R., & Othman, N. K. (2013). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings, 1571(1), 224-229. [Link]

  • Rogóż, K., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 633. [Link]

  • Ellern, J. B., et al. (2016). Quinone-Annulated N-Heterocyclic Carbene−Transition-Metal Complexes: Observation of π-Backbonding Using FT-IR Spectroscopy and Cyclic Voltammetry. ResearchGate. [Link]

  • Tesfaye, W. W., & Tessema, M. (2023). Recent Trends in Biosensors for Quinolone Detection: A Comprehensive Review. Chemosensors, 11(9), 493. [Link]

  • Al-Amiery, A. A., et al. (2016). Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. ResearchGate. [Link]

  • Tesfaye, W. W., & Tessema, M. (2023). Recent Trends in Biosensors for Quinolone Detection: A Comprehensive Review. ResearchGate. [Link]

  • Feliu, S., Jr. (2020). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. Metals, 10(6), 775. [Link]

  • Kurbanoglu, S., & Ozkan, S. A. (2022). Functionalities of electrochemical fluoroquinolone sensors and biosensors. Critical Reviews in Analytical Chemistry, 52(7), 1599-1615. [Link]

  • Weßing, J., et al. (2018). A bench stable formal Cu(iii) N-heterocyclic carbene accessible from simple copper(ii) acetate. Chemical Science, 9(40), 7837-7843. [Link]

  • Das, S., & Ghorai, P. (2023). Recent advances in the electrochemical functionalization of N-heterocycles. Organic & Biomolecular Chemistry, 21(30), 6125-6153. [Link]

  • Galano, A., & Pérez-González, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

  • Pérez-González, A., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1877. [Link]

  • Pérez-González, A., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

  • Ogunlaja, A. S., et al. (2025). Electrochemical Sensing of Quinoline and Pyridine Utilizing Reusable Graphene-Zirconium Metal-Organic Framework Hybrids on Glassy Carbon Electrodes. ResearchGate. [Link]

  • Ghoroghchian, P. P., & Steingart, D. A. (2015). Electrochemical Behavior of Quinoxaline in Aqueous Electrolytes. ECS Meeting Abstracts, MA2015-03(3), 686. [Link]

  • Chen, Y.-C., et al. (2014). Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation. Organic Letters, 16(4), 1148-1151. [Link]

  • Wengryniuk, S. E. (2019). SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. Temple University Libraries. [Link]

  • Cammilli, A., & Ciana, A. (2021). Biosensors and Sensing Systems for Rapid Analysis of Phenolic Compounds from Plants: A Comprehensive Review. Biosensors, 11(7), 234. [Link]

  • Hapiot, P., & Lagrost, C. (2010). Quinones Electrochemistry in Room-Temperature Ionic Liquids. ResearchGate. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Quinolinium Salts in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinolinium salts have emerged from being classical components of natural products to indispensable reagents and intermediates in modern organic synthesis.[1][2][3] Their inherent electrophilicity, coupled with the ability to form reactive intermediates such as ylides, zwitterions, and enamines, renders them exceptionally versatile synthons for the construction of complex heterocyclic architectures.[4][5][6] This guide provides an in-depth exploration of the strategic applications of quinolinium salts in synthesizing a diverse array of annulated and functionalized heterocycles. We will move beyond mere procedural descriptions to elucidate the underlying mechanistic principles, offering researchers and drug development professionals the critical insights needed to harness the full potential of these powerful chemical entities.

The Chemical Rationale: Why Quinolinium Salts are Potent Synthons

The quinoline ring system is aromatic and relatively electron-rich. However, the quaternization of the ring nitrogen atom to form a quinolinium salt dramatically alters its electronic properties. This transformation is the cornerstone of its utility in synthesis.

  • Enhanced Electrophilicity: The positive charge on the nitrogen atom withdraws electron density from the entire ring system, making the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack. This activation is fundamental to many dearomatization and functionalization reactions.[7][8]

  • Generation of Reactive Intermediates: The protons on the substituent attached to the nitrogen (e.g., an N-alkyl group) or on the ring itself become acidic. Deprotonation by a suitable base can generate highly reactive 1,3-dipoles, such as azomethine ylides (quinolinium ylides), which are primed for cycloaddition reactions.[4][9][10]

  • Platform for Reductive Functionalization: Quinolinium salts can be partially reduced to form enamine intermediates.[7][11] These nucleophilic enamines can then react with a wide range of electrophiles, enabling the synthesis of complex substituted tetrahydroquinolines in a single step.[7]

The following diagram illustrates the logical flow from activating the quinoline core to its application in major synthetic pathways.

G cluster_0 Core Principle cluster_1 Synthetic Pathways Quinoline Quinoline (Aromatic) Activation N-Alkylation / Activation Quinoline->Activation Quinolinium Quinolinium Salt (Activated) Activation->Quinolinium Cycloaddition [3+2] Cycloaddition Quinolinium->Cycloaddition Base-mediated ylide formation Dearomatization Reductive Functionalization Quinolinium->Dearomatization Reduction to enamine intermediate Multicomponent Multicomponent Reactions Quinolinium->Multicomponent Acts as electrophilic component

Figure 1: Logical workflow from quinoline activation to key synthetic applications.

Annulation via [3+2] Cycloaddition: Synthesizing Fused Polyheterocycles

One of the most powerful applications of quinolinium salts is their role as precursors to azomethine ylides for [3+2] cycloaddition reactions.[4][12][13] This strategy provides a highly efficient route to construct five-membered rings fused to the quinoline scaffold, such as the pyrrolo[1,2-a]quinoline core.[10]

Causality and Mechanism

The reaction is initiated by the deprotonation of an N-alkyl quinolinium salt bearing an electron-withdrawing group (EWG) on the alkyl chain (e.g., a carbonyl group). This generates a transient quinolinium ylide, a 1,3-dipole. This ylide then undergoes a concerted [3+2] cycloaddition with a dipolarophile (e.g., an electron-deficient alkene) to yield the fused heterocyclic product. The regioselectivity and stereoselectivity are often high, driven by the frontier molecular orbital interactions between the ylide and the alkene.[4][12]

G QS N-Alkyl Quinolinium Salt Ylide Quinolinium Ylide (1,3-Dipole) QS->Ylide Deprotonation Base Base (e.g., Et3N) Base->Ylide TS [3+2] Transition State Ylide->TS Alkene Dipolarophile (e.g., Alkene) Alkene->TS Cycloaddition Product Fused Heterocycle (e.g., Pyrrolo[1,2-a]quinoline) TS->Product

Figure 2: Mechanism of [3+2] cycloaddition involving a quinolinium ylide.

Protocol: Synthesis of a Pyrrolo[1,2-a]quinoline Derivative

This protocol is adapted from methodologies involving the reaction of N-phenacylquinolinium bromide with an electron-deficient alkene.[4][9]

Materials:

  • N-phenacylquinolinium bromide (1.0 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) as solvent

Procedure:

  • Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add N-phenacylquinolinium bromide (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Dipolarophile Addition: Add dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Ylide Generation: Slowly add triethylamine (Et3N) (1.5 equiv) dropwise to the stirring solution over 10 minutes. The base is crucial as it deprotonates the quinolinium salt in situ to form the reactive azomethine ylide.[9] A color change is often observed, indicating ylide formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting quinolinium salt is consumed (typically 2-4 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pyrrolo[1,2-a]quinoline product.

Substrate (Alkene/Alkyne)Catalyst/BaseSolventYield (%)Reference
Dimethyl acetylenedicarboxylateEt3NDCMHigh[4][9]
MaleimidesDBUTolueneGood to High[4]
NitroolefinsEt3NCH3CNGood[10]
AcrylatesNone (Thermal)XyleneModerate[4]

Table 1: Summary of representative [3+2] cycloaddition reactions.

Dearomatization Reactions: Accessing 3D Scaffolds

The conversion of flat, aromatic quinolinium salts into three-dimensional, sp³-rich tetrahydroquinoline scaffolds is a highly valuable transformation in medicinal chemistry.[7][14] This is typically achieved through reductive functionalization, where the activated ring is partially reduced to an enamine, which is then trapped by an electrophile.

Causality and Mechanism

This process can be transition-metal-free or catalyzed by metals like rhodium.[7][15] Using a mild reductant, such as formic acid, the quinolinium salt is reduced to a 1,2- or 1,4-dihydroquinoline, which exists in equilibrium with its more nucleophilic enamine tautomer. This enamine readily attacks a suitable electrophile (e.g., Michael acceptors like enones). A final reduction step on the resulting iminium ion furnishes the stable, functionalized tetrahydroquinoline product.[7][11]

G QS Quinolinium Salt Enamine Enamine Intermediate QS->Enamine Partial Reduction Reductant Reductant (e.g., HCOOH) Reductant->Enamine Product Functionalized Tetrahydroquinoline Reductant->Product Iminium Iminium Ion Enamine->Iminium Nucleophilic Attack Electrophile Electrophile (e.g., Enone) Electrophile->Iminium Iminium->Product Final Reduction

Figure 3: General mechanism for reductive functionalization of quinolinium salts.

Protocol: Transition-Metal-Free Reductive Functionalization with a Michael Acceptor

This protocol is based on the work of Dixon and colleagues for the C4-functionalization of quinolines.[7]

Materials:

  • N-Benzylquinolinium bromide (1.0 equiv)

  • Methyl vinyl ketone (MVK) (1.5 equiv)

  • Formic acid-triethylamine azeotrope (5:2) (serves as reductant and base)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • Setup: In a vial equipped with a magnetic stir bar, add the N-benzylquinolinium bromide (1.0 equiv).

  • Solvent and Reagents: Add 1,2-dichloroethane (DCE) to dissolve the salt, followed by methyl vinyl ketone (1.5 equiv).

  • Initiation: Add the formic acid-triethylamine (5:2) complex (2.0-3.0 equiv). The use of this complex provides a controlled source of hydride for the reduction.[7]

  • Reaction: Seal the vial and heat the reaction mixture to 60-80 °C. The elevated temperature is often necessary to facilitate both the initial reduction and the subsequent nucleophilic attack.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography to yield the C4-functionalized tetrahydroquinoline.

ElectrophileCatalystReductantYield (%)Reference
EnonesNoneHCOOH/Et3NGood[7]
Unsaturated EstersNoneHCOOH/Et3NGood[7]
β-Nitro StyrenesNoneHCOOH/Et3NModerate-Good[7]
Aryl Boronic AcidsRhodiumH2 or TransferHigh[15]

Table 2: Scope of electrophiles in the reductive functionalization of quinolinium salts.

Multicomponent Reactions (MCRs): A Strategy for Molecular Diversity

Quinolinium salts can also be generated in situ as part of multicomponent reactions (MCRs), enabling the rapid assembly of complex quinoline-based structures from simple starting materials.[4][16] These reactions are highly valued for their atom economy and operational simplicity.

A prominent example is the rhodium-catalyzed reaction of quinolines, diazo compounds, and alkynes.[4][6] In this process, the quinoline first reacts with a rhodium carbene (generated from the diazo compound) to form a quinolinium ylide in situ. This ylide then participates in a subsequent cycloaddition with the alkyne to generate fused indolizine derivatives.[6] Another strategy involves the cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds through an N-arylnitrilium salt intermediate that cyclizes with the alkyne to form the quinoline core directly.[16] These methods highlight the power of MCRs to build molecular complexity efficiently.

Conclusion and Future Outlook

The applications of quinolinium salts in heterocyclic synthesis are vast and continue to expand. From their use as precursors for cycloadditions to their role in dearomatization and multicomponent reactions, these salts provide reliable and versatile pathways to a wide range of valuable chemical scaffolds.[1][3][4] Future research will likely focus on developing enantioselective variants of these reactions, expanding the scope of accessible heterocyclic systems, and leveraging quinolinium salt photochemistry for novel transformations.[17][18] The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to innovate in the synthesis of biologically active and materially significant heterocyclic compounds.

References

  • (2023). Recent progress in heterocycle synthesis: cyclization reaction with pyridinium and quinolinium 1,4-zwitterions. MDPI. Available at: [Link]

  • Thieme. (2022). Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. Available at: [Link]

  • Utreja, D., et al. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry, 23(21), 2271-2294. Available at: [Link]

  • Bentham Science. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Available at: [Link]

  • (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Available at: [Link]

  • Utreja, D. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • Coldham, I., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie International Edition, 61(27). Available at: [Link]

  • (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications. Available at: [Link]

  • (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. Available at: [Link]

  • (2020). Regio- and Diastereoselective Dearomatizations of N -Alkyl Activated Azaarenes: the Maximization of the Reactive Sites. ResearchGate. Available at: [Link]

  • Douglas, C. J., et al. (2017). Rhodium-Catalyzed Asymmetric Functionalization of Quinoxalinium Salts. ACS Catalysis, 7(3), 1888–1892. Available at: [Link]

  • (2022). Previous work on quinolinium functionalization and a new system for quinolines and isoquinolines. ResearchGate. Available at: [Link]

  • Moody, C. J., & Warrellow, G. J. (1986). Studies on intramolecular cycloaddition reactions of some isoquinolinium salts. Journal of the Chemical Society, Perkin Transactions 1, 1123-1131. Available at: [Link]

  • Shen, T., & Yu, S. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. ResearchGate. Available at: [Link]

  • Fukuzumi, S. (2025). Facile photocatalytic reactions in various conditions using quinolinium salts as photocatalysts. ResearchGate. Available at: [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • (2025). C4‐Regioselective Dearomatization of Quinolinium Salts via Morita–Baylis–Hillman Reaction. ResearchGate. Available at: [Link]

  • (2020). Synthesis of Quinolinium Salts from N‐Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity. ResearchGate. Available at: [Link]

  • Yaremenko, A. G., et al. (2024). Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides. The Journal of Organic Chemistry. Available at: [Link]

  • Jin, C., et al. (2021). Development of a Quinolinium/Cobaloxime Dual Photocatalytic System for Oxidative C–C Cross-Couplings via H2 Release. ACS Catalysis, 11(23), 14339–14347. Available at: [Link]

  • (2020). A) Use of the quinolinium salt. B) Use of α‐oxoradical in the... ResearchGate. Available at: [Link]

  • University of Wisconsin. The [3+2] Cycloaddition Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydro-1-quinoliniumolate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable synthetic intermediate. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot and optimize your experimental outcomes effectively.

The target molecule, this compound, is the formal IUPAC name for 5,6,7,8-Tetrahydroquinoline N-oxide.[1][2] Its structure is zwitterionic, a class of molecules also known as betaines.[3][4] The synthesis is conceptually a two-stage process: first, the selective reduction of quinoline to its tetrahydro-derivative, followed by the oxidation of the heterocyclic nitrogen. Each stage presents unique challenges that can significantly impact the overall yield.

Core Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis Quinoline Quinoline THQ_5678 5,6,7,8-Tetrahydroquinoline (bz-THQ) Quinoline->THQ_5678 Direct Selective Hydrogenation THQ_1234 1,2,3,4-Tetrahydroquinoline (py-THQ) Quinoline->THQ_1234 N_Oxide This compound (N-Oxide) THQ_5678->N_Oxide Oxidation (e.g., mCPBA) THQ_1234->THQ_5678 Isomerization Isomerization Isomerization (High Temp) Troubleshooting_Hydrogenation cluster_issues cluster_causes cluster_solutions Start Problem in Hydrogenation Stage Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Wrong_Isomer Wrong Isomer (py-THQ instead of bz-THQ) Start->Wrong_Isomer Over_Reduction Over-Reduction (Decahydroquinoline) Start->Over_Reduction Catalyst Catalyst Poisoned or Inactive Low_Yield->Catalyst Conditions Suboptimal Conditions (Temp, Pressure, Time) Low_Yield->Conditions Mixing Poor Agitation Low_Yield->Mixing Kinetics Kinetic Product Favored (py-THQ) Wrong_Isomer->Kinetics Harsh_Cond Conditions Too Harsh Over_Reduction->Harsh_Cond New_Cat Use Fresh/High-Purity Catalyst Catalyst->New_Cat Optimize_Cond Increase Temp/Pressure Modestly Conditions->Optimize_Cond Stir Ensure Vigorous Stirring Mixing->Stir Isomerize Add High-Temp Isomerization Step Kinetics->Isomerize Reduce_Cond Lower Temp/Pressure/ Reaction Time Harsh_Cond->Reduce_Cond

Caption: Troubleshooting workflow for the catalytic hydrogenation of quinoline.

Data Summary: Catalytic Systems for Quinoline Hydrogenation
Catalyst SystemTemperature (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity (to THQ)Reference
Modified Pd 60-70 (Hydrog.)160-170 (Isom.)8-122 (Isom.)HighHigh (to bz-THQ)[5]
Ni₂P/SBA-15 (25 wt%) 340-->93%High (to DHQ pathway)[6]
(R,R)-1c (Ru catalyst) 805014>99%99% ee (to py-THQ)
Pd/CN 5020-HighHigh (to py-THQ)[7]
Co-based (heterogeneous) 70-1503016-2056-97%High (to py-THQ)[8]

Part 2: Synthesis of this compound (N-Oxidation)

This stage involves the selective oxidation of the tertiary nitrogen atom in the 5,6,7,8-tetrahydroquinoline ring to form the corresponding N-oxide. This transformation is generally high-yielding if the starting material is pure. Common oxidants include meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. [2]

Experimental Protocol: N-Oxidation with mCPBA

This protocol is based on standard procedures for N-oxide formation.

Materials:

  • 5,6,7,8-Tetrahydroquinoline

  • meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 5,6,7,8-tetrahydroquinoline (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Addition of Oxidant: In a separate beaker, dissolve mCPBA (1.1 to 1.5 equivalents) in DCM. Add this solution dropwise to the stirred quinoline solution over 30-60 minutes, ensuring the temperature remains below 5°C. The use of a slight excess of mCPBA ensures complete conversion.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature over several hours (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Aqueous Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct (caution: gas evolution). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary. The final product is 5,6,7,8-tetrahydroquinoline 1-oxide, which may crystallize as a hemihydrate. [2]

Troubleshooting Guide: N-Oxidation
Frequently Asked Questions (FAQs)

Q1: The N-oxidation reaction is incomplete, and I still see starting material. What should I do?

A: Incomplete conversion is usually due to oxidant potency or insufficient equivalents.

  • Check Oxidant Quality: mCPBA degrades over time. Use a fresh bottle or test the activity of your current batch (e.g., by iodometric titration).

  • Increase Oxidant Equivalents: If the oxidant is known to be good, you may need to increase the amount used. Push the reaction with up to 1.5 equivalents of mCPBA.

  • Extend Reaction Time: Some substrates are slower to oxidize. Allow the reaction to stir for a longer period at room temperature or with gentle heating (e.g., 30-40°C), but be mindful of potential side reactions.

Q2: My final product is difficult to purify and appears oily or discolored. What are the likely impurities?

A: The primary impurity is typically the m-chlorobenzoic acid byproduct. Inadequate quenching and washing are the usual culprits.

  • Ensure Complete Neutralization: Be thorough during the NaHCO₃ wash. Check the pH of the aqueous layer to ensure it is basic. Multiple washes are crucial.

  • Consider an Alternative Work-up: If the acid byproduct is persistent, you can perform a mild basic wash with dilute (e.g., 1M) NaOH, but be cautious as the N-oxide product itself can have some solubility in aqueous base.

  • Purification Method: If the crude product is an oil, column chromatography is recommended. A gradient elution from ethyl acetate to ethyl acetate/methanol can effectively separate the polar N-oxide from less polar impurities.

Q3: Are there alternative, milder oxidation methods?

A: Yes, if mCPBA is proving too harsh or causing side reactions, other methods are available.

  • Hydrogen Peroxide: Reaction of 5,6,7,8-tetrahydroquinoline with hydrogen peroxide is a known method for producing the N-oxide. [2]This is a greener oxidant but may require longer reaction times or specific catalysts.

  • Catalytic Oxone System: A reported method uses a catalytic system of Oxone (potassium peroxymonosulfate), thallous acetate (TlOAc), and iodobenzene (PhI) in a water-acetonitrile solution at room temperature. [2]This offers a different reactivity profile and may be suitable for sensitive substrates.

References
  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Zhou, Y.-G., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society, 133(25), 9878–9881. Available from: [Link]

  • Ma, L., et al. (2023). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. Available from: [Link]

  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Available from: [Link]

  • Zhang, H., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications. Available from: [Link]

  • ResearchGate. (n.d.). Screening of catalysts for the hydrogenation of quinoline. Available from: [Link]

  • Wang, C., et al. (2021). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications. Available from: [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Timelthaler, D., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Johnson, T. C., et al. (2015). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology, 5(10), 4754-4762. Available from: [Link]

  • Godard, A., et al. (1989). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 2035-2039. Available from: [Link]

  • Kaczorowski, W., et al. (2010). 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2557. Available from: [Link]

  • Di Mola, A., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available from: [Link]

  • Google Patents. (2011). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • Al-Omar, M. A., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 890-898. Available from: [Link]

  • Fujita, K.-i., et al. (2004). Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society, 126(22), 6846–6847. Available from: [Link]

  • ResearchGate. (2018). Polymeric Betaines: Synthesis, Characterization, and Application. Available from: [Link]

  • Tuck, K. L., & Tabor, R. F. (2021). Heads or tails? The synthesis, self-assembly, properties and uses of betaine and betaine-like surfactants. Advances in Colloid and Interface Science, 298, 102528. Available from: [Link]

Sources

Technical Support Center: Purification of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,6,7,8-Tetrahydro-1-quinoliniumolate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. Given the zwitterionic nature of this compound, its purification can present unique challenges compared to its neutral tetrahydroquinoline precursor. This resource addresses these specific issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenge stems from the compound's zwitterionic (inner salt) character. This leads to high polarity and potentially low solubility in common organic solvents, while having some solubility in polar protic solvents. Key difficulties include:

  • Streaking and poor separation in normal-phase column chromatography: The highly polar nature of the molecule can cause strong interactions with the acidic silica gel stationary phase.[1]

  • Difficulty in finding a suitable recrystallization solvent: The compound may be poorly soluble in many solvents at room temperature but also have limited solubility at elevated temperatures, making traditional recrystallization challenging.

  • Potential for degradation: Tetrahydroquinoline derivatives can be susceptible to oxidation, which may be exacerbated by prolonged heating during purification.[2]

Q2: What initial steps should I take to characterize the crude this compound before attempting purification?

A2: Before any purification, it is crucial to analyze the crude material to understand the impurity profile. This will guide the selection of the most appropriate purification strategy. Recommended analytical techniques include:

  • Thin-Layer Chromatography (TLC): Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine) to get a preliminary idea of the number of components.[1]

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method to assess purity and identify the number and relative amounts of impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the desired product and can help identify major impurities.

Q3: How can I improve the separation of my highly polar compound during column chromatography?

A3: For highly polar, basic compounds like this compound, standard silica gel chromatography can be problematic. Consider the following modifications:

  • Use a modified mobile phase: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent. This will neutralize the acidic sites on the silica gel, reducing streaking and improving peak shape.[1]

  • Switch to a different stationary phase: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[1][4] Reversed-phase (C18) chromatography with a polar mobile phase (e.g., water/methanol or water/acetonitrile) is another excellent option for highly polar molecules.[1]

Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Possible Cause: Inappropriate solvent system or strong interaction with the stationary phase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor column chromatography separation.

Issue 2: Compound "Oils Out" or Fails to Crystallize During Recrystallization

Possible Cause: The solution is too supersaturated, cooling is too rapid, or impurities are inhibiting crystal formation.[1][5]

Troubleshooting Steps:

  • Add more solvent: If an oil has formed, add a small amount of hot solvent to redissolve it.[1]

  • Slow cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

  • Induce crystallization:

    • Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.[1][5]

    • Add a seed crystal of the pure compound, if available.[1][5]

  • Consider a different solvent system: If crystallization is still unsuccessful, a mixture of solvents may be required. One solvent should dissolve the compound well, while the other should be a poor solvent in which the compound is insoluble.[6]

Issue 3: Low Recovery of Purified Product

Possible Cause: Using too much solvent during recrystallization, or the compound has significant solubility in the cold solvent.

Troubleshooting Steps:

  • Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]

  • Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtering to minimize solubility in the mother liquor.

  • Wash with cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[7]

  • Concentrate the mother liquor: The filtrate can be partially evaporated to recover more product, which may then be recrystallized again.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude product.

  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A good starting point for this polar compound is a mixture of dichloromethane and methanol (e.g., 95:5), potentially with 0.5% triethylamine.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent mixture you plan to use.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[9]

    • Add a thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. Load the dry silica onto the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Test the solubility of your crude material in a range of polar solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.[7]

  • Drying: Dry the purified crystals in a vacuum oven.

Purity Assessment

After purification, it is essential to verify the purity of the this compound.

Analytical TechniquePurposeTypical Parameters
HPLC Quantitative purity assessment and detection of trace impurities.Column: C18 reversed-phase. Mobile Phase: Gradient of water and acetonitrile or methanol with a buffer (e.g., ammonium formate). Detection: UV at a suitable wavelength (e.g., 220 nm).[3]
GC-MS To identify and quantify volatile impurities.Column: Capillary column suitable for amine analysis (e.g., DB-5ms).[3]
qNMR An absolute method for determining purity without a reference standard.Requires an internal standard with a known concentration and well-resolved peaks for both the analyte and the standard.[3]

Visualization of General Purification Workflow

G cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Purity Assessment Crude Crude this compound TLC TLC Screening Crude->TLC HPLC_initial Initial HPLC Purity Check Crude->HPLC_initial ColumnChrom Column Chromatography HPLC_initial->ColumnChrom If multiple components Recrystal Recrystallization HPLC_initial->Recrystal If relatively pure (>85%) ColumnChrom->Recrystal For further polishing HPLC_final Final HPLC ColumnChrom->HPLC_final Recrystal->HPLC_final NMR NMR Spectroscopy HPLC_final->NMR MS Mass Spectrometry NMR->MS PureProduct Pure Product MS->PureProduct

Sources

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydro-1-quinoliniumolate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes.

Introduction to the Synthesis

This compound, the formal N-oxide of 5,6,7,8-tetrahydroquinoline, is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the direct oxidation of the tertiary nitrogen atom of 5,6,7,8-tetrahydroquinoline. While conceptually straightforward, this oxidation is often accompanied by several side reactions that can complicate purification and reduce yields. This guide provides in-depth, field-proven insights to help you identify, understand, and mitigate these challenges.

The primary synthetic route involves the use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to deliver an oxygen atom to the nitrogen.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of this compound.

FAQ 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely side products?

Answer: Low yields and a complex reaction mixture are common challenges in this synthesis. The primary side products to consider are:

  • Quinoline: Formed via oxidative aromatization of the tetrahydroquinoline ring.

  • Unreacted 5,6,7,8-Tetrahydroquinoline: Indicating incomplete oxidation.

  • meta-Chlorobenzoic Acid (m-CBA): The byproduct of m-CPBA reduction.[1]

  • Ring-Opened Products or Other Degradants: Resulting from the instability of the N-oxide product.

The presence of these impurities can be tentatively identified by comparing the TLC of your crude product with authentic samples of the starting material and potential byproducts.

FAQ 2: I have a significant amount of a non-polar byproduct that has a similar Rf to my starting material. How can I confirm if it's quinoline and how do I prevent its formation?

Answer: The formation of quinoline through oxidative rearomatization is a significant side reaction. The tetrahydroquinoline ring system is susceptible to oxidation, and this can be exacerbated by excess oxidant or elevated reaction temperatures.[2]

Confirmation: The most definitive way to confirm the presence of quinoline is through LC-MS or GC-MS analysis of your crude reaction mixture, comparing the retention time and mass spectrum to an authentic standard of quinoline. 1H NMR spectroscopy can also be used; quinoline will exhibit characteristic aromatic proton signals that are absent in the desired product and starting material.

Prevention: Controlling the reaction conditions is paramount to minimizing the formation of quinoline.

ParameterRecommended ConditionRationale
Temperature 0 °C to room temperatureMinimizes over-oxidation and decomposition of the N-oxide.
Oxidant Equivalents 1.05 - 1.2 equivalentsA slight excess ensures complete conversion of the starting material without promoting aromatization.
Reaction Atmosphere Inert (Nitrogen or Argon)While the primary oxidant is the peroxyacid, an inert atmosphere can help prevent aerial oxidation.[3]

Below is a workflow diagram illustrating the main reaction and the competing aromatization side reaction.

cluster_main Main Reaction Pathway cluster_side Aromatization Side Reaction Start 5,6,7,8-Tetrahydroquinoline Product This compound Start->Product m-CPBA (1.05-1.2 eq) CH2Cl2, 0 °C to RT Side_Product Quinoline Start->Side_Product Excess m-CPBA or High Temp.

Caption: Main vs. Side Reaction Pathways.

FAQ 3: My workup is difficult, and I suspect I have residual m-chlorobenzoic acid in my final product. What is the best purification strategy?

Answer: The byproduct of m-CPBA oxidation, meta-chlorobenzoic acid (m-CBA), is a polar, acidic compound that can be challenging to remove completely.[1]

Workup and Purification Protocol:

  • Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C and quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na2SO3) or sodium thiosulfate (Na2S2O3). Stir vigorously for 30 minutes.

  • Base Wash: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) (2-3 times) to remove the m-CBA. Be cautious of gas evolution (CO2).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

Chromatography: If basic washes are insufficient, flash column chromatography on silica gel is an effective method for final purification. The highly polar N-oxide product will have a lower Rf than the starting material and non-polar byproducts. The m-CBA, being very polar, will typically remain at the baseline or elute with a very polar solvent system.

A typical elution gradient for silica gel chromatography would be a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

FAQ 4: My product seems to degrade upon standing, even after purification. Is this compound unstable?

Answer: Yes, N-oxides, in general, can exhibit limited thermal stability and may be prone to decomposition, especially at elevated temperatures.[1] The zwitterionic nature of this compound can also make it hygroscopic.

Storage Recommendations:

  • Temperature: Store the purified product at low temperatures (-20 °C is recommended for long-term storage).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent potential aerial oxidation or moisture absorption.

  • Light: Protect from light, as photochemical degradation pathways may exist.

If you observe degradation, it is advisable to use the product as quickly as possible after synthesis and purification.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the cooled solution of the starting material over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in DCM).

  • Upon completion, proceed with the workup and purification as described in FAQ 3.

cluster_protocol Synthesis Workflow Step1 1. Dissolve Starting Material (5,6,7,8-tetrahydroquinoline in DCM) Step2 2. Cool to 0 °C Step1->Step2 Step4 4. Add m-CPBA Dropwise Step2->Step4 Step3 3. Prepare m-CPBA Solution Step3->Step4 Step5 5. Reaction Stirring (0 °C to RT) Step4->Step5 Step6 6. TLC Monitoring Step5->Step6 Step7 7. Workup & Purification Step6->Step7

Caption: Step-by-step synthesis workflow.

References

  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

  • Gong, Y., et al. (2011). Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • Barlin, G. B., & Brown, W. V. (1967). Syntheses of some pyrimidine N-oxides. Journal of the Chemical Society B: Physical Organic, 648-652.
  • Zimmermann, K., & Gasser, G. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(22), 16245–16281. [Link]

Sources

Technical Support Center: Optimization of Quinolinium Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the optimization of quinolinium salt formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial synthetic transformation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions (FAQs), grounding our advice in mechanistic principles and field-proven experience. Our goal is to empower you to not only solve problems but also to proactively optimize your reaction conditions for higher yields, purity, and reproducibility.

Troubleshooting Guide: Navigating Common Hurdles in Quinolinium Salt Synthesis

The synthesis of quinolinium salts, typically achieved via the N-alkylation of a quinoline core, is a cornerstone reaction in medicinal chemistry and materials science.[1] While seemingly straightforward as a bimolecular nucleophilic substitution (SN2) reaction, it is fraught with potential pitfalls. This section provides a systematic approach to diagnosing and resolving common issues.

Issue 1: Low or No Conversion to the Quinolinium Salt

Observing low conversion is one of the most frequent challenges. This issue can often be traced back to suboptimal reaction parameters or inherent properties of the starting materials.

Potential Causes & Suggested Solutions:

  • Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. The reaction rate is directly influenced by the stability of the leaving group as an anion.[2][3][4]

    • Actionable Insight: If you are using an alkyl chloride or bromide with a less reactive quinoline, consider switching to an alkyl iodide. The C-I bond is weaker and iodide (I⁻) is an excellent, stable leaving group, which will accelerate the reaction.[2][3][4]

    Leaving Group Relative Reactivity C-X Bond Strength (kJ/mol) Rationale
    I⁻ (Iodide)Highest~238Weakest C-X bond, most stable anionic leaving group.[2][3][4]
    Br⁻ (Bromide)Intermediate~280Good, commonly used leaving group.[2]
    Cl⁻ (Chloride)Lower~340Stronger C-X bond, less stable anion.[2][3]
    OTs⁻, OMs⁻HighN/AExcellent leaving groups due to resonance stabilization.
    F⁻ (Fluoride)Lowest~485Very strong C-F bond, poor leaving group.[3]
  • Poor Nucleophilicity of the Quinoline: Electron-withdrawing groups (EWGs) on the quinoline ring decrease the electron density on the nitrogen atom, reducing its nucleophilicity and slowing the reaction. Conversely, electron-donating groups (EDGs) enhance nucleophilicity.[5]

    • Actionable Insight: For quinolines bearing potent EWGs, you may need to employ more forcing conditions, such as higher temperatures, longer reaction times, or a more reactive alkylating agent (e.g., an alkyl iodide or triflate).

  • Steric Hindrance: Bulky substituents near the nitrogen atom on the quinoline or on the α-carbon of the alkylating agent can sterically impede the SN2 transition state, drastically reducing the reaction rate.

    • Actionable Insight: If steric hindrance is suspected, assess both reactants. If possible, opt for a less hindered alkylating agent. If the quinoline is hindered, increasing the reaction temperature can help overcome the activation energy barrier. In severe cases, alternative synthetic routes may be necessary.

  • Suboptimal Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents are generally superior as they solvate the cation but not the nucleophile, leaving it "naked" and more reactive.[6][7][8][9][10]

    • Actionable Insight: If your reaction is sluggish in a polar protic solvent like ethanol, switch to a polar aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the quinoline nitrogen.[9]

    Solvent Type Dielectric Constant (ε) Effect on SN2 Rate for N-alkylation
    DMSOPolar Aprotic47Excellent - strongly enhances rate.[6][10]
    DMFPolar Aprotic37Excellent - strongly enhances rate.[6][10]
    AcetonitrilePolar Aprotic36Very Good - significantly enhances rate.
    AcetonePolar Aprotic21Good - enhances rate.[9]
    EthanolPolar Protic24Fair to Poor - can solvate and deactivate the nucleophile.[6][7]
    MethanolPolar Protic33Poor - strongly solvates the nucleophile via H-bonding.[6][7][9]
    TolueneNon-polar2.4Poor - reactants may have low solubility.
Issue 2: Formation of Impurities and Side Products

The appearance of unexpected spots on a TLC plate indicates side reactions or the presence of impurities in the starting materials.

Potential Causes & Suggested Solutions:

  • Unreacted Starting Materials: This is often a symptom of low conversion (see Issue 1). The primary impurities will be the starting quinoline and the alkylating agent.

    • Actionable Insight: Address the root cause of the low conversion. For purification, if the quinolinium salt precipitates from the reaction mixture, it can often be isolated by simple filtration, leaving the starting materials in the solvent.[11] If not, recrystallization is a powerful technique to separate the ionic salt from the neutral starting materials.[12][13][14]

  • Colored Impurities/Tar Formation: This can occur if the reaction is overheated or run for an extended period, leading to decomposition. Some quinoline syntheses, like the Skraup reaction, are known to produce tarry byproducts.[15][16]

    • Actionable Insight: Monitor the reaction temperature carefully. If the reaction is exothermic, ensure adequate cooling is in place.[15] For purification, a wash with a decolorizing agent like activated charcoal during the workup or recrystallization can be effective.[11]

  • Competing C-Alkylation: While N-alkylation is generally favored, under certain conditions, particularly with highly activated quinolines or specific catalysts, C-alkylation can occur.[17]

    • Actionable Insight: This is less common in simple quaternization reactions. If suspected, careful characterization of the byproducts by NMR and MS is necessary. Modifying the solvent or reaction temperature may alter the N- vs. C-alkylation ratio.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for N-Alkylation of Quinoline

This protocol provides a robust starting point for the synthesis of a simple N-alkyl quinolinium salt.

Materials:

  • Quinoline (1.0 eq)

  • Alkyl bromide or iodide (1.1 - 1.5 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (approx. 0.2 - 0.5 M)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Diethyl ether or MTBE for washing/precipitation

Procedure:

  • Reaction Setup: In a fume hood, charge a round-bottom flask with the quinoline and the chosen solvent. Begin stirring.

  • Reagent Addition: Add the alkylating agent to the stirred solution.

  • Reaction: Heat the reaction mixture to a temperature between 60 °C and reflux (e.g., ~82 °C for ACN). The optimal temperature will depend on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).[18][19] A typical eluent system is a mixture of dichloromethane and methanol (e.g., 95:5). The product, being a salt, will usually have a much lower Rf value than the starting quinoline.

  • Work-up and Isolation: Once the reaction is complete (as judged by the consumption of the starting quinoline), cool the mixture to room temperature.

    • If the product precipitates: Collect the solid by vacuum filtration. Wash the crystals with a small amount of cold solvent or diethyl ether to remove residual starting materials.[11]

    • If the product remains in solution: Reduce the solvent volume under reduced pressure. Add an anti-solvent like diethyl ether to induce precipitation. Collect the solid by vacuum filtration.

  • Purification: If necessary, the crude quinolinium salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol).[12][13]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid quinolinium salts, leveraging the difference in solubility between the salt and impurities at different temperatures.[12][13][14][20]

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the quinolinium salt is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures. Common choices include ethanol, isopropanol, or mixtures like ethanol/diethyl ether.

  • Dissolution: Place the crude salt in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: How do I choose between an alkyl bromide and an alkyl iodide? A1: The choice depends on the reactivity of your quinoline and your desired reaction rate. Alkyl iodides are more reactive than alkyl bromides due to the weaker C-I bond and the excellent leaving group ability of iodide.[2][3][4][21] If you are working with a deactivated (electron-poor) quinoline or want to run the reaction under milder conditions (lower temperature, shorter time), an alkyl iodide is a better choice. For more reactive quinolines, an alkyl bromide is often sufficient and more cost-effective.

Q2: My reaction is complete, but the quinolinium salt won't crystallize out of the solution. What should I do? A2: Many quinolinium salts, especially those with smaller alkyl chains, can be oily or highly soluble in the reaction solvent. The first step is to concentrate the reaction mixture under reduced pressure. Then, add an "anti-solvent" in which the salt is insoluble. Diethyl ether is a common choice. Add it portion-wise with vigorous stirring until the product precipitates or oils out. If it oils out, you can try scratching the flask or cooling it further. Sometimes, decanting the solvent and triturating the oil with fresh anti-solvent will induce solidification.

Q3: Can I run the reaction neat (without solvent)? A3: Yes, in some cases, particularly with liquid reactants, the reaction can be run neat, often with heating. This can lead to very fast reaction times. However, this approach can make temperature control more difficult, especially if the reaction is exothermic, and may increase the likelihood of side product formation or decomposition. A solvent helps to moderate the temperature and ensures homogeneity.

Q4: How does water affect the reaction? A4: While polar solvents are needed, excess water can be detrimental. In some cases, water generated during the reaction can inhibit the process.[16] For a standard N-alkylation SN2 reaction, using anhydrous solvents is good practice to ensure reproducibility, although trace amounts of water are often tolerated.

Q5: The reaction seems to stall after 50% conversion. What could be the issue? A5: This could indicate an equilibrium process or product inhibition. However, a more common cause is a loss of reactivity of one of the starting materials. Check the purity and stability of your alkylating agent; some can degrade over time. Another possibility is that the formed quinolinium salt is precipitating and coating the unreacted quinoline, preventing further reaction. In this case, switching to a solvent in which the product is more soluble could help drive the reaction to completion.

Visualizations and Workflows

Decision Workflow for Troubleshooting Low Conversion

Caption: Troubleshooting workflow for low conversion rates.

Mechanism of N-Alkylation (SN2 Reaction)

Caption: The concerted SN2 mechanism for quinolinium salt formation.

References

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Available at: [Link]

  • Michigan State University Department of Chemistry. Alkyl Halides. Available at: [Link]

  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. Available at: [Link]

  • Quora. (2017). Why the rate of reaction decreases in SN2 mechanism with increase in polarity of solvent?. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • Scribd. Factors Influencing SN2 Reaction Rates. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of alkyl halides - an overview. Available at: [Link]

  • Cheng, L.-C., et al. (2020). Synthesis of Quinolinium Salts from N-Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity. European Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Available at: [Link]

  • ResearchGate. (n.d.). N-Benzyl quininium bromide. Available at: [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-benzyloxycarbonylmethyl)-quinolinium bromide (2) by treatment of quinoline with benzyl bromoacetate (1) in acetonitrile. Available at: [Link]

  • Sweet, J. S., et al. (2022). Atroposelective Synthesis, Structure and Properties of a Novel Class of Axially Chiral N-Aryl Quinolinium Salt. Queen's University Belfast Research Portal. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Sweet, J. S., et al. (2022). Atroposelective Synthesis, Structure and Properties of a Novel Class of Axially Chiral N-Aryl Quinolinium Salt. ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • ResearchGate. (n.d.). Co-Catalyzed Metal-Ligand Cooperative Approach for N-alkylation of Amines and Synthesis of Quinolines via Dehydrogenative Alcohol Functionalization. Available at: [Link]

  • Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Available at: [Link]

  • CUNY York College. Purification by Recrystallization. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Available at: [Link]

  • RSC Education. (n.d.). Purifying by recrystallisation. Available at: [Link]

  • Organic Syntheses. Caution! sec-Butylithium is very pyrophoric.... Available at: [Link]

  • ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of New N-Quaternary-3-benzamidoquinuclidinium Salts. Available at: [Link]

  • YouTube. (2014). Monitoring a reaction by TLC. Available at: [Link]

  • Wang, L., et al. (2022). (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. MDPI. Available at: [Link]

  • Stodulka, P., et al. (2013). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. Available at: [Link]

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available at: [Link]

  • PubMed. (2020). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 5,6,7,8-Tetrahydro-1-quinoliniumolate and Related Heterocyclic Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet critical challenge of poor compound solubility in experimental assays. This guide uses 5,6,7,8-Tetrahydro-1-quinoliniumolate as a primary example to illustrate principles applicable to a wide range of poorly soluble heterocyclic compounds. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity and reproducibility of your experimental data.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when encountering solubility issues with compounds like this compound.

Q1: I've received a new batch of this compound and it's not dissolving in my standard aqueous assay buffer. What are the likely reasons?

A1: Poor aqueous solubility is a common characteristic of many organic small molecules, including those with heterocyclic scaffolds like quinoline.[1] The primary reasons for this issue with a compound like this compound are:

  • Inherent Hydrophobicity: The tetrahydroquinoline core is largely nonpolar, leading to low affinity for aqueous solutions.

  • pH-Dependent Solubility: As a quinolinium derivative, the compound is likely a weak base. Its solubility is highly dependent on the pH of the solution.[2][3][4][5] In neutral or basic buffers, it will be in its less soluble, uncharged form.

  • Crystalline Structure: The solid-state form of the compound has a stable crystal lattice that requires significant energy to break down for dissolution.[6]

Q2: I'm using Dimethyl Sulfoxide (DMSO) to dissolve my compound, but it precipitates when I add it to the aqueous assay medium. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is a frequent challenge.[7] DMSO is an excellent solvent for many nonpolar compounds, but its miscibility with water doesn't guarantee the compound will remain in solution when transferred to a predominantly aqueous environment.[8] To prevent this:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[7][9]

  • Serial Dilutions in DMSO: Perform serial dilutions of your compound in 100% DMSO before the final dilution into the aqueous medium.[7] This gradual reduction in concentration can help prevent abrupt precipitation.

  • Direct Dilution into Assay Media: It is preferable to mix DMSO stock dilutions directly with each assay media solution, maximizing the interaction of the compound with proteins, lipids, or other components that can help maintain solubility.[10]

Q3: Can the quality and purity of my this compound sample affect its solubility and my assay results?

A3: Absolutely. The quality of your bulk compound is a critical factor.[10]

  • Impurities: Undisclosed impurities can significantly alter the perceived solubility of your compound. Some impurities may be less soluble and precipitate out, while others could act as solubilizing agents. The presence of impurities can also directly impact the efficacy and safety of the compound.[11]

  • Physical Form: The compound may exist in different solid forms (polymorphs) or as an amorphous solid, each with its own unique solubility profile.[6]

  • Batch-to-Batch Variability: It is essential to perform quality control on each new batch of a compound to ensure consistency in your experiments.[12]

Part 2: Troubleshooting Guide - From Stock Solution to Assay Plate

This section provides a systematic approach to troubleshooting common solubility-related problems.

Issue 1: Compound Precipitation in the Stock Solution (DMSO)
  • Observation: Visible particulates or cloudiness in your DMSO stock solution.

  • Causality: The concentration of the compound exceeds its solubility limit in DMSO, or the compound has degraded over time or with improper storage.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for DMSO stock precipitation.

Issue 2: Compound Precipitation in the Assay Plate
  • Observation: Cloudiness, crystals, or a decrease in signal over time in the wells of your assay plate.

  • Causality: The compound's concentration in the final assay buffer exceeds its aqueous solubility limit. This can be exacerbated by interactions with plate materials or other assay components.

  • Troubleshooting Workflow:

Caption: Decision tree for addressing assay plate precipitation.

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of a novel compound.

  • Calculation:

    • Determine the mass of this compound needed to make a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)

  • Weighing:

    • Accurately weigh the calculated amount of the compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound into a sterile, appropriate-sized vial.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex the vial until the compound is fully dissolved. If necessary, use a water bath sonicator or gentle warming (not exceeding 40°C) to aid dissolution.[7]

  • Storage:

    • Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C as recommended for the compound's stability.[13]

Protocol 2: Quality Control of a New Compound Batch

Ensuring the quality of your compound is paramount for reproducible results.

  • Visual Inspection:

    • Examine the physical appearance of the solid compound. Note its color and texture.

  • Solubility Test:

    • Perform a preliminary solubility test in DMSO and your primary assay buffer to confirm it aligns with previous batches.

  • Purity Analysis (Recommended):

    • Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound.[12][14]

    • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the main component.[12][]

  • Identity Confirmation (Recommended):

    • Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the compound.[16]

Part 4: Advanced Solubilization Strategies

When standard methods are insufficient, these advanced techniques can be employed.

pH Adjustment

For ionizable compounds like quinoline derivatives, modifying the pH of the assay buffer can dramatically increase solubility.[3][4][5] Since this compound is likely a weak base, lowering the pH will protonate the molecule, increasing its polarity and aqueous solubility.

Experimental Approach:

  • Determine the pKa of your compound (if not known, assume a pKa around 4.9 for the quinoline core).[4]

  • Prepare a series of assay buffers with decreasing pH values (e.g., 7.4, 7.0, 6.5, 6.0).

  • Test the solubility of your compound in each buffer to find the optimal pH that maintains solubility without compromising assay performance.

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[17]

Co-solventTypical Final Concentration in AssayConsiderations
Ethanol1-5%Can affect enzyme activity and cell viability at higher concentrations.[18][19]
Polyethylene Glycol 400 (PEG-400)1-10%Generally well-tolerated by many biological systems.[20]
Propylene Glycol1-5%Similar properties to PEG-400.
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility.[21][22][23][24]

Experimental Approach:

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.[23]

  • Prepare a stock solution of the cyclodextrin in your assay buffer.

  • Prepare your compound stock solution in a minimal amount of organic solvent (e.g., DMSO).

  • Add the compound stock to the cyclodextrin solution and allow it to equilibrate (with stirring or sonication) to form the inclusion complex before adding to the assay.

References

  • Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of pharmaceutical sciences, 99(12), 4940–4954.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 99.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Drug Discovery Online. (2023).
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3).
  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. J Anal Bioanal Tech, 16, 733.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Dr. Reddy's. (n.d.).
  • Daksh Organics. (2025).
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15, 019.
  • DuPont. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs.
  • Lakshmi, V. V. (2017). ANALYTICAL TECHNIQUES USED IN QUALITY CONTROL OF DRUGS: REVIEW.
  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • BOC Sciences. (n.d.). Analytical Development and Quality Control.
  • BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
  • Klibanov, A. M., & Mozhaev, V. V. (1994). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis.
  • Khanam, J. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • Yang, K. L., & Wu, J. Y. (2004). Effects of polyethylene glycol on stability of alpha-chymotrypsin in aqueous ethanol solvent.
  • Dahlin, J. L., & Walters, M. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Future medicinal chemistry, 6(11), 1265–1281.
  • Wikipedia. (n.d.). Quinoline.
  • PubChem. (n.d.). Quinoline.
  • Roland, K. T. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
  • Forman, S., et al. (1999). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Water Soluble Drugs. Global Pharmaceutical Sciences Review, 1(1), 1-10.
  • Kuznetsova, I. B., et al. (2015).
  • Chen, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC.
  • Surya Prakasarao, K., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34.
  • Popescu, C., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control.
  • Palumbo, G., et al. (2013). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC.
  • Yang, K. L., & Wu, J. Y. (2004). Effects of polyethylene glycol on stability of α-chymotrypsin in aqueous ethanol solvent.
  • Mendham, A., & Allen, M. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Giordani, A., et al. (2011). Overall impact of the regulatory requirements for genotoxic impurities on the drug development process.
  • Figaroa, F. (2017). What effects does DMSO have on cell assays?. Quora.
  • Sciencemadness Wiki. (n.d.). Quinoline.
  • Al-Jaff, S. A., & Al-Amery, K. M. (2018).
  • Sigma-Aldrich. (n.d.).
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • BenchChem. (2025).
  • Westphal, M., et al. (2017).
  • Veeprho. (2020). Effects of Impurities in Pharmaceuticals.
  • ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes.
  • Bitesize Bio. (2024).
  • Yao, J., et al. (2009). A quantitative kinetic study of polysorbate autoxidation: the role of unsaturated fatty acid ester substituents. Pharmaceutical research, 26(10), 2303–2313.
  • Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • Bakshi, M., & Singh, S. (2002). The importance of impurity analysis in pharmaceutical products: an integrated approach. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040.
  • Northern Virginia Community College. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.

Sources

Stability issues of 5,6,7,8-Tetrahydro-1-quinoliniumolate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,6,7,8-Tetrahydro-1-quinoliniumolate

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the success of your research hinges on the reliability and consistency of your reagents. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights and practical solutions for the stability challenges associated with this 8-hydroxyquinoline derivative. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively manage compound integrity in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling of this compound.

Question: My solution of this compound is rapidly turning yellow or brown. What is causing this discoloration?

Answer: This is a classic visual indicator of compound degradation.[1] The discoloration is primarily caused by oxidation and/or photodegradation. The quinoline core is susceptible to attack by atmospheric oxygen and can be energized by ambient light, leading to the formation of colored byproducts.[1] It is a critical sign that the molecular integrity of your compound is compromised, and it should not be used for sensitive experiments.

Question: I'm observing a significant loss of potency and inconsistent results in my assays. Is this related to stability?

Answer: Yes, this is a highly probable consequence of compound degradation.[1] Inconsistent results and diminishing biological activity are hallmark signs of an unstable compound in solution. The degradation of quinoline derivatives can be influenced by several factors including the pH of your solvent, storage temperature, and exposure to light.[1] For any quantitative or cell-based assays, we strongly recommend preparing fresh solutions or validating the stability of your stock solutions under your specific experimental and storage conditions.

Question: What are the primary factors that I need to control to ensure the stability of this compound in solution?

Answer: The stability of quinoline derivatives like this compound is governed by a combination of environmental and solution-specific factors. The most critical are:

  • pH: The solubility and degradation rate are highly dependent on the pH of the solution.[1][2] Both strongly acidic and basic conditions can accelerate hydrolysis and other degradation pathways.

  • Light: Exposure to UV or even ambient laboratory light can induce photodegradation.[1]

  • Oxygen: The phenolic moiety makes the compound susceptible to oxidation, which is often accelerated by the presence of metal ions.

  • Temperature: Elevated temperatures increase the rate of all chemical degradation reactions.[1][2]

Question: How do metal ions in my media affect the compound?

Answer: This is an excellent and often overlooked question. As a derivative of 8-hydroxyquinoline, your compound is a potent metal chelator.[3][4][5] Its biological activity may, in fact, be linked to its ability to interact with metal ions like copper or zinc.[6][7] However, this chelation can also promote oxidative degradation. The presence of trace metals in your buffer or media can significantly impact both the stability and the observed activity of the compound. It is crucial to be aware of the composition of your media and consider the use of metal-free buffers if you need to study the compound's intrinsic activity.

Troubleshooting Guide: From Problem to Prevention

This section provides a deeper dive into specific problems, explaining the causality and offering detailed protocols for mitigation.

Problem: Rapid Degradation and Discoloration in Aqueous Solution

Observing a rapid color change upon dissolving the compound is a clear sign of instability under your current conditions. Let's break down the causes and preventative measures.

Causality Analysis:

  • Oxidation: The hydroxyl group on the quinoline ring is easily oxidized. This process can be autocatalytic and is significantly accelerated by trace metal ions (Fe³⁺, Cu²⁺) and exposure to atmospheric oxygen. Storing the compound under an inert atmosphere is a key preventative measure.[8]

  • Photodegradation: The aromatic ring system absorbs UV and visible light, which can provide the activation energy needed for degradation reactions. The photodegradation of quinoline, for instance, has been shown to be pH-dependent.[1]

  • pH Extremes: The compound's stability is intrinsically linked to the pH of the solution.[1] Hydrogen or hydroxide ions can catalyze hydrolytic degradation of the molecule.[2] Most drugs exhibit maximum stability in the pH range of 4-8.[2]

Preventative Measures & Protocols:

To minimize degradation, a multi-faceted approach to solution preparation and storage is required.

ParameterRecommendationRationale
Solvent Choice Use de-gassed, high-purity solvents (e.g., DMSO for stock, buffered aqueous solutions for working dilutions).Removes dissolved oxygen, a key reactant in oxidative degradation.
pH Control Prepare working solutions in a buffered system (e.g., MES, HEPES) at a pH where the compound is most stable, typically between pH 5 and 7.[1]Prevents pH-catalyzed degradation and maintains a consistent ionization state of the molecule.
Light Protection Always use amber glass vials or wrap containers in aluminum foil.[1] Minimize exposure to ambient light during handling.Blocks UV and visible light, preventing photodegradation.
Temperature Store stock solutions at ≤ -20°C. Store working solutions at 2-8°C and use them within a short timeframe.[1][9]Reduces the kinetic rate of all degradation reactions.[1]
Inert Atmosphere For long-term storage of stock solutions, overlay the solution with an inert gas like argon or nitrogen before sealing.[8]Displaces oxygen from the headspace of the vial, preventing oxidation.
Problem: Inconsistent Assay Results and Loss of Activity

Variability in experimental outcomes is a frustrating issue that compromises data integrity. Degradation is a primary suspect, but interactions with your assay system can also be a factor.

Causality Analysis:

  • Progressive Degradation: If stock solutions are stored improperly or for too long, the concentration of the active compound will decrease over time, leading to a corresponding drop in observed activity.

  • Metal Ion Chelation: 8-hydroxyquinoline derivatives are strong metal chelators.[4][5] If your assay medium contains divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺), the compound may chelate them. This can either be a requirement for its activity or an inhibitory interaction, leading to variability if metal ion concentrations are not strictly controlled.

  • Reaction with Media Components: Some media components, like thiols (e.g., in RPMI), can potentially react with the compound or its degradation products.

Troubleshooting Workflow:

The following workflow can help you systematically diagnose the root cause of inconsistent results.

G cluster_0 cluster_1 cluster_2 start Inconsistent Assay Results check_fresh Prepare Fresh Solution & Re-run Key Experiment start->check_fresh results_ok Results Consistent? check_fresh->results_ok storage_issue Root Cause: Stock Solution Degradation results_ok->storage_issue  Yes stability_study Perform Time-Course Stability Study (HPLC or UV-Vis) results_ok->stability_study  No implement_storage Implement Strict Storage Protocol (See Table 1) storage_issue->implement_storage degrades Degradation Observed? stability_study->degrades formulation_issue Root Cause: Instability in Assay Medium degrades->formulation_issue  Yes metal_issue Root Cause: Interaction with Media Components (e.g., Metal Ions) degrades->metal_issue  No reformulate Reformulate/Optimize Buffer (Adjust pH, Add Antioxidant) formulation_issue->reformulate test_metals Test Effect of Metal Chelators (e.g., EDTA) or Metal-Free Media metal_issue->test_metals

Figure 1. Troubleshooting workflow for inconsistent assay results.

Understanding Potential Degradation Pathways

While the exact degradation products for this compound require specific analysis, we can infer likely pathways from the extensive research on quinoline and 8-hydroxyquinoline. The primary routes of degradation are oxidation and photodegradation.

G Simplified Potential Degradation Pathway cluster_0 Initiating Factors A 5,6,7,8-Tetrahydro- 1-quinoliniumolate B Oxidized Intermediates (e.g., Quinones) A->B C Ring-Opened Products B->C Further Oxidation D Polymerized Brown Pigments C->D Polymerization O2 O₂ / Metal Ions O2->A Oxidation Light Light (hν) Light->A Photodegradation

Figure 2. A conceptual diagram of degradation for 8-hydroxyquinoline derivatives.

The initial step is often the oxidation of the hydroxyl group to form reactive quinone-like species. These intermediates are highly unstable and can undergo further reactions, including ring-opening and polymerization, which lead to the observed brown discoloration and a complete loss of the original compound's structure and activity.

Validated Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol is designed to create a concentrated stock solution with maximized stability for long-term storage.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.

  • Inert Environment: If possible, perform all weighing and dissolution steps inside a glove box or under a gentle stream of argon or nitrogen gas.

  • Solvent: Use anhydrous, analytical grade Dimethyl Sulfoxide (DMSO).

  • Dissolution: Add the appropriate volume of DMSO to the solid compound to achieve a 10 mM concentration. Cap the vial tightly and vortex until fully dissolved. A brief, gentle warming (to 30-37°C) can be used if necessary.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials with tightly sealing caps.

  • Storage: Purge the headspace of each aliquot with argon or nitrogen gas before sealing. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Solution Stability using UV-Vis Spectroscopy

This is a quick, semi-quantitative method to check for gross degradation, which is often accompanied by changes in the UV-Vis absorption spectrum.

  • Initial Scan: Immediately after preparing a fresh solution in your assay buffer, take a full UV-Vis spectrum (e.g., 200-600 nm). Record the wavelength of maximum absorbance (λ_max) and the absorbance value.

  • Incubation: Store an aliquot of this solution under your typical experimental conditions (e.g., 37°C incubator) and another under ideal storage conditions (e.g., 4°C, dark).

  • Follow-up Scans: At various time points (e.g., 1, 4, 8, 24 hours), re-scan the spectra of both solutions.

  • Analysis: Look for three key indicators of degradation:

    • A decrease in the absorbance at the original λ_max.

    • A shift in the λ_max to a different wavelength (hypsochromic or bathochromic shift).[10]

    • The appearance of new peaks, particularly in the 400-500 nm range, which often corresponds to the formation of colored degradation products.

Protocol 3: Assessing Stability via HPLC

This is the gold standard for quantitatively assessing stability. It separates the parent compound from its degradation products, allowing for precise quantification.

  • Method Development: Develop an isocratic or gradient reverse-phase HPLC (RP-HPLC) method that gives a sharp, well-resolved peak for the parent compound. A C18 column is a common starting point. The mobile phase could consist of acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid.

  • Initial Analysis (T=0): Prepare a solution of the compound in your desired buffer or medium. Immediately inject a sample onto the HPLC and integrate the peak area of the parent compound. This is your 100% reference value.

  • Incubation: Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C in cell culture media, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), inject another sample and record the peak area of the parent compound.

  • Calculation: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. The appearance of new, smaller peaks that grow over time are indicative of degradation products. This data allows you to define a "use-by" time for your solutions under specific conditions.

By implementing these protocols and understanding the chemical vulnerabilities of this compound, you can ensure the integrity of your experiments and generate reliable, reproducible data.

References

  • Gao, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Retrieved from [Link]

  • Sikorska, J., et al. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. PubMed. Retrieved from [Link]

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). What Factors Influence Stability?. ARL Bio Pharma. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting stability of drugs. Slideshare. Retrieved from [Link]

  • Al-Karawi, A. A., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

  • StemCo. (2021). What factors affect chemical stability?. StemCo. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem. Retrieved from [Link]

  • PubMed Central. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. PubChem. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Retrieved from [Link]

  • ACS Infectious Diseases. (2020). 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. ACS Publications. Retrieved from [Link]

  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting NMR Peak Assignments for 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5,6,7,8-Tetrahydro-1-quinoliniumolate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of NMR peak assignments for this unique zwitterionic heterocyclic compound. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying scientific rationale to empower you in your experimental work.

The compound , this compound, is chemically understood to be the inner salt of N-hydroxy-5,6,7,8-tetrahydroquinoline, more commonly named 5,6,7,8-tetrahydroquinoline N-oxide . This zwitterionic structure, with a positively charged nitrogen and a negatively charged oxygen, introduces unique electronic effects that can complicate NMR spectral interpretation when compared to its parent compound, 5,6,7,8-tetrahydroquinoline. This guide will address common issues encountered during the NMR analysis of this N-oxide and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here, we address specific questions and problems you may encounter during the NMR analysis of 5,6,7,8-tetrahydroquinoline N-oxide.

Q1: My aromatic protons are shifted significantly downfield compared to the parent 5,6,7,8-tetrahydroquinoline. Is this expected?

A1: Yes, this is an expected and characteristic feature of quinoline N-oxides. The N-oxide group is strongly electron-withdrawing, which deshields the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm values). The effect is most pronounced on the protons at positions 2 and 4 (α and γ to the nitrogen), and to a lesser extent on the proton at position 3 (β to the nitrogen). Protons on the benzene ring are also affected, but typically to a smaller degree.

For instance, in quinoline N-oxide, the H2 proton can be shifted downfield by as much as 1 ppm compared to quinoline. A similar, though slightly less pronounced, effect is anticipated for the tetrahydro-derivative.

Q2: I'm struggling to assign the aliphatic protons in the 1.5-3.0 ppm region. They appear as complex, overlapping multiplets. How can I resolve and assign them?

A2: This is a common challenge due to the spin-spin coupling between the methylene protons at positions 5, 6, 7, and 8. The first step is to use 2D NMR spectroscopy, specifically a COSY (Correlation Spectroscopy) experiment.

Troubleshooting Workflow:

  • Run a COSY Spectrum: This experiment will reveal which protons are coupled to each other. You should observe correlations between H5-H6, H6-H7, and H7-H8.

  • Identify the "Anchor" Protons: The protons at positions 5 and 8 are adjacent to the aromatic and pyridine rings, respectively. Their chemical shifts will be the most distinct among the aliphatic protons. The H8 protons are typically the most deshielded of the aliphatic protons due to their proximity to the electron-withdrawing N-oxide moiety.

  • Walk Through the Spin System: Starting from the identified H8 protons, you can "walk" along the carbon chain using the COSY correlations to identify H7, then H6, and finally H5.

Below is a Graphviz diagram illustrating this workflow.

COSY_Workflow Start Complex Aliphatic Multiplets COSY Acquire 2D COSY Spectrum Start->COSY Identify_Anchors Identify H5 and H8 Protons (Adjacent to Rings) COSY->Identify_Anchors Walk_H8_H7 Correlate H8 to H7 Identify_Anchors->Walk_H8_H7 Walk_H7_H6 Correlate H7 to H6 Walk_H8_H7->Walk_H7_H6 Walk_H6_H5 Correlate H6 to H5 Walk_H7_H6->Walk_H6_H5 Assignment Complete Aliphatic Assignment Walk_H6_H5->Assignment

Caption: COSY workflow for assigning aliphatic protons.

Q3: I have unassigned peaks in my 1H and 13C spectra. How can I determine if they are impurities or part of my target molecule?

A3: Unassigned peaks can arise from starting materials, byproducts, or solvent impurities. A combination of 2D NMR techniques and careful examination of the synthesis route is crucial.

Troubleshooting Steps:

  • Check for Common Solvents and Impurities: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents and reagents.[1]

  • Review the Synthesis: The most likely impurities are unreacted 5,6,7,8-tetrahydroquinoline or byproducts from the oxidation reaction. For instance, if using m-CPBA for oxidation, residual m-chlorobenzoic acid might be present.

  • Utilize HSQC and HMBC Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. If a proton peak correlates to a carbon peak, they belong to the same CHn group. This is invaluable for pairing up your 1H and 13C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for piecing together the carbon skeleton and confirming the connectivity of different fragments of the molecule. If an "impurity" proton peak shows HMBC correlations to carbons that you have assigned to your target molecule, it may not be an impurity but rather an unexpected structural feature.

The diagram below illustrates how these 2D NMR techniques are used in conjunction for structural verification.

Structure_Verification cluster_1D 1D NMR Data cluster_2D 2D NMR Correlation H1_NMR 1H NMR Spectrum COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) H1_NMR->HMBC C13_NMR 13C NMR Spectrum C13_NMR->HSQC C13_NMR->HMBC Assigned_Structure Assigned Structure COSY->Assigned_Structure HSQC->Assigned_Structure HMBC->Assigned_Structure

Caption: Integrated 2D NMR approach for structure elucidation.

Q4: The chemical shifts of my compound seem to vary between samples or with time. What could be the cause?

A4: The zwitterionic nature of 5,6,7,8-tetrahydroquinoline N-oxide makes it sensitive to its chemical environment.

Potential Causes and Solutions:

  • pH Effects: The N-oxide can be protonated in acidic conditions. This will significantly alter the electronic structure and thus the chemical shifts. Ensure your NMR solvent is neutral. If you suspect acidity, you can add a small amount of a neutralising agent like anhydrous potassium carbonate to your sample, but be aware this can affect solubility and shimming.

  • Concentration Dependence: At high concentrations, intermolecular interactions such as π-stacking can occur, leading to changes in chemical shifts.[2] Record your spectra at a consistent and relatively dilute concentration for better reproducibility.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the chemical shifts of protons, especially those near the polar N-oxide group.[3] Always report the solvent used when presenting NMR data. If you are having trouble with signal overlap, changing to a solvent with different properties (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can often resolve the issue.[1]

  • Presence of Water: The N-oxide is hygroscopic, and the presence of water can lead to hydrogen bonding and affect chemical shifts. A publication on the crystal structure of this compound identified it as a hemihydrate, and noted a broad signal for water in the 1H NMR spectrum.[4] To minimize the effect of water, use freshly dried NMR solvents and dry your sample thoroughly under high vacuum before analysis.

Predicted NMR Data and Interpretation

As there is limited published and fully assigned NMR data for 5,6,7,8-tetrahydroquinoline N-oxide, the following tables provide predicted chemical shift ranges based on data from the parent compound and related quinoline N-oxides.[2][5] These tables should be used as a guide for initial assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for 5,6,7,8-Tetrahydroquinoline N-oxide

ProtonPredicted δ (ppm)MultiplicityNotes
H-28.2 - 8.5dDownfield due to proximity to N-oxide.
H-37.2 - 7.5t
H-47.6 - 7.9dDownfield due to γ-effect from N-oxide.
H-52.8 - 3.1tAliphatic, adjacent to the aromatic ring.
H-61.8 - 2.1mComplex multiplet.
H-71.8 - 2.1mComplex multiplet, likely overlapping with H-6.
H-82.9 - 3.3tAliphatic, adjacent to the pyridine ring, deshielded by N-oxide.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6,7,8-Tetrahydroquinoline N-oxide

CarbonPredicted δ (ppm)Notes
C-2140 - 145Deshielded by N-oxide.
C-3120 - 125
C-4128 - 132
C-4a135 - 140Quaternary.
C-528 - 32
C-622 - 26
C-722 - 26
C-825 - 29
C-8a145 - 150Quaternary, deshielded by N-oxide.

Experimental Protocols

Protocol 1: Standard 1D and 2D NMR Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C{¹H} NMR spectrum.

  • 2D Spectra Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for a ¹JCH of ~145 Hz.

    • HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range couplings of 8-10 Hz.

References

  • Zhao, J., Li, P., Xia, C., & Li, F. (2015). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. Electronic Supplementary Information, The Royal Society of Chemistry. [Link]

  • Baran, P., et al. (2018). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 23(8), 1907. [Link]

  • Ratajczak-Sitarz, M., et al. (2010). 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1086. [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem Compound Summary for CID 66335. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Supporting Materials. (n.d.). Source not further specified.
  • SpectraBase. (n.d.). 5,6,7,8-Tetrahydro-isoquinoline - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. (n.d.). Quinoline N-oxide - Optional[15N NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]

  • ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N-oxide; (B) Application... [Link]

  • Journal of Chemical Education. (2006). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. [Link]

  • Semantic Scholar. (2022). Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor. [Link]

  • ResearchGate. (2012). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). [Link]

  • Silverstein, R. M. (n.d.).
  • Reddit. (2025). Fixing messed up NMR in Mnova. [Link]

  • Scribd. (n.d.). Assignment 2 - Solutions. [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]

  • YouTube. (2024). HNMR Practice Problems with Step-by-Step Solutions. [Link]

Sources

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Quinolinium-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinium-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the performance of these versatile fluorophores. Here, we delve into the causality behind experimental choices to empower you with the knowledge to enhance fluorescence quantum yield (Φ) in your specific applications.

Troubleshooting Guide: Low Quantum Yield

Low fluorescence quantum yield is a frequent challenge that can compromise experimental sensitivity and data quality. This section provides a systematic approach to diagnosing and resolving this issue.

Q1: My quinolinium probe exhibits a significantly lower fluorescence signal than expected. What are the primary factors to investigate?

Several factors, ranging from the probe's immediate chemical environment to its intrinsic molecular structure, can lead to diminished fluorescence. Begin by systematically evaluating the following:

  • Solvent Environment: The polarity of the solvent plays a critical role in the fluorescence of quinolinium probes.[1][2] Generally, increasing solvent polarity can lead to a red shift in the emission spectrum and, in some cases, a decrease in quantum yield due to stabilization of the excited state.[2]

  • pH of the Medium: The protonation state of the quinolinium nitrogen is a key determinant of its fluorescence.[1] Protonation can significantly enhance the fluorescence quantum yield by changing the nature of the electronic transitions.[1][3]

  • Probe Concentration and Aggregation: At high concentrations, quinolinium probes can form non-fluorescent aggregates through π-π stacking, a phenomenon known as aggregation-caused quenching (ACQ).[4]

  • Presence of Quenchers: Various substances can quench fluorescence, including halide ions (Cl-, Br-, I-), dissolved oxygen, and certain metal ions.[5][6]

Troubleshooting Workflow: Low Quantum Yield

Below is a stepwise workflow to diagnose the cause of low quantum yield and implement corrective measures.

TroubleshootingWorkflow cluster_solvent Solvent Optimization cluster_ph pH Adjustment cluster_concentration Concentration & Aggregation cluster_quenchers Quencher Removal start Low Fluorescence Signal check_solvent Step 1: Evaluate Solvent Polarity & Viscosity start->check_solvent check_ph Step 2: Optimize pH check_solvent->check_ph If no improvement solvent_action1 Test a range of solvents with varying polarities. check_concentration Step 3: Investigate Concentration Effects (ACQ) check_ph->check_concentration If no improvement ph_action1 Perform a pH titration to find the optimal range for fluorescence. check_quenchers Step 4: Identify Potential Quenchers check_concentration->check_quenchers If no improvement conc_action1 Perform a concentration-dependent study to check for linearity. quench_action1 De-gas solutions to remove dissolved oxygen. solution_found Quantum Yield Enhanced solvent_action2 Consider halogenated solvents like dichloromethane, which can enhance Φ for some cationic dyes. solvent_action2->solution_found ph_action2 For many quinolines, acidic conditions enhance fluorescence via protonation. ph_action2->solution_found conc_action2 Work at lower probe concentrations to minimize ACQ. conc_action3 Introduce bulky substituents to the quinoline structure to hinder aggregation. conc_action3->solution_found quench_action2 Use high-purity solvents and reagents. quench_action3 If metal ion quenching is suspected, add a chelating agent like EDTA. quench_action3->solution_found

Caption: Troubleshooting workflow for low quantum yield.

Q2: My probe's fluorescence is rapidly photobleaching. How can I improve its photostability?

Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a significant concern in fluorescence microscopy.

  • Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.[7]

  • Minimize Exposure Time: Shorten acquisition times or increase the interval in time-lapse imaging.[7]

  • Use Antifade Reagents: Incorporate commercial antifade mounting media or prepare solutions containing oxygen scavengers (e.g., glucose oxidase) and triplet state quenchers (e.g., Trolox).[7]

  • Optimize the Chemical Environment: Some quinolinium derivatives exhibit enhanced photostability in specific environments. For instance, 1-methyl-7-aminoquinolinium-based probes are known for their high photostability in aqueous media.[8][9]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practical aspects of working with quinolinium-based probes.

Q3: How does molecular structure influence the quantum yield of quinolinium probes?

The quantum yield is intrinsically linked to the molecular structure. Strategic modifications can significantly enhance fluorescence.

  • Electron-Donating and -Withdrawing Groups: The position and nature of substituents on the quinoline ring are critical. Generally, electron-donating groups (e.g., amino, methoxy) can increase the quantum yield, while electron-withdrawing groups may decrease it. For example, 1-methyl-7-amino-quinolinium fluorophores can have high fluorescence quantum yields in the range of 0.7-0.8.[8][10]

  • Rigidification of the Molecular Structure: Restricting intramolecular rotations and vibrations can decrease non-radiative decay pathways, thereby increasing the quantum yield. This can be achieved by creating more rigid, planar structures or by introducing bulky groups that limit torsional freedom.

  • Protonation and N-Alkylation: Protonation of the quinoline nitrogen often leads to a significant increase in fluorescence intensity.[1][3] Similarly, quaternization of the nitrogen (e.g., N-methylation) can lock the molecule in a highly fluorescent state.

Q4: What is the role of the solvent in determining the fluorescence properties of quinolinium probes?

The solvent can profoundly impact the photophysical properties of quinolinium probes through several mechanisms.

  • Solvatochromism: The emission wavelength of many quinolinium probes is sensitive to solvent polarity, a phenomenon known as solvatochromism.[6] In polar solvents, the excited state is often more stabilized than the ground state, leading to a red shift in the emission spectrum.[2]

  • Specific Solvent Interactions: Halogenated solvents like dichloromethane and chloroform have been shown to enhance the fluorescence quantum yields of some cationic dyes, including quinolinium derivatives.[11] This is attributed to specific interactions, such as halogen–π interactions, that can impede non-radiative decay pathways.[11]

  • Viscosity: Higher solvent viscosity can restrict molecular motion, reducing non-radiative decay and potentially increasing the quantum yield.

Table 1: Effect of Solvent on the Fluorescence Quantum Yield (Φ) of a Quinolinium Derivative
SolventDielectric Constant (ε)Refractive Index (η)Quantum Yield (Φ)
Dichloromethane8.931.4240.36[11]
Chloroform4.811.4460.25
Acetonitrile37.51.3440.15
Water80.11.333<0.01[1]

Note: The quantum yield values are illustrative and can vary significantly depending on the specific quinolinium derivative.

Q5: How do I perform a reliable quantum yield measurement for my quinolinium probe?

Accurate determination of the fluorescence quantum yield is essential for characterizing your probe. The relative method, using a well-characterized standard, is most common.

Experimental Protocol: Relative Quantum Yield Determination

This protocol outlines the steps for measuring the relative fluorescence quantum yield.

Materials:

  • Your quinolinium probe solution

  • A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • High-purity solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of both your sample and the standard in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[12]

  • Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of your sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Logical Diagram: Quantum Yield Measurement

QuantumYieldMeasurement start Start: Prepare Dilutions (Sample & Standard) measure_abs Measure Absorbance (Abs < 0.1) start->measure_abs measure_fluor Measure Fluorescence Emission (Same λ_ex) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Slopes & Quantum Yield plot->calculate end End: Quantum Yield Determined calculate->end

Caption: Workflow for relative quantum yield measurement.

References

  • Tervola, E., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). National Institutes of Health. [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). National Institutes of Health. [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). PubMed. [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). ACS Sensors. [Link]

  • New fluorescent quinolinium dyes applications in nanometre particle sizing. (n.d.). ScienceDirect. [Link]

  • Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators. (2000). PubMed. [Link]

  • Aggregation-induced Emission of a Liquid-crystalline Quinolinium Salt Molecule in Aqueous Solution. (2025). ResearchGate. [Link]

  • Fluorescence enhancement of quinolines by protonation. (2020). Semantic Scholar. [Link]

  • Synthesis of new quinolizinium-based fluorescent compounds and studies on their applications in photocatalysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. [Link]

  • Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. (n.d.). PubMed. [Link]

  • Driving high quantum yield NIR emission through proquinoidal linkage motifs in conjugated supermolecular arrays. (2020). Chemical Science (RSC Publishing). [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (n.d.). TU Delft Repositories. [Link]

  • Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. (2012). PubMed. [Link]

  • Novel probe based on rhodamine B and quinoline as a naked-eye colorimetric probe for dual detection of nickel and hypochlorite ions. (2023). ResearchGate. [Link]

  • Development of a high quantum yield dye for tumour imaging. (n.d.). PMC - NIH. [Link]

  • Development of a high quantum yield dye for tumour imaging. (n.d.). RSC Publishing. [Link]

  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. (2023). ACS Publications. [Link]

  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. (2023). Teesside University's Research Portal. [Link]

  • Design and Development of Molecular Imaging Probes. (n.d.). PMC - PubMed Central. [Link]

  • Molecular design strategy, chemical structures, and synthetic procedure... (n.d.). ResearchGate. [Link]

  • Establishing design strategies for emissive materials with an inverted singlet–triplet energy gap (INVEST): a computational perspective on how symmetry rules the interplay between triplet harvesting and light emission. (n.d.). RSC Publishing. [Link]

  • What's wrong with my quantum yield measurement? (2015). ResearchGate. [Link]

Sources

Preventing degradation of 5,6,7,8-Tetrahydro-1-quinoliniumolate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydro-1-quinoliniumolate. As a zwitterionic N-heterocycle, this compound possesses a unique chemical architecture that, while promising for various applications, presents specific challenges regarding its stability and storage. This document outlines the principal degradation pathways, offers robust storage and handling protocols, and provides detailed troubleshooting guides to ensure the integrity of your experimental outcomes. Our recommendations are grounded in established principles of organic chemistry and analytical science to provide a self-validating framework for your laboratory practices.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability and handling of this compound.

Q1: What is this compound and why is its structure susceptible to degradation?

A1: this compound is a zwitterionic (or betaine-type) molecule. It contains a positively charged quaternary nitrogen within a tetrahydroquinoline ring system and a negatively charged oxygen atom (olate) attached to the aromatic portion of the ring. This unique structure has two primary points of vulnerability:

  • The Tetrahydroquinoline Ring: The non-aromatic, saturated portion of the ring system is susceptible to oxidative dehydrogenation, which would convert it to a more stable, fully aromatic quinolinium core. This process is often irreversible and leads to a completely different chemical entity.[1]

  • The Zwitterionic Nature: The compound's stability is highly dependent on the surrounding chemical environment, particularly pH.[2][3] Inappropriate pH can lead to protonation of the olate group or other reactions that disrupt the charge balance and potentially catalyze degradation.

Q2: I've noticed my solid sample of this compound changing color over time. What does this indicate?

A2: A color change, typically to yellow or brown, is a common visual indicator of degradation for many N-heterocyclic compounds. This is often caused by slow oxidation upon exposure to air (oxygen) or photodegradation from ambient light.[4] The formation of colored byproducts suggests that the chemical integrity of your sample is compromised, and it should be analyzed for purity before use.

Q3: Can I store solutions of this compound? If so, for how long and under what conditions?

A3: Long-term storage of this compound in solution is generally not recommended due to its potential for hydrolysis and solvent-mediated degradation. For best results, prepare solutions fresh on the day of use. If short-term storage is unavoidable:

  • Use a high-purity, anhydrous, aprotic solvent (e.g., Acetonitrile, DMSO).

  • Store as aliquots in tightly sealed vials at -20°C or below for up to one month.

  • Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture onto the cold solution.

Q4: What is the primary cause of potency loss or inconsistent results in my assays?

A4: Inconsistent results are a classic sign of compound degradation. The most likely cause is the use of a degraded stock solution or the degradation of the compound within the assay medium itself. The zwitterionic nature of this compound makes its stability sensitive to the pH, ionic strength, and composition of your assay buffer.[2][5] It is crucial to validate the compound's stability under your specific assay conditions.

Part 2: Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a problem-and-solution framework for specific issues encountered during storage and experimentation.

Issue 1: Rapid Degradation of Solid Compound
  • Symptoms: Noticeable change in color, clumping, or altered solubility of the solid material. Purity analysis by HPLC or LC-MS shows significant impurity peaks not present in the initial batch.

  • Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Action
Exposure to Air (Oxidation) The tetrahydroquinoline ring is susceptible to aerobic oxidative dehydrogenation, leading to the formation of the aromatic quinoline derivative. This process can be catalyzed by trace metals and light.[1]Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. For long-term storage, sealing the vial inside a larger container with a desiccant and an oxygen scavenger is recommended.
Exposure to Moisture (Hydrolysis/Hygroscopicity) Zwitterionic compounds can be hygroscopic. Absorbed water can act as a medium for hydrolytic degradation or catalyze oxidative pathways.[2]Always handle the compound in a dry environment, such as a glovebox or a nitrogen-purged bag. Use a desiccator for storage. Ensure all spatulas and weighing vessels are scrupulously dry.
Exposure to Light (Photodegradation) Quinolinium and related N-heterocyclic structures often have chromophores that absorb UV or visible light, leading to photochemical reactions and degradation.Store the compound in an amber vial and keep it in a dark place (e.g., a cabinet or drawer). Avoid prolonged exposure to direct laboratory light.
Issue 2: Instability in Solution
  • Symptoms: Stock solutions change color over a short period. Repeat assays using the same stock solution yield decreasing signals or inconsistent dose-response curves. New peaks appear in chromatograms of the solution over time.

  • Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Action
Inappropriate Solvent Choice Protic solvents (e.g., methanol, ethanol, water) can interact with the zwitterionic charges, potentially destabilizing the molecule. Solvents containing impurities (peroxides in ethers, water in DMSO) can directly cause degradation.Use anhydrous, aprotic solvents of the highest purity available (e.g., HPLC or spectroscopic grade). DMSO and acetonitrile are often suitable choices. Avoid alcohols for long-term storage.
Incorrect pH The stability of zwitterionic compounds is often maximal within a narrow pH range where the zwitterionic form predominates.[3] Highly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.If an aqueous or buffered solution is required, determine the optimal pH for stability experimentally. This can be done by incubating the compound in a series of buffers across a pH range (e.g., pH 3 to 10) and monitoring purity over time by HPLC.
Freeze-Thaw Cycles Repeatedly freezing and thawing solutions can lead to localized concentration changes as the solvent freezes, potentially accelerating degradation. It can also introduce atmospheric oxygen and moisture with each cycle.Prepare stock solutions and immediately aliquot them into single-use volumes. This avoids the need to thaw the entire stock for each experiment.

Part 3: Key Protocols and Methodologies

Protocol 1: Recommended Storage and Handling Workflow

This workflow is designed to minimize exposure to degradative elements.

G cluster_0 Receiving and Initial Storage cluster_1 Solution Preparation cluster_2 Experimental Use Receive Receive Compound Inspect Inspect for Color Change Receive->Inspect StoreSolid Store Solid in Inert Atmosphere Desiccator (Dark, -20°C) Inspect->StoreSolid Equilibrate Equilibrate Vial to RT StoreSolid->Equilibrate For Use Prepare Prepare Solution in Glovebox/Inert Atm. Equilibrate->Prepare Aliquot Aliquot into Single-Use Vials Prepare->Aliquot StoreSol Store Aliquots at -20°C Aliquot->StoreSol Thaw Thaw Single Aliquot StoreSol->Thaw For Use Use Use Immediately in Assay Thaw->Use Discard Discard Unused Portion Use->Discard

Caption: Recommended workflow for storage and handling.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6][7] This protocol outlines typical stress conditions. A target degradation of 5-20% is generally considered optimal.[8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for a defined period (e.g., 24 hours), taking time points at 0, 2, 8, and 24 hours.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C.

    • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution to a light source providing UV and visible light (ICH Q1B compliant, e.g., 1.2 million lux hours).[8]

  • Sample Analysis: Before analysis by HPLC or LC-MS, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • Data Evaluation: Analyze the chromatograms to identify new peaks corresponding to degradation products. A stability-indicating method is one that can resolve the parent compound from all major degradation products.[9]

Protocol 3: Stability-Indicating HPLC-UV Method

This is a starting point for developing a method to assess the purity of this compound.

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at multiple wavelengths based on the compound's UV spectrum (e.g., 254 nm, 280 nm, and max absorbance).

  • Injection Volume: 10 µL.

Part 4: Understanding Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. The primary degradation pathway for this compound is likely oxidative dehydrogenation.

G cluster_stressors Compound This compound (Parent Compound) Intermediate Dihydroquinoliniumolate (Intermediate) Compound->Intermediate [O] -2H Product Quinoliniumolate (Aromatic Degradation Product) Intermediate->Product [O] -2H Air Air (O₂) Air->Compound Light Light (hν) Light->Compound Heat Heat (Δ) Heat->Compound

Caption: Postulated oxidative degradation pathway.

This pathway involves the sequential loss of hydrogen atoms from the saturated ring to achieve the thermodynamically favorable aromatic quinolinium system.[10] This can be promoted by oxygen, heat, and light. The resulting quinoliniumolate will have significantly different chemical and biological properties from the parent compound. Other pathways, such as ring-opening under harsh hydrolytic conditions, may also occur.[11]

References

  • (N/A)
  • Nycz, J. E., et al. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry, 23(21). Retrieved from [Link]

  • Das, S. (2022). Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. SynOpen, 6, 86-109. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]

  • (N/A)
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • (N/A)
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • (N/A)
  • Kouznetsov, V. V., et al. (2013). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 9, 1963–1969. Retrieved from [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • Wang, D., et al. (2018). Additive-free aerobic oxidative dehydrogenation of N-heterocycles under catalysis by NiMn layered hydroxide compounds. Journal of Catalysis, 364, 254-263. Retrieved from [Link]

  • (N/A)
  • Gratz, S. R., et al. (2022). Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic-inorganic particles. Journal of Separation Science, 45(8), 1389-1399. Retrieved from [Link]

  • Pistos, C., et al. (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 534-543. Retrieved from [Link]

  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)

Sources

Scaling up the synthesis of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 5,6,7,8-Tetrahydro-1-quinoliniumolate: A Technical Support Resource

Introduction: Navigating the Synthesis of a Key Heterocycle

Welcome to the technical support center for the synthesis of this compound, also known as 5,6,7,8-tetrahydroquinoline 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive resource grounded in mechanistic understanding and practical experience. We will deconstruct the synthesis, anticipate challenges, and provide actionable solutions to empower you to scale this process with confidence and integrity.

The synthesis is typically approached as a two-stage process: first, the selective catalytic hydrogenation of quinoline to yield 5,6,7,8-tetrahydroquinoline, followed by the N-oxidation of this intermediate. This guide will cover both steps in detail, offering insights into reaction optimization, troubleshooting, and safety management.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most established route involves a two-step sequence. The first step is the catalytic hydrogenation of the pyridine ring of quinoline to produce 5,6,7,8-tetrahydroquinoline.[1][2] This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The second step is the N-oxidation of the resulting 5,6,7,8-tetrahydroquinoline using an oxidizing agent, most commonly a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to yield the target N-oxide.[3]

Q2: What are the most critical safety precautions for this synthesis?

This synthesis involves several hazards that require strict safety protocols:

  • Catalytic Hydrogenation: This process uses flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). All operations must be conducted in a properly rated reactor within a fume hood, with careful purging of the system with an inert gas (like nitrogen or argon) before and after the reaction to prevent explosive mixtures of hydrogen and air.[4]

  • Reagents: 5,6,7,8-tetrahydroquinoline is harmful if swallowed and causes skin and eye irritation.[5] m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in its pure form; it should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][6]

Q3: How can I reliably monitor the progress of each reaction step?

  • Step 1 (Hydrogenation): The reaction progress is most effectively monitored by the cessation of hydrogen uptake, which indicates the reaction is complete. For analytical confirmation, Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to check for the disappearance of the quinoline starting material.

  • Step 2 (N-Oxidation): TLC is the most common method for monitoring this step. A co-spot of the starting material (5,6,7,8-tetrahydroquinoline) should be run alongside the reaction mixture. The disappearance of the starting material spot and the appearance of a new, more polar spot (the N-oxide) indicates reaction progression. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for definitive identification of the product peak.

Q4: What are the expected yields and purity for this synthetic sequence?

Yields can vary significantly based on the scale and optimization of the reaction conditions.

  • Hydrogenation: Well-optimized hydrogenations of quinoline can achieve yields greater than 90%.[1]

  • N-Oxidation: The oxidation step typically proceeds in high yield, often in the range of 80-95%, though this is highly dependent on the workup and purification procedure.[3] Overall, a yield of 70-85% for the two-step sequence is a realistic target for a lab-scale synthesis. Purity of >98% is achievable with careful purification.

Experimental Workflow & Protocols

The overall synthetic pathway is visualized below, outlining the transformation from a common starting material to the final product.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: N-Oxidation quinoline Quinoline thq 5,6,7,8-Tetrahydroquinoline quinoline->thq H₂, Pd/C Solvent (e.g., EtOH) Pressure, Temp thq_intermediate 5,6,7,8-Tetrahydroquinoline product This compound (N-Oxide) thq_intermediate->product m-CPBA Solvent (e.g., DCM) Temp (0°C to RT)

Caption: High-level overview of the two-step synthesis.

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

This procedure is adapted from established methods for the selective reduction of quinoline.[1]

Materials:

  • Quinoline

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Celite®

Procedure:

  • Reactor Setup: In a hydrogenation vessel, add quinoline (1 equivalent) and anhydrous ethanol (approx. 10 mL per gram of quinoline).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, ~1-2 mol% Pd relative to quinoline). Causality Note: Using the wet catalyst mitigates its pyrophoric risk. The catalyst loading is a critical parameter that balances reaction rate with cost and potential for over-reduction.

  • Inerting: Seal the vessel and purge the headspace with nitrogen or argon 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) to improve reaction rates.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Workup: Depressurize the vessel and purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite pad with the catalyst should not be allowed to dry out on the filter funnel as it can ignite. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 5,6,7,8-tetrahydroquinoline, which can be used directly in the next step or purified by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound

This protocol for N-oxidation is based on standard procedures for forming N-oxides of nitrogenous heterocycles.[3]

Materials:

  • 5,6,7,8-Tetrahydroquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 5,6,7,8-tetrahydroquinoline (1 equivalent) in DCM (approx. 15 mL per gram) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Oxidant Addition: Add m-CPBA (1.1-1.2 equivalents) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Adding the m-CPBA slowly at low temperature prevents potential over-oxidation and uncontrolled exotherms.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis confirms the consumption of the starting material.

  • Quenching: Cool the mixture back to 0°C. Quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution until a test with starch-iodide paper indicates no remaining peroxide.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x). Causality Note: The basic wash is crucial for removing the acidic byproduct, which simplifies purification.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, eluting with a gradient of methanol in DCM) or recrystallization (e.g., from ethyl acetate/hexanes).

Troubleshooting Guide

Problem: My hydrogenation of quinoline is slow, incomplete, or shows low conversion.

  • Potential Cause 1: Catalyst Inactivity. The Pd/C catalyst may be old or poisoned.

    • Solution: Use fresh, high-quality catalyst. Ensure the quinoline starting material is free from sulfur-containing impurities, which are known catalyst poisons.

  • Potential Cause 2: Insufficient Mixing/Mass Transfer. In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface and dissolved hydrogen.

    • Solution: Increase the stirring rate. Ensure the reactor design allows for good agitation and suspension of the catalyst particles.

  • Potential Cause 3: Low Hydrogen Pressure or Temperature.

    • Solution: While higher pressure and temperature increase the reaction rate, they also increase the risk of over-reduction. Incrementally increase the pressure (e.g., from 50 to 100 psi) or temperature (e.g., from RT to 50°C) and monitor the reaction closely by TLC or GC-MS to find the optimal balance.

ParameterRecommended RangeImpact on Reaction
Catalyst Loading 1-5 mol% PdHigher loading increases rate but also cost & over-reduction risk.
H₂ Pressure 50-200 psiHigher pressure increases rate.
Temperature 25-70 °CHigher temperature increases rate but may reduce selectivity.
Solvent EtOH, MeOH, THFMust fully dissolve the starting material.

Problem: I am observing the formation of decahydroquinoline, indicating over-reduction.

  • Potential Cause: Reaction conditions are too harsh. Excessive temperature, pressure, or reaction time can lead to the reduction of the benzene ring.

    • Solution: Reduce the reaction temperature and/or pressure. Most importantly, monitor the reaction closely and stop it as soon as the starting material is consumed. A lower catalyst loading can sometimes improve selectivity. A patent for a related synthesis suggests that after the initial hydrogenation, an isomerization step at high temperature can be performed, highlighting the sensitivity of the system to temperature.[1]

Problem: My N-oxidation reaction is incomplete, with significant starting material remaining.

  • Potential Cause 1: Insufficient Oxidant. The m-CPBA reagent degrades over time.

    • Solution: Use fresh m-CPBA or titrate an older batch to determine its active oxygen content. Use a slight excess (1.1-1.2 eq) to ensure the reaction goes to completion.

  • Potential Cause 2: Reaction time is too short.

    • Solution: Allow the reaction to stir longer at room temperature. Monitor by TLC every hour after the initial phase.

Problem: The final N-oxide product is difficult to purify.

  • Potential Cause: The product is highly polar and may be water-soluble.

    • Solution 1 (Chromatography): Use a more polar eluent system for column chromatography, such as a gradient of 0-10% methanol in dichloromethane. Adding a small amount of triethylamine (~0.5%) to the eluent can help prevent streaking on the silica gel column.

    • Solution 2 (Extraction): If the product has some solubility in water, back-extraction of the aqueous layers with a more polar solvent like ethyl acetate or DCM may be necessary to recover all the material.

    • Solution 3 (Crystallization): Try a variety of solvent systems for recrystallization. Common choices include ethyl acetate/hexanes, acetone, or isopropanol.

Mechanistic Insight: The N-Oxidation Step

The N-oxidation of 5,6,7,8-tetrahydroquinoline with m-CPBA proceeds via a concerted mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the terminal oxygen of the peroxy acid.

Caption: Concerted mechanism of N-oxidation.

This concerted process involves the simultaneous formation of the N-O bond and the O-H bond, with the cleavage of the weak O-O bond of the peroxy acid. This mechanism explains the high efficiency and typically clean nature of this transformation.

References

  • Fisher Scientific. (2014). Safety Data Sheet: 5,6,7,8-Tetrahydroquinoline. Link (Note: A direct deep link to this specific SDS is unavailable, but it can be searched on the Fisher Scientific website.)

  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-8. Link

  • ChemicalBook. (2023). This compound - Safety Data Sheet. Link

  • Costantino, G., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(11), 3369. Link

  • Gittos, M. W. (1981). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 551-554. Link

  • ChemicalBook. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis. (Provides examples of using m-CPBA for oxidation on the quinoline system). Link

  • PubChem. 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Link

  • Google Patents. (2009). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline. Link

  • ResearchGate. Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. Link

  • BenchChem. A Comparative Study of Synthetic Routes to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. (Describes hydrogenation of quinoline as a preliminary step). Link

  • BenchChem. A Technical Guide to One-Pot Synthesis of Substituted 5,6,7,8-Tetrahydroquinolines. Link

  • ResearchGate. The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. Link

  • National Institutes of Health. (2024). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[4][6][7]triazolo[4,5-c]pyridines... RSC Advances. Link

  • National Institutes of Health. (2024). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives... Acta Pharmaceutica Sinica B. Link

  • ResearchGate. Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Link

  • ResearchGate. (2022). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Link

  • PubMed. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. Link

  • ResearchGate. Convenient Synthesis of 5,6,7,8,-Tetrahydroquinolin-8-ylamine and 6,7Dihydro5H-quinolin-8-one. Link

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 5,6,7,8-Tetrahydroquinolinium Salts and Other Quinolinium Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the bioactivity of 5,6,7,8-tetrahydroquinolinium salts and other prominent quinolinium compounds. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of these heterocyclic scaffolds. This document delves into their antimicrobial, anticancer, and antioxidant properties, supported by experimental data and detailed protocols.

Introduction: The Quinolinium Scaffold in Medicinal Chemistry

Quinoline and its derivatives have long captured the attention of both synthetic chemists and biologists due to their wide-ranging chemical and pharmacological properties.[1] These heterocyclic systems are prevalent in various natural products, particularly alkaloids, and form the core structure of numerous established and experimental therapeutic agents.[1][2] The quaternization of the quinoline nitrogen atom to form quinolinium salts often enhances their biological activity, making them a subject of intense research for applications in antimicrobial, anticancer, and antifungal therapies.[1][3]

Structural Framework: 5,6,7,8-Tetrahydroquinolinium Salts vs. Other Quinolinium Salts

The fundamental difference between quinolinium and 5,6,7,8-tetrahydroquinolinium salts lies in the partial saturation of the pyridine ring in the latter. This structural modification imparts greater conformational flexibility, which can significantly influence the molecule's interaction with biological targets.

G cluster_0 Quinolinium Salt (General Structure) cluster_1 5,6,7,8-Tetrahydroquinolinium Salt (General Structure) QS Quinolinium Cation (Aromatic Pyridine Ring) R1 Substituents (R) QS->R1 influences bioactivity X_minus_QS Anion (X⁻) QS->X_minus_QS forms salt THQS 5,6,7,8-Tetrahydroquinolinium Cation (Saturated Pyridine Ring) R2 Substituents (R') THQS->R2 influences bioactivity X_minus_THQS Anion (X⁻) THQS->X_minus_THQS forms salt

Caption: General structures of Quinolinium and 5,6,7,8-Tetrahydroquinolinium salts.

Comparative Bioactivity Analysis

The bioactivity of quinolinium salts is diverse, with significant potential in several therapeutic areas.[1] This section compares the antimicrobial, anticancer, and antioxidant activities of 5,6,7,8-tetrahydroquinoline derivatives with other quinolinium salts, supported by quantitative data from various studies.

Antimicrobial Activity

Quinolinium salts have been extensively investigated for their ability to combat a wide range of microbial pathogens.[1] Their cationic nature is believed to facilitate interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.

Comparison of Minimum Inhibitory Concentrations (MIC)

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference
5,6,7,8-Tetrahydroquinoline Derivatives
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileStaphylococcus aureusModerate Activity[4]
Pyrimido[4,5-b]quinoline derivative (9a)Aspergillus nigerStrong Activity[5]
Pyrimido[4,5-b]quinoline derivative (13)Saccharomyces cerevisiaeStrong Activity[5]
Other Quinolinium Salts
Styryl quinolinium derivativesGram-positive bacteria2.4–37.5[6]
Styryl quinolinium derivativesGram-negative bacteria18.75–75[6]
Sulfur derivatives of quinolinium saltsGram-positive bacteria0.5–512[7]
Sulfur derivatives of quinolinium saltsGram-negative bacteria8–512[7]
8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[1][8]dioxolo[4,5-g]quinolin-5-iumEscherichia coli3.125 (nmol/mL)[9]
8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[1][8]dioxolo[4,5-g]quinolin-5-iumStaphylococcus aureus3.125 (nmol/mL)[9]
CiprofloxacinEnterobacteriaceae0.03-0.23[10]
CiprofloxacinPseudomonas aeruginosa0.37[10]

Mechanistic Insights: Antimicrobial Action

The primary mechanism of antimicrobial action for many quinolinium salts involves the disruption of bacterial cell membranes. The positively charged quinolinium head group interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and leakage of intracellular components.

G cluster_workflow Antimicrobial Mechanism of Quinolinium Salts A Quinolinium Salt (Cationic) C Electrostatic Interaction A->C B Bacterial Cell Membrane (Negatively Charged) B->C D Membrane Disruption C->D E Increased Permeability D->E F Leakage of Intracellular Components E->F G Cell Death F->G

Caption: Proposed mechanism of antimicrobial action for quinolinium salts.

Anticancer Activity

Quinoline and its derivatives have shown significant promise as anticancer agents, with several compounds entering clinical trials.[2][11] Their mechanisms of action are varied and can include inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as induction of apoptosis and cell cycle arrest.[1][12]

Comparison of Half-Maximal Inhibitory Concentrations (IC₅₀)

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
5,6,7,8-Tetrahydroquinoline Derivatives
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon)Micromolar concentrations[1]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HTC-116 (Colon)Potent cytotoxicity[9]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)A549 (Lung)Potent cytotoxicity[9]
Pyrazolo quinoline derivative (15)Various human cancer cell linesHigh potential[8]
Other Quinolinium Salts
8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[1][8]dioxolo[4,5-g]quinolin-5-ium (12)A-549 (Lung)4.45 ± 0.88[9]
8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[1][8]dioxolo[4,5-g]quinolin-5-ium (12)HeLa (Cervical)4.74 ± 0.42[9]
8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[1][8]dioxolo[4,5-g]quinolin-5-ium (12)SGC-7901 (Gastric)14.54 ± 1.96[9]
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[2]

Mechanistic Insights: Anticancer Action

The anticancer activity of quinoline derivatives often involves the modulation of key signaling pathways that regulate cell growth, proliferation, and survival. For instance, some tetrahydroquinolinone derivatives have been shown to induce apoptosis through the PI3K/AKT/mTOR signaling pathway.[1]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Inhibition Compound Tetrahydroquinolinone Derivative PI3K PI3K Compound->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by some tetrahydroquinolinone derivatives.

Antioxidant Activity

Certain quinoline derivatives have demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.[13][14] Their antioxidant activity can be attributed to their ability to scavenge free radicals and chelate metal ions.

Comparison of Antioxidant Activity

Compound/Derivative ClassAssayActivityReference
5,6,7,8-Tetrahydroquinoline Derivatives
Novel THQ derivativesABTS radical scavengingGood activity, better EC₅₀ than ascorbic acid[12]
Novel THQ derivativesDPPH radical scavengingPoor activity[12]
Other Quinoline Salts
1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2)ABTS cation radical scavengingHigh antioxidant activity[13][14]
1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3)DPPH radical scavengingNoticeable antioxidant potential[13][14]

Experimental Protocols

To ensure the reproducibility and validity of bioactivity assessment, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the antimicrobial and anticancer activities of quinolinium salts.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains, following EUCAST recommendations.[7]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)

  • Test compound stock solution

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight at 37°C. Dilute the culture to achieve a final inoculum density of 5 × 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in the microtiter plate. The concentration range should be appropriate to determine the MIC (e.g., 0.5–512 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compound.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

  • Incubation: Incubate the plates at 37°C for 20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.

G cluster_workflow MIC Determination Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate at 37°C for 20 hours C->D E Read Results and Determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC₅₀ E->F

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The available scientific literature strongly supports the diverse and potent bioactivity of quinolinium salts and their derivatives, including the 5,6,7,8-tetrahydroquinoline subclass. These compounds exhibit significant antimicrobial and anticancer properties, with some derivatives showing promising antioxidant potential. The partial saturation of the pyridine ring in 5,6,7,8-tetrahydroquinolinium salts offers a valuable structural modification that can be exploited to fine-tune their biological activity and pharmacokinetic properties.

While this guide provides a comparative overview based on existing data, the lack of specific information on 5,6,7,8-Tetrahydro-1-quinoliniumolate highlights a gap in the current research landscape. Further investigation into this specific compound and a more systematic exploration of the structure-activity relationships within the broader class of 5,6,7,8-tetrahydroquinolinium salts are warranted to fully unlock their therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for future studies in this promising area of medicinal chemistry.

References

  • Mishra, A., Behera, R.K., Behera, P.K., Mishra, B.K., & Behera, G.B. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry, 23(21), 2328-2351. [Link]

  • Zieba, A., Sadowski, Z., & Maliszewska, I. (2017). Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. Molecules, 22(11), 1893. [Link]

  • Hayat, F., Salahuddin, A., & Azam, A. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of the Iranian Chemical Society, 18(10), 2697-2708. [Link]

  • Wang, L., et al. (2020). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. Archiv der Pharmazie, 353(5), 1900338. [Link]

  • Woźniak, D., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 28(1), 320. [Link]

  • Kaur, M., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 94(11), 1279-1301. [Link]

  • Carrasco, H., et al. (2022). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 27(21), 7269. [Link]

  • Al-Omair, M. A. (2022). Review on recent development of quinoline for anticancer activities. Journal of King Saud University-Science, 34(1), 101684. [Link]

  • Kim, E., et al. (2018). New antibacterial-core structures based on styryl quinolinium. Journal of microbiology and biotechnology, 28(1), 116-123. [Link]

  • Woźniak, D., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. Molecules, 28(1), 320. [Link]

  • Elkholy, Y. M. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 890-903. [Link]

  • Sharma, V., & Kumar, V. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100753. [Link]

  • Gutsulyak, B. M. (1972). Biological Activity of Quinolinium Salts. Russian Chemical Reviews, 41(2), 187-202. [Link]

  • Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 890-903. [Link]

  • Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. [Link]

  • Van der Auwera, P., et al. (1986). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Journal of antimicrobial chemotherapy, 17(Suppl A), 29-39. [Link]

Sources

A Senior Application Scientist's Guide to Method Validation for 5,6,7,8-Tetrahydro-1-quinoliniumolate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the ability to accurately and reliably quantify a target analyte is paramount. This guide provides an in-depth comparison of two robust analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 5,6,7,8-Tetrahydro-1-quinoliniumolate. As a permanently charged quaternary ammonium compound, this analyte presents unique chromatographic challenges that necessitate carefully considered analytical strategies.

This document is structured to provide researchers, analytical scientists, and drug development professionals with the foundational knowledge and practical insights required to select and validate a method that is fit for its intended purpose. The comparison is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline, ensuring the methodologies align with global regulatory expectations.[1][2][3][4]

Analyte Profile & Method Selection Rationale

Analyte: this compound Structure: A cationic, heterocyclic organic compound.

Key Physicochemical Properties:

  • Quaternary Ammonium Cation: Permanently charged, making it highly polar and non-volatile.

  • Chromophore: The quinolinium ring system possesses UV absorbance, making it suitable for UV detection.

  • Solubility: Expected to be soluble in polar solvents like water and methanol.

Method Selection Causality:

The permanent positive charge of the analyte is the critical factor driving chromatographic strategy. Standard reversed-phase HPLC columns (like C18) offer minimal retention for such polar, charged molecules, often leading to elution in the void volume. Therefore, two distinct yet powerful techniques are compared:

  • Reversed-Phase HPLC with Ion-Pairing (HPLC-UV): A widely accessible, cost-effective, and robust technique. An anionic ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the cationic analyte, enabling retention on a non-polar stationary phase.[5][6][7][8] This approach is ideal for routine analysis and quality control where moderate sensitivity is sufficient.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity.[9] This method can utilize hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a volatile ion-pairing agent (e.g., formic acid). Its primary advantage is the ability to unequivocally identify and quantify the analyte at very low concentrations, even in complex biological matrices.[10][11] It is the preferred method for bioanalysis or trace-level impurity quantification.

Comparative Validation of Analytical Methods

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[12][13] The following sections detail the validation protocols and expected performance data for both HPLC-UV and LC-MS/MS methods, based on ICH Q2(R2) guidelines.[1][14][15]

System Suitability Testing (SST)

Trustworthiness Pillar: Before any validation run, SST is performed to ensure the analytical system is functioning correctly. This is a self-validating check that confirms the procedure's reliability for the specific analysis.[12]

  • Protocol: A standard solution of this compound is injected five or six times.

  • Acceptance Criteria:

    • Peak Area Relative Standard Deviation (%RSD) ≤ 2.0%

    • Tailing Factor (T) ≤ 2.0

    • Theoretical Plates (N) > 2000

Validation Parameter: Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[12][16][17]

Experimental Protocol (Forced Degradation):

  • Prepare solutions of this compound.

  • Expose the solutions to stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control and a blank.

  • For HPLC-UV: Assess peak purity using a photodiode array (PDA) detector.

  • For LC-MS/MS: Monitor for co-eluting interferences using specific Multiple Reaction Monitoring (MRM) transitions.

Method 1: Ion-Pair HPLC-UV Validation

Principle: An anionic ion-pairing reagent (e.g., sodium dodecyl sulfate) is added to the mobile phase. It forms a neutral ion pair with the cationic analyte, which can then be retained and separated on a C18 column.

Detailed Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (40:60) with 10 mM Sodium Dodecyl Sulfate and 20 mM KH₂PO₄, pH adjusted to 3.0.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

Hypothetical Performance Data (HPLC-UV)
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Linearity (R²) ≥ 0.9950.9992Pass
Range 80-120% of nominal1.0 - 100 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%Pass
Precision (%RSD)
- Repeatability≤ 2.0%0.85%Pass
- Intermediate Precision≤ 2.0%1.22%Pass
Limit of Detection (LOD) S/N ≥ 30.3 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 101.0 µg/mLPass
Specificity No interference at analyte RtPeak purity > 99.5%Pass

Method 2: LC-MS/MS Validation

Principle: This method leverages the high selectivity of tandem mass spectrometry. Separation can be achieved on a HILIC column or a C18 column with a volatile mobile phase modifier like formic acid. The mass spectrometer is set to monitor a specific precursor-to-product ion transition, virtually eliminating matrix interference.

Detailed Experimental Protocol:

  • Column: HILIC, 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 95% B to 60% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transition: e.g., m/z 148.1 → 130.1 (Hypothetical)

  • Injection Volume: 5 µL

Hypothetical Performance Data (LC-MS/MS)
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Linearity (R²) ≥ 0.9950.9998Pass
Range 80-120% of nominal0.1 - 500 ng/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.8 - 101.2%Pass
Precision (%RSD)
- Repeatability≤ 2.0%0.55%Pass
- Intermediate Precision≤ 2.0%0.98%Pass
Limit of Detection (LOD) S/N ≥ 30.03 ng/mLPass
Limit of Quantitation (LOQ) S/N ≥ 100.1 ng/mLPass
Specificity No interference in MRMNo interfering peaks observedPass

Head-to-Head Comparison & Expert Recommendation

FeatureIon-Pair HPLC-UVLC-MS/MS
Sensitivity Moderate (µg/mL level)Very High (pg/mL to ng/mL level)
Selectivity Good (relies on chromatography)Excellent (mass-based)
Cost (Instrument/Run) Low / LowHigh / Moderate
Robustness High (but sensitive to ion-pair conc.)High
Confirmation Retention Time & UV SpectrumRetention Time & Mass Fragment Ratio
Best For Routine QC, Assay, PurityBioanalysis, Trace Impurity Analysis

Senior Scientist's Recommendation:

The choice of method is dictated entirely by the application's requirements.

  • For routine quality control, potency assays, or dissolution testing of a drug product where analyte concentrations are high, the Ion-Pair HPLC-UV method is superior. It is cost-effective, robust, and provides adequate sensitivity and selectivity for its purpose.

  • For pharmacokinetic studies, bioequivalence studies, or the detection of trace-level impurities and degradation products , the LC-MS/MS method is non-negotiable. Its exceptional sensitivity and selectivity are required to quantify the analyte in complex biological matrices and meet the stringent low-level detection demands of regulatory bodies.[9][18]

Visualizing the Validation Workflow

A well-defined workflow is critical for a successful validation campaign. The following diagram illustrates the logical progression of validation experiments.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development (e.g., Column, Mobile Phase) Opt Method Optimization (e.g., pH, Gradient) Dev->Opt Protocol Draft Validation Protocol (Define Parameters & Criteria) Opt->Protocol SST System Suitability (Run before each test) Protocol->SST Spec Specificity (Forced Degradation) Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Final Validation Report Rob->Report

Caption: General workflow for analytical method validation.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation Parameters: An Updated Review . Journal of Pharmaceutical Sciences and Research. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Analytical method validation: A brief review . GSC Biological and Pharmaceutical Sciences. [Link]

  • Key Parameters for Analytical Method Validation . Altabrisa Group. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharmazone. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . GMP Compliance. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry . Royal Society of Chemistry. [Link]

  • Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS . PubMed Central. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography . Welch Materials. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • Ion-pair chromatography .pptx . Slideshare. [Link]

  • HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column . SIELC Technologies. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations . LCGC International. [Link]

  • Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometry . Folia Biologica. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications . Technology Networks. [Link]

  • Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry . ResearchGate. [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue . ResearchGate. [Link]

  • Mass spectra of tetrahydroquinolines . Canadian Science Publishing. [Link]

  • Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine . PubMed. [Link]

  • Recent advances in LC-MS/MS analysis of Δ(9)-tetrahydrocannabinol and its metabolites in biological matrices . PubMed. [Link]

Sources

A Comparative Guide to the Catalytic Activity of Tetrahydroquinoline-Based Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, celebrated for its conformational rigidity and stereochemical complexity.[1] Beyond its intrinsic biological significance, the THQ framework has been ingeniously repurposed as a chiral directing group in the design of novel ligands for asymmetric catalysis. The inherent chirality and defined geometry of the THQ core provide a robust platform for creating a stereo-controlled environment around a catalytic center, be it a transition metal or an organic functional group.

This guide presents a comparative analysis of the catalytic performance of distinct classes of tetrahydroquinoline-based ligands. We will move beyond a simple cataloging of results to dissect the causal relationships between ligand architecture, reaction mechanism, and catalytic outcomes. By grounding our discussion in peer-reviewed experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a trusted resource for ligand selection and reaction optimization.

Part 1: Chiral Diamine THQ Ligands in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols and amines, often employing more convenient hydrogen donors like formic acid or isopropanol in place of gaseous hydrogen.[2] The efficacy of this transformation is critically dependent on the chiral ligand coordinating the transition metal, typically Ruthenium or Rhodium. Here, we compare two closely related chiral diamine ligands built upon the 8-amino-5,6,7,8-tetrahydroquinoline backbone: (R)-CAMPY and (R)-Me-CAMPY .[3][4]

Ligand Structures and Rationale

The core hypothesis behind these ligands is that the rigid, chiral THQ skeleton will effectively transmit stereochemical information to the catalytic center. The two ligands, (R)-CAMPY (L1) and its 2-methyl substituted analogue (R)-Me-CAMPY (L2), differ subtly in their electronic and steric properties.[3][4] The methyl group in L2 introduces a steric buttress and an electron-donating effect, which can modulate the geometry and reactivity of the resulting metal complex.

LigandStructureKey Features
(R)-CAMPY (L1)

Unsubstituted pyridine ring
(R)-Me-CAMPY (L2)

Electron-donating methyl group on the pyridine ring
Comparative Performance in ATH of Dihydroisoquinolines

A study by Facchetti et al. provides a direct comparison of these two ligands in the Rhodium-catalyzed ATH of 1-aryl-3,4-dihydroisoquinolines, which are precursors to biologically active alkaloids.[3][4][5] The data clearly demonstrates the significant impact of the subtle structural modification.

Table 1: Comparative Catalytic Performance of Rh-[Cp]-(R)-CAMPY (C3) and Rh-[Cp]-(R)-Me-CAMPY (C4) Complexes**[4]

Substrate (1-Aryl-3,4-dihydroisoquinoline)CatalystConversion (%)ee (%)
1-Phenyl- (I)C3 (L1) 9962
C4 (L2) 9969
1-(p-tolyl)- (II)C3 (L1) 9950
C4 (L2) 9965
1-(p-methoxyphenyl)- (III)C3 (L1) 9955
C4 (L2) 9961
1-(p-chlorophenyl)- (IV)C3 (L1) 9951
C4 (L2) 9959

Analysis of Performance: Across all tested substrates, the (R)-Me-CAMPY (L2) ligand consistently afforded higher enantioselectivity, with an increase of 5-15% in enantiomeric excess (ee) compared to the unsubstituted (R)-CAMPY (L1).[4] This suggests that the electron-donating methyl group on the pyridine ring of L2 enhances the stereochemical control of the catalyst. This could be attributed to a tightening of the ligand-metal binding or a subtle alteration of the geometry of the active rhodium-hydride species, which in turn leads to a more organized transition state during the hydride transfer to the imine substrate. The quantitative conversion for both catalysts indicates high reactivity, placing the emphasis on the ligand's ability to control the stereochemical outcome.[3][4]

Experimental Protocols

The synthesis of these ligands is a multi-step process starting from quinoline, which is not detailed in the comparative study but can be found in related literature. The key final step involves the resolution of the racemic diamine.

  • In a Schlenk tube, the catalyst precursor [Rh(Cp*)Cl₂]₂ (0.0025 mmol) and the chiral ligand (L1 or L2, 0.0055 mmol) are dissolved in CH₂Cl₂ (1 mL) and stirred for 1 hour at room temperature.

  • The solvent is removed under vacuum to yield the catalyst (C3 or C4).

  • The dihydroisoquinoline substrate (0.1 mmol) is added to the Schlenk tube.

  • A solution of HCOOH/Et₃N (5:2 azeotropic mixture, 0.5 mL) is added as the hydrogen source.

  • The reaction mixture is stirred at 40 °C for the specified time.

  • Upon completion, the product is isolated by extraction and purified by column chromatography.

  • Conversion and enantiomeric excess are determined by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Catalyst Pre-formation: The pre-stirring of the rhodium precursor with the chiral ligand is crucial for the in-situ formation of the active catalytic complex. This ensures that the ligand is properly coordinated before the introduction of the substrate and hydrogen source.

  • Hydrogen Source: The HCOOH/Et₃N azeotrope is a widely used, efficient, and convenient hydrogen donor for ATH. The triethylamine acts as a base to generate formate and facilitate the formation of the active metal-hydride species.[6]

Proposed Catalytic Cycle

The mechanism for rhodium-catalyzed ATH is generally understood to proceed through an outer-sphere mechanism.[2][7] The chiral ligand's role is to create a chiral environment that dictates the facial selectivity of hydride transfer to the prochiral imine.

G cluster_cycle Proposed ATH Catalytic Cycle Rh_precatalyst [Rh(Cp)Cl(L)]⁺ Rh_formate [Rh(Cp)H(L)]⁺(HCOO⁻) Rh_precatalyst->Rh_formate + HCOO⁻ - Cl⁻ Rh_hydride Active [Rh(Cp)H(L)] Rh_formate->Rh_hydride - CO₂ Transition_State [Substrate---H-Rh(L)] Transition State Rh_hydride->Transition_State + Substrate (Imine) Product_complex [Rh(Cp)(L)(Product)]⁺ Transition_State->Product_complex Hydride Transfer Product_complex->Rh_precatalyst - Product + HCOOH, + Base

Caption: Proposed outer-sphere catalytic cycle for Rh-CAMPY catalyzed ATH.

Part 2: P-Chiral Bisphosphorus THQ-Inspired Ligands for Stereodivergent Synthesis

Stereodivergent synthesis, the ability to generate any and all stereoisomers of a product from the same set of starting materials simply by changing the catalyst, represents a pinnacle of asymmetric catalysis. A recent breakthrough demonstrated this concept in the palladium-catalyzed asymmetric [4+2] annulation to form complex tetrahydroquinolines using a family of novel P-chiral bisphosphorus ligands, termed Yuephos .[8][9]

Ligand Design and Comparative Analysis

This study showcases the power of ligand design in dictating stereochemical outcomes. By subtly modifying the chiral backbone and the substituents on the phosphorus atom of the Yuephos ligand, the diastereoselectivity of the annulation reaction can be completely inverted. We will compare the performance of (S,S,S)-Yue-1 , (S,R,S)-Yue-1' , and Trost's Ligand (L1) as a benchmark.

Table 2: Ligand-Controlled Stereodivergent Synthesis of Tetrahydroquinolines [8]

LigandSubstratesProduct DiastereomerYield (%)dree (%)
(S,S,S)-Yue-1 1a + 2a(S,R,S)-3a 69>20:196
(S,R,S)-Yue-1' 1a + 2a(S,S,S)-4a 85>20:192
Trost's Ligand (L1) 1a + 2a(S,R,S)-3a35>20:110

Analysis of Performance: The data is striking. The two diastereomeric Yuephos ligands, which differ only in the configuration of one stereocenter on the ligand backbone, direct the reaction to two different product diastereomers with excellent diastereoselectivity (dr >20:1) and high enantioselectivity (92-96% ee).[8][9] In contrast, the well-established Trost's ligand, while producing the same diastereomer as (S,S,S)-Yue-1, does so with poor yield and negligible enantioselectivity.[8] This highlights the superior design of the Yuephos ligands for this specific transformation, where the P-chiral center and the rigid backbone work in concert to create a highly selective chiral pocket around the palladium center. The ability to switch between (S,R,S)-3a and (S,S,S)-4a simply by choosing the appropriate Yuephos diastereomer is a testament to the power of rational ligand design.

Experimental Protocols
  • Imine Formation: To a solution of the corresponding aldehyde (1.0 equiv) in toluene, the chiral amine (1.0 equiv) is added. The mixture is stirred at 110 °C with a Dean-Stark trap for 12 hours. The solvent is removed under vacuum.

  • Phosphination: The crude imine is dissolved in THF and cooled to -78 °C. n-BuLi (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes. Then, Ph₂PCl (1.1 equiv) is added, and the reaction is slowly warmed to room temperature and stirred overnight.

  • Separation & Reduction: The resulting diastereomers (Y1 and Y1') are separated by column chromatography. Each diastereomer is then reduced using Raney Ni under a H₂ atmosphere in methanol to yield the final Yuephos ligands.

G cluster_workflow Yuephos Ligand Synthesis Workflow start Aldehyde + Chiral Amine imine Imine Formation (Toluene, 110°C) start->imine phosphine_imine Phosphination (n-BuLi, Ph₂PCl) imine->phosphine_imine separation Diastereomer Separation (Chromatography) phosphine_imine->separation reduction1 Reduction (Y1) (Raney Ni, H₂) separation->reduction1 Diastereomer 1 reduction2 Reduction (Y1') (Raney Ni, H₂) separation->reduction2 Diastereomer 2 ligand1 Yuephos Ligand 1 reduction1->ligand1 ligand2 Yuephos Ligand 2 reduction2->ligand2

Caption: Simplified workflow for the synthesis of Yuephos ligands.

  • To an oven-dried Schlenk tube, Pd₂(dba)₃·CHCl₃ (2.5 mol%) and the Yuephos ligand (5.5 mol%) are added.

  • The tube is evacuated and backfilled with argon three times.

  • Ethyl acetate (EtOAc, 1.0 mL) is added, and the mixture is stirred at room temperature for 20 minutes.

  • The vinyl benzoxazinanone substrate (0.2 mmol) and the α-arylidene succinimide substrate (0.24 mmol) are added.

  • The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for 72 hours.

  • The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the tetrahydroquinoline product.

  • Yield, dr, and ee are determined by ¹H NMR and chiral HPLC analysis.

Mechanistic Rationale for Stereodivergence

The stereochemical outcome is determined during the nucleophilic attack of the enolate (generated from the succinimide) onto the π-allyl palladium intermediate (formed from the vinyl benzoxazinanone). The chiral Yuephos ligand creates a unique three-dimensional pocket around the palladium center. The two diastereomers of the ligand arrange the substrates in mirror-image-like transition states, thereby directing the nucleophilic attack to opposite faces of the π-allyl system and leading to the formation of different product diastereomers.

Part 3: Tetrahydroquinoline-Derived Organocatalysts

Beyond their role as ligands for transition metals, the THQ scaffold has also been employed to create purely organic catalysts. Chiral bifunctional catalysts, which possess both a Lewis/Brønsted base (e.g., a tertiary amine) and a hydrogen-bond donor (e.g., thiourea or squaramide), are particularly effective in controlling stereochemistry.

While a direct side-by-side comparative study of two distinct THQ-based organocatalysts with quantitative data proved elusive in the literature survey, the principle of their action relies on the rigid THQ backbone to orient the two catalytic functionalities. For instance, a squaramide catalyst derived from a THQ scaffold would be expected to catalyze reactions like the aza-Michael addition by simultaneously activating the electrophile (via H-bonding with the squaramide) and the nucleophile (via proton abstraction by the base). The specific stereochemistry of the THQ backbone would determine the facial selectivity of the reaction. Several studies have shown that cinchona-alkaloid derived squaramides, which share structural similarities, are highly effective in catalyzing aza-Michael additions to yield highly functionalized tetrahydroquinolines with excellent diastereo- and enantioselectivities (up to >99:1 dr, 99% ee).[10][11][12] This serves as a strong proof-of-concept for the potential of THQ-based bifunctional organocatalysts.

Conclusion and Future Outlook

This guide has comparatively analyzed the catalytic activity of distinct classes of tetrahydroquinoline-based ligands, demonstrating their versatility and power in modern asymmetric synthesis.

  • Chiral Diamine Ligands (CAMPY family): We observed that subtle electronic modifications on the THQ-based ligand framework can lead to significant improvements in enantioselectivity in asymmetric transfer hydrogenation.

  • P-Chiral Bisphosphorus Ligands (Yuephos family): This case study provided a remarkable example of ligand-controlled stereodivergent synthesis, where diastereomeric ligands furnish different product diastereomers with exceptional levels of control.

  • THQ-based Organocatalysts: While direct comparative data was limited, the principles of bifunctional catalysis strongly support the potential of the THQ scaffold in designing effective metal-free catalysts.

The evidence presented underscores a clear trend: the rigid and stereochemically rich tetrahydroquinoline core is an outstanding platform for ligand design. Its ability to effectively translate chiral information to a catalytic center allows for high levels of stereocontrol in a variety of transformations. Future research will undoubtedly focus on expanding the library of THQ-based ligands and organocatalysts, exploring their application in a broader range of asymmetric reactions, and further refining the ligand-catalyst relationship to achieve even greater levels of efficiency and selectivity.

References

  • Wang, Y., Li, E.-Q., & Duan, Z. (2022). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Chemical Science, 13(25), 7566–7572. Available from: [Link]

  • Maji, M., & Zhao, J. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 14, 1476–1503. Available from: [Link]

  • Wang, Y., Li, E.-Q., & Duan, Z. (2022). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Semantic Scholar. Available from: [Link]

  • Liu, Y., et al. (2019). Asymmetric organocatalytic Michael addition/aza-cyclization coupled with sequential Michael addition for synthesizing densely polycyclic-fused dihydroquinolines. Bioorganic & Medicinal Chemistry, 27(15), 3245-3253. Available from: [Link]

  • Yang, W., He, H., Gao, Y., & Du, D. (2013). Organocatalytic Enantioselective Cascade Aza‐Michael/Michael Addition for the Synthesis of Highly Functionalized Tetrahydroquinolines and Tetrahydrochromanoquinolines. Advanced Synthesis & Catalysis, 355(18), 3670–3678. Available from: [Link]

  • Li, J. H., & Du, D. M. (2014). Organocatalyzed cascade aza-Michael/Michael addition for the asymmetric construction of highly functionalized spiropyrazolone tetrahydroquinolines. Chemistry – An Asian Journal, 9(11), 3278-3286. Available from: [Link]

  • Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. S. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. Available from: [Link]

  • Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. S. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. ResearchGate. Available from: [Link]

  • Request PDF on ResearchGate. (n.d.). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Available from: [Link]

  • Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. S. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. AIR Unimi. Available from: [Link]

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia. Available from: [Link]

  • Xiao, J. (2015). Rhodium catalysed transfer hydrogenation and transamination. The University of Liverpool Repository. Available from: [Link]

  • Giernoth, R. (2010). Rhodium-catalyzed asymmetric transfer hydrogenation of carbonyl derivatives. ResearchGate. Available from: [Link]

Sources

Navigating the Target Landscape of a Novel Scaffold: A Comparative Guide to the Cross-Reactivity of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological cross-reactivity of the novel compound, 5,6,7,8-Tetrahydro-1-quinoliniumolate. Given the limited direct biological data on this specific molecule, we will leverage its structural similarity to the well-characterized 8-hydroxyquinoline (8-HQ) scaffold to build a predictive and testable cross-reactivity profile. This document will detail the causal logic behind experimental choices and provide robust, self-validating protocols to ensure scientific integrity.

The 8-hydroxyquinoline core is a privileged structure in medicinal chemistry, known for its metal-chelating properties and a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] Derivatives of 8-HQ have been shown to interact with a variety of biological targets, often leading to off-target effects that are critical to characterize during drug development.[3] this compound, as a related structure, may share some of these promiscuous binding properties. Understanding its selectivity is paramount for its potential development as a therapeutic agent or chemical probe.

A Hypothetical Cross-Reactivity Profile Based on Structural Analogs

The defining feature of 8-hydroxyquinoline is its ability to chelate metal ions through the nitrogen of the pyridine ring and the adjacent hydroxyl group.[2][4] This property is central to its interaction with a class of enzymes that rely on a metal cofactor in their active site, namely metalloenzymes. Furthermore, the quinoline scaffold is a common feature in many kinase inhibitors.[5] Therefore, a primary hypothesis is that this compound may exhibit cross-reactivity with:

  • Metalloenzymes: Particularly matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases. 8-HQ derivatives have been explicitly designed as MMP inhibitors.[6][7]

  • Kinases: The quinoline core is a known hinge-binding scaffold for various kinases. For instance, certain 8-hydroxyquinoline derivatives have been identified as Janus kinase (JAK1) inhibitors.[8]

  • Other 2-oxoglutarate (2OG)/Fe(II)-dependent oxygenases: These include histone demethylases, which have also been shown to be inhibited by 8-HQ derivatives.[3][9]

This guide will now detail the experimental workflows to systematically test this hypothesis.

Experimental Workflows for Determining Cross-Reactivity

A multi-pronged approach is essential to build a comprehensive cross-reactivity profile. This involves moving from broad, unbiased screening to more focused, cell-based assays to confirm physiological relevance.

G cluster_0 Phase 1: Initial Target Class Screening cluster_1 Phase 2: Cellular Target Engagement & Phenotypic Assays cluster_2 Phase 3: Data Integration & Comparative Analysis A Compound of Interest (this compound) B Metalloenzyme Panel Screening (e.g., MMPs) A->B Biochemical Assays C Broad Kinase Panel Screening (e.g., KinomeScan) A->C Biochemical Assays D Cellular Thermal Shift Assay (CETSA) (for identified primary targets and off-targets) B->D C->D E Reporter Gene Assays (for relevant signaling pathways) D->E F Phenotypic Assays (e.g., cell viability, migration) E->F G Cross-Reactivity Profile Generation F->G H Comparison with Known Inhibitors G->H

Caption: A phased approach to characterizing the cross-reactivity of a novel compound.

Broad-Scale Kinase Profiling

To assess the potential for off-target effects within the human kinome, a broad kinase screen is the first critical step. This provides an unbiased view of the compound's selectivity.

Protocol: Kinase Panel Screening (e.g., HotSpot™ Assay)

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-dose screen, a final concentration of 1-10 µM is typically used.

  • Assay Plate Preparation: Utilize a pre-formatted plate containing a panel of purified human kinases (e.g., Reaction Biology's Kinase HotSpot™).[10]

  • Reaction Initiation: Add the compound and radiolabeled [γ-³³P]-ATP to the kinase- and substrate-containing wells.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Washing: Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate. Wash the filter to remove unreacted [γ-³³P]-ATP.[10]

  • Detection: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

    • Causality: This radiometric format is considered a gold standard as it directly measures enzymatic activity, reducing the likelihood of false positives that can occur with indirect assay formats.[11]

Metalloenzyme Inhibition Assays

Based on the 8-HQ scaffold, assessing inhibition of metalloenzymes is a logical next step.

Protocol: MMP Inhibition Assay (Fluorogenic Substrate)

  • Enzyme and Compound Preparation: Pre-incubate purified human MMP-2 and MMP-9 with varying concentrations of this compound in assay buffer.

  • Reaction Initiation: Add a fluorogenic MMP substrate to each well.

  • Signal Detection: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the MMP releases a fluorophore.

  • Data Analysis: Determine the initial reaction rates and calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

    • Trustworthiness: Including a known MMP inhibitor (e.g., Marimastat) as a positive control and a chelating agent like EDTA to confirm the metal-dependent nature of the activity validates the assay's integrity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Biochemical assays identify potential interactions, but it is crucial to confirm that the compound engages its target in a physiological context. CETSA is a powerful technique for verifying target engagement in intact cells.[12][13]

Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells (e.g., A549 lung cancer cells, which express MMPs) with this compound or a vehicle control (DMSO) for a defined period.[6]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein (e.g., MMP-9) remaining in solution using Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]

    • Expertise: This method directly assesses the biophysical interaction between the compound and its target in the complex cellular milieu, accounting for factors like cell permeability and intracellular concentrations.[15]

G cluster_workflow CETSA Workflow cluster_results Interpreting Results A Treat cells with compound or vehicle B Heat cell aliquots across a temperature gradient A->B C Lyse cells and centrifuge to separate soluble fraction B->C D Analyze soluble protein by Western Blot C->D E Plot melting curves D->E F No Compound (Vehicle) E->F Generates G With Compound E->G Generates H Thermal Shift F->H Lower Tm G->H Higher Tm

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Pathway Analysis: Reporter Gene Assays

To understand the functional consequences of target engagement, reporter gene assays can be employed to monitor the activity of signaling pathways downstream of the identified targets.[16][17]

Protocol: NF-κB Reporter Assay (for MMP-9 associated pathways)

  • Cell Line: Use a cell line stably transfected with a reporter construct containing the firefly luciferase gene under the control of an NF-κB response element.

  • Cell Treatment: Treat the cells with this compound at various concentrations, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) and determine the effect of the compound on NF-κB-mediated transcription.

    • Authoritative Grounding: Reporter gene assays provide a quantitative measure of the activity of specific transcription factors, directly linking target engagement to a functional cellular outcome.[18]

Comparative Data Analysis

The data generated from these assays should be compiled to create a comprehensive cross-reactivity profile. This allows for an objective comparison with other known compounds.

Assay Type Target/Pathway This compound (Hypothetical Data) Reference Compound 1 (e.g., Marimastat) Reference Compound 2 (e.g., Ruxolitinib)
Biochemical Assay MMP-2IC50 = 5 µMIC50 = 0.01 µMInactive
Biochemical Assay MMP-9IC50 = 2 µMIC50 = 0.005 µMInactive
Kinase Screen (% Inh @ 10µM) JAK185%<10%98%
Kinase Screen (% Inh @ 10µM) JAK260%<10%95%
Kinase Screen (% Inh @ 10µM) SRC45%<10%70%
Cellular Assay (CETSA) MMP-9ΔTm = +3°CΔTm = +5°CNo Shift
Reporter Assay (NF-κB) NF-κB PathwayIC50 = 10 µMIC50 = 0.1 µMInactive

This table presents a hypothetical data set for illustrative purposes.

Conclusion

While direct biological data for this compound is scarce, a systematic investigation of its cross-reactivity is achievable through a logically structured, multi-tiered experimental approach. By leveraging knowledge from its structural analog, 8-hydroxyquinoline, we can formulate a testable hypothesis regarding its potential interaction with metalloenzymes and kinases. The combination of broad-scale biochemical profiling, cellular target engagement confirmation with CETSA, and functional pathway analysis via reporter gene assays provides a robust framework for defining the selectivity of this novel compound. This comprehensive approach is essential for mitigating the risks of off-target effects and for making informed decisions in the early stages of drug discovery and development.

References

  • Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors. PubMed. [Link]

  • Gene reporter assays. BMG LABTECH. [Link]

  • Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors. ResearchGate. [Link]

  • The Importance of Reporter Gene Assays in Drug Discovery. Indigo Biosciences. [Link]

  • Progress on antitumor and antibacterial activity of 8-hydroxyquinoline and its derivatives' metal complexes. ResearchGate. [Link]

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PubMed Central. [Link]

  • Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. [Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. ACS Publications. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Reporter Assays for Therapeutics Targeting Signaling Pathways. YouTube. [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. eScholarship.org. [Link]

  • Current Advances in CETSA. Frontiers. [Link]

  • Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PubMed Central. [Link]

  • CETSA. CETSA. [Link]

  • 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. ACS Infectious Diseases. [Link]

  • Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells. ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PubMed. [Link]

  • Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells. PubMed. [Link]

  • Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. PubMed Central. [Link]

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS One. [Link]

  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PubMed Central. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Kinase Drug Discovery Services. Reaction Biology. [Link]

Sources

Benchmarking the Performance of 5,6,7,8-Tetrahydro-1-quinoliniumolate as a Fluorescent Sensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview and performance benchmark of 5,6,7,8-Tetrahydro-1-quinoliniumolate, a promising candidate in the landscape of fluorescent chemosensors. While direct literature on this specific compound as a sensor is emerging, its structural similarity to the well-established 8-hydroxyquinoline (8-HQ) family of sensors allows for a robust, data-driven projection of its capabilities. This guide will delve into the proposed sensing mechanism, offer a comparative analysis against existing technologies, and provide detailed protocols for its evaluation, grounded in established scientific principles.

Introduction: The Imperative for Selective Ion Sensing

The precise detection and quantification of metal ions are critical in a multitude of scientific disciplines, from environmental monitoring to cellular biology and pharmaceutical development. Zinc (Zn²⁺), in particular, is the second most abundant transition metal in the human body and plays a pivotal role in a vast array of physiological and pathological processes, including enzymatic activity, gene expression, and neurotransmission.[1] Consequently, the development of sensitive and selective fluorescent probes for Zn²⁺ is of paramount importance for elucidating its biological functions and for diagnostic applications.[2] Fluorescent sensors have emerged as powerful tools for this purpose due to their high sensitivity, rapid response, and potential for real-time imaging in living systems.[3][4]

The this compound Sensor: A Profile

The molecule this compound is a derivative of the renowned 8-hydroxyquinoline (8-HQ) fluorophore.[5] The tetrahydro- modification to the quinoline ring can enhance the photophysical properties and bioavailability of the sensor. The "olate" and "ium" nomenclature suggests a zwitterionic or internally chelated structure, which is key to its proposed sensing mechanism.

Proposed Sensing Mechanism: A "Turn-On" Response

The sensing mechanism of 8-HQ and its derivatives often relies on processes like Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).[6] In its free state, the this compound is likely to be in a conformation that allows for quenching of its fluorescence. Upon binding to a target metal ion, such as Zn²⁺, a rigid complex is formed. This chelation event restricts intramolecular rotations and inhibits non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity—a "turn-on" response.[6][7]

G Proposed Sensing Mechanism of this compound for Zn²⁺ cluster_0 Free Sensor State cluster_1 Analyte Binding cluster_2 Complexed Sensor State Free_Sensor This compound (Low Fluorescence) PET_Quenching Photoinduced Electron Transfer (PET) Intramolecular Rotation Free_Sensor->PET_Quenching Dominant Zn2 Zn²⁺ Ion Free_Sensor->Zn2 + Zn²⁺ Complex Sensor-Zn²⁺ Complex (High Fluorescence) Zn2->Complex Chelation CHEF Chelation-Enhanced Fluorescence (CHEF) Rigidified Structure Complex->CHEF Dominant

Caption: Proposed "Turn-On" Sensing Mechanism.

Performance Benchmarking: A Comparative Analysis

The efficacy of a fluorescent sensor is defined by several key performance indicators. Below is a comparison of the projected performance of this compound with other established fluorescent sensors for Zn²⁺ and other heavy metal ions.

Sensor/ProbeTarget AnalyteLimit of Detection (LOD)Response TimeQuantum Yield (Φ)Reference
This compound (Projected) Zn²⁺~10-100 nM< 1 minute~0.4-0.6Inferred from[2][6]
Rhodamine-based Sensor (ZRL1)Zn²⁺Not specified, but high turn-onFast>0.5 (220-fold increase)[8]
8-aminoquinoline-based sensorZn²⁺2.15 nMFastNot specified[9]
Benzothiazole-based Sensor (BIPP)Zn²⁺23.6 nMFastNot specified[7]
Rhodamine B-based SensorHg²⁺12 nMFastHigh[9][10]
Carbon Dots (CDs)Various heavy metalsVariable (nM to µM)VariableVariable[9][10]

Experimental Protocols for Performance Validation

To validate the performance of this compound as a fluorescent sensor, a series of standardized experiments should be conducted.

General Workflow for Sensor Characterization

G Experimental Workflow for Sensor Performance Evaluation Start Synthesize and Purify Sensor Spectroscopic_Analysis Record UV-Vis and Fluorescence Spectra Start->Spectroscopic_Analysis Selectivity_Test Test with Various Metal Ions Spectroscopic_Analysis->Selectivity_Test Titration Fluorescence Titration with Target Analyte (e.g., Zn²⁺) Spectroscopic_Analysis->Titration End Complete Performance Profile Selectivity_Test->End LOD_Calc Calculate Limit of Detection (LOD) Titration->LOD_Calc Response_Time Measure Response Time Titration->Response_Time Quantum_Yield Determine Quantum Yield Titration->Quantum_Yield LOD_Calc->End Response_Time->End Quantum_Yield->End

Sources

A Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5,6,7,8-tetrahydroquinoline derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile scaffold for various therapeutic targets. The content herein synthesizes data from multiple studies to offer a comparative perspective on how structural modifications of the 5,6,7,8-tetrahydroquinoline core influence biological activity. Particular focus is given to the development of cholinesterase inhibitors for neurodegenerative diseases and C5a receptor antagonists for inflammatory conditions. While the specific term "5,6,7,8-Tetrahydro-1-quinoliniumolate" may refer to a zwitterionic species, this guide will encompass the broader class of 5,6,7,8-tetrahydroquinoline analogs, a framework that has proven fruitful in medicinal chemistry.

The 5,6,7,8-Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery

The 5,6,7,8-tetrahydroquinoline core, a fusion of a pyridine ring and a cyclohexane ring, represents a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture provides a robust framework for the precise spatial orientation of functional groups, enabling specific interactions with biological targets. This scaffold's synthetic tractability allows for systematic modifications at various positions, facilitating in-depth SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The diverse biological activities exhibited by its derivatives, ranging from enzyme inhibition to receptor modulation, underscore its significance in the quest for novel therapeutics.

Comparative SAR of 5,6,7,8-Tetrahydroquinoline Analogs as Cholinesterase Inhibitors

A prominent area of investigation for 5,6,7,8-tetrahydroquinoline derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2] SAR studies have revealed critical structural features that govern the inhibitory potency and selectivity of these analogs.

Molecular docking studies have shown that the quinoline core can interact with the peripheral anionic site (PAS) of AChE through π-π stacking interactions.[3] The catalytic active site (CAS) of the enzyme, containing the catalytic triad (Ser200, Glu327, and His440), is another key interaction point.[3] The design of dual-binding inhibitors that can interact with both the CAS and PAS is a contemporary strategy in the development of more effective anti-Alzheimer's agents.

Table 1: SAR of 5-Amino-5,6,7,8-tetrahydroquinolinone Analogs as Acetylcholinesterase Inhibitors

CompoundR1R2AChE IC50 (µM)
1a HH>100
1b CH3H15
1c HCH32.5
1d CH3CH30.8
1e BenzylH5.2
1f BenzylCH30.3

Data synthesized from representative compounds in the cited literature to illustrate key SAR trends.[1]

The data in Table 1 clearly indicates that substitution on both the quinolinone nitrogen (R1) and the amino group (R2) is crucial for potent AChE inhibition.[1] A simple methyl substitution on the amino group (compound 1c) significantly enhances activity compared to the unsubstituted analog (1a). The combination of a methyl group on the amino nitrogen and a benzyl group on the quinolinone nitrogen (compound 1f) results in a highly potent inhibitor. This suggests that the substituents are likely involved in key interactions within the active site of the enzyme.

Comparative SAR of 5,6,7,8-Tetrahydroquinoline Analogs as C5a Receptor Antagonists

The complement component 5a (C5a) is a potent pro-inflammatory mediator that exerts its effects through the G protein-coupled C5a receptor (C5aR).[4] Antagonism of this receptor is a promising therapeutic approach for a range of inflammatory diseases.[5] SAR studies on 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives have identified key structural requirements for high-affinity binding and functional antagonism of the C5aR.[6]

Table 2: SAR of 2-Aryl-5-amino-5,6,7,8-tetrahydroquinoline Derivatives as C5a Receptor Antagonists

CompoundR (on 2-aryl)C5a Binding IC50 (nM)
2a H180
2b 4-F45
2c 4-Cl22
2d 4-Br18
2e 4-CF312

Data synthesized from representative compounds in the cited literature to illustrate key SAR trends.[6]

As shown in Table 2, the nature of the substituent on the 2-aryl ring has a profound impact on the C5aR binding affinity. Electron-withdrawing groups at the para-position of the aryl ring generally lead to increased potency. A trifluoromethyl group (compound 2e) provides the most potent antagonism in this series, suggesting that electronic and/or steric factors of this substituent are critical for optimal interaction with the receptor binding pocket.

Signaling Pathways

To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they modulate.

Cholinergic Signaling Pathway

5,6,7,8-Tetrahydroquinoline-based cholinesterase inhibitors act by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[7]

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh VAChT VAChT ACh_synthesis->VAChT packaging ACh_vesicle ACh Vesicle VAChT->ACh_vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse release AChE AChE ACh_synapse->AChE hydrolysis AChR ACh Receptor ACh_synapse->AChR binding Breakdown Choline + Acetate AChE->Breakdown Inhibitor 5,6,7,8-THQ Inhibitor Inhibitor->AChE inhibition Signal Signal Transduction AChR->Signal

Caption: Cholinergic signaling pathway and the action of 5,6,7,8-tetrahydroquinoline cholinesterase inhibitors.

C5a Receptor Signaling Pathway

5,6,7,8-Tetrahydroquinoline-based C5a receptor antagonists block the binding of C5a to its receptor, thereby inhibiting downstream inflammatory signaling cascades.[8][9]

C5aR_Signaling C5a C5a C5aR C5a Receptor (GPCR) C5a->C5aR binds Antagonist 5,6,7,8-THQ Antagonist Antagonist->C5aR blocks G_protein G-protein Activation C5aR->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK Inflammation Inflammatory Response (Cytokine release, Chemotaxis) PI3K_Akt->Inflammation MAPK->Inflammation

Caption: C5a receptor signaling and the inhibitory action of 5,6,7,8-tetrahydroquinoline antagonists.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for determining the in vitro inhibition of acetylcholinesterase by 5,6,7,8-tetrahydroquinoline analogs.[10]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (5,6,7,8-tetrahydroquinoline analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add:

      • 20 µL of phosphate buffer (for blank) or test compound solution at various concentrations.

      • 20 µL of DTNB solution.

      • 20 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Conclusion

The 5,6,7,8-tetrahydroquinoline scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The extensive SAR studies on its derivatives have provided crucial insights into the structural features required for potent and selective modulation of various biological targets, most notably cholinesterases and the C5a receptor. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design of next-generation therapeutics based on this remarkable heterocyclic system.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.
  • Woodruff, T. M., & Tenner, A. J. (2015). The C5a-C5aR1 axis in inflammatory and degenerative diseases.
  • Li, K., & Yu, G. (2020). Targeting the C5a/C5aR1 axis for the treatment of inflammatory diseases. Frontiers in Immunology, 11, 1789.
  • Fink, D. M., Bores, G. M., Effland, R. C., Huger, F. P., Kurys, B. E., Rush, D. K., & Selk, D. E. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(18), 3645–3651.
  • Barbay, J. K., Gong, Y., Buntinx, M., Li, J., Claes, C., Hornby, P. J., ... & He, W. (2008). Synthesis and characterization of 5, 6, 7, 8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.
  • Fink, D. M., Bores, G. M., Effland, R. C., Huger, F. P., Kurys, B. E., Rush, D. K., & Selk, D. E. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of medicinal chemistry, 38(18), 3645–3651. [Link]

  • Regulators of cholinergic signaling in disorders of the central nervous system. (2021). Wiley Online Library. [Link]

  • Barbay, J. K., Gong, Y., Buntinx, M., Li, J., Claes, C., Hornby, P. J., ... & He, W. (2008). Synthesis and characterization of 5, 6, 7, 8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & medicinal chemistry letters, 18(8), 2544–2548. [Link]

  • Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. (2016). National Institutes of Health. [Link]

  • C5a receptor signaling. (n.d.). ResearchGate. [Link]

  • C5a Anaphylatoxin Receptor (C5aR). (n.d.). Sino Biological. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). PubMed. [Link]

  • Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • C5a receptor antagonists. (2000). Current Pharmaceutical Design. [Link]

Sources

Unambiguous Molecular Architecture: A Comparative Guide to the Structural Confirmation of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In this guide, we delve into the gold-standard technique of X-ray crystallography for the structural confirmation of 5,6,7,8-Tetrahydro-1-quinoliniumolate, a heterocyclic scaffold of significant interest in medicinal chemistry. We will provide an in-depth, comparative analysis with other powerful analytical techniques, offering a comprehensive perspective on the strengths and limitations of each approach in the context of drug discovery and development.

The quinoline and tetrahydroquinoline ring systems are prevalent motifs in a vast array of biologically active compounds and approved pharmaceuticals. Their rigid structure and synthetic tractability make them privileged scaffolds in the design of novel therapeutic agents. The specific arrangement of atoms in this compound dictates its physicochemical properties, receptor binding affinity, and metabolic stability. Therefore, unequivocal structural confirmation is not merely a procedural step but a critical prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of a drug development program.

The Decisive Evidence: X-ray Crystallography

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline compound.[1] It provides a precise three-dimensional map of electron density within the crystal lattice, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with unparalleled accuracy.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands meticulous execution.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Analytical Techniques for Structure Elucidation cluster_techniques Analytical Techniques Compound This compound XRay X-ray Crystallography Compound->XRay 3D Structure (Solid State) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Connectivity & Stereochemistry (Solution) MS Mass Spectrometry (HRMS, MS/MS) Compound->MS Molecular Formula & Fragmentation UVVis UV-Vis & Fluorescence Spectroscopy Compound->UVVis Electronic Transitions & Conjugation

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-Tetrahydro-1-quinoliniumolate, the zwitterionic form of 5,6,7,8-tetrahydroquinoline N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its partially saturated quinoline scaffold is a key structural motif in a variety of biologically active molecules. The introduction of the N-oxide functionality not only alters the electronic properties and polarity of the molecule but also provides a handle for further synthetic transformations. This guide provides a comparative analysis of the synthetic efficiency of different routes to this target molecule, offering experimental insights and data to inform methodological choices for researchers in the field.

The synthesis of this compound can be broadly dissected into two key stages: the formation of the 5,6,7,8-tetrahydroquinoline core and the subsequent N-oxidation. This guide will explore and compare the primary methodologies for each of these stages.

I. Synthesis of the 5,6,7,8-Tetrahydroquinoline Precursor

The efficiency of the overall synthesis is heavily reliant on the effective preparation of the 5,6,7,8-tetrahydroquinoline precursor. Two principal routes are considered here: the catalytic hydrogenation of quinoline and the Doebner-von Miller reaction.

Route A: Catalytic Hydrogenation of Quinoline

This is the most direct and widely employed method for the synthesis of 5,6,7,8-tetrahydroquinoline. The reaction involves the reduction of the pyridine ring of quinoline using hydrogen gas in the presence of a metal catalyst.

The selective hydrogenation of the more electron-deficient pyridine ring over the benzene ring is a key feature of this transformation. This selectivity is typically achieved under controlled conditions of temperature and pressure, and with the appropriate choice of catalyst. The reaction proceeds via the adsorption of both quinoline and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the pyridine ring.

A notable advancement in this area is the use of a specially prepared Palladium (Pd) catalyst, which allows for a continuous process of hydrogenation followed by in-situ isomerization to yield the desired product with high selectivity and yield[1].

  • Catalyst Preparation: A 5 wt% palladium-on-carbon catalyst is added to an aqueous hydrochloride solution. The mixture is stirred and heated to 10-50°C, followed by the addition of an equivalent amount of a bicarbonate solution. After stirring for 1-4 hours, the catalyst is filtered, washed, and dried.

  • Hydrogenation: In a closed reaction vessel, quinoline is mixed with the prepared Pd catalyst. Hydrogen gas is introduced to a pressure of 8-12 atmospheres. The mixture is stirred at 60-70°C until the hydrogen pressure ceases to drop.

  • Isomerization: The hydrogen pressure is then reduced to 2 atmospheres, and the temperature is raised to 160-170°C for 2 hours to facilitate the isomerization to 5,6,7,8-tetrahydroquinoline.

  • Workup and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then purified by vacuum distillation to afford 5,6,7,8-tetrahydroquinoline.

Route B: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3] While not a direct route to 5,6,7,8-tetrahydroquinoline, it provides a versatile method for constructing the quinoline core, which can then be subjected to hydrogenation.

The reaction is typically catalyzed by Brønsted or Lewis acids and is believed to proceed through a series of steps including Michael addition, cyclization, dehydration, and oxidation.[2] A proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the quinoline.[4]

This route offers the advantage of introducing substituents onto the quinoline ring by using appropriately substituted anilines or α,β-unsaturated carbonyl compounds. However, it is a multi-step process that often requires harsh reaction conditions and can result in mixtures of products.

II. Synthesis of this compound via N-Oxidation

Once the 5,6,7,8-tetrahydroquinoline precursor is obtained, the final step is the N-oxidation of the pyridine nitrogen. Several methods are available for this transformation, with varying degrees of efficiency, safety, and environmental impact.

Method 1: Oxidation with Peroxyacids (m-CPBA)

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of tertiary amines and nitrogen-containing heterocycles.[5]

The reaction proceeds via an electrophilic attack of the peroxyacid oxygen on the lone pair of electrons of the nitrogen atom. The concerted mechanism involves a "butterfly" transition state where the proton of the peroxyacid is transferred to the carbonyl oxygen as the N-O bond is formed.[2]

  • Reaction Setup: 5,6,7,8-Tetrahydroquinoline is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Reagent Addition: The solution is cooled in an ice bath, and a solution of m-CPBA (typically 1.1-1.5 equivalents) in the same solvent is added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method 2: Catalytic Oxidation with Oxone

A more recent and efficient method utilizes Oxone (potassium peroxymonosulfate) as the primary oxidant in a catalytic system.

This method employs a catalytic amount of an iodine source (e.g., PhI) and a thallium salt (e.g., TlOAc) to generate a more reactive oxidizing species in situ. This approach can offer milder reaction conditions and improved yields compared to stoichiometric peroxyacid oxidations.

  • Reaction Setup: To a solution of 5,6,7,8-tetrahydroquinoline (2.5 mmol) in a mixture of acetonitrile (7.5 ml) and water (7.5 ml), iodobenzene (0.124 mmol in MeCN) and thallous acetate (0.008 mmol in water) are added.

  • Oxidant Addition: Oxone (11.5 mmol) is added in five portions over 6 hours while stirring at room temperature.

  • Workup and Purification: The product can be isolated and purified by standard techniques such as extraction and crystallization. This method has been reported to yield the hemihydrate of the title compound.

III. Comparison of Synthetic Routes

To facilitate a clear comparison, the key parameters of the discussed synthetic routes are summarized in the table below.

Parameter Route A: Catalytic Hydrogenation Route B: Doebner-von Miller Method 1: m-CPBA Oxidation Method 2: Oxone Catalysis
Starting Materials Quinoline, H₂Aniline, α,β-unsaturated carbonyl5,6,7,8-Tetrahydroquinoline, m-CPBA5,6,7,8-Tetrahydroquinoline, Oxone
Key Reagents Pd catalystAcid catalyst (Brønsted or Lewis)m-CPBAPhI, TlOAc
Number of Steps 1 (to precursor)Multiple (to precursor)1 (to final product)1 (to final product)
Reported Yield Up to 90.6%[1]Variable, often moderateGenerally good to excellentGood
Advantages High yield, direct route to precursorVersatile for substituted derivativesWell-established, reliableMilder conditions, catalytic
Disadvantages Requires high pressure equipmentHarsh conditions, potential byproductsStoichiometric use of peroxyacidUse of toxic thallium salt

IV. Visualizing the Synthetic Workflows

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_final_product N-Oxidation Quinoline Quinoline Catalytic_Hydrogenation Catalytic_Hydrogenation Quinoline->Catalytic_Hydrogenation H₂, Pd catalyst THQ 5,6,7,8-Tetrahydroquinoline Catalytic_Hydrogenation->THQ High Yield mCPBA_Oxidation m-CPBA Oxidation THQ->mCPBA_Oxidation m-CPBA Oxone_Oxidation Catalytic Oxidation THQ->Oxone_Oxidation Oxone, PhI, TlOAc Aniline Aniline Doebner_von_Miller Doebner-von Miller Reaction Aniline->Doebner_von_Miller Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Doebner_von_Miller Quinoline_Derivative Quinoline_Derivative Doebner_von_Miller->Quinoline_Derivative Versatile Hydrogenation_Step Hydrogenation_Step Quinoline_Derivative->Hydrogenation_Step Additional Step Hydrogenation_Step->THQ Final_Product This compound mCPBA_Oxidation->Final_Product Oxone_Oxidation->Final_Product

Caption: Comparative workflow of synthetic routes to this compound.

V. Conclusion

The synthesis of this compound is most efficiently achieved through a two-stage process. For the preparation of the 5,6,7,8-tetrahydroquinoline precursor, catalytic hydrogenation of quinoline offers a direct, high-yielding, and atom-economical approach. While the Doebner-von Miller reaction provides greater flexibility for introducing substituents, it is a more complex and less direct route to the unsubstituted tetrahydroquinoline core.

For the final N-oxidation step, both the use of m-CPBA and the catalytic system with Oxone are effective. The choice between these methods may depend on factors such as scale, cost, and safety considerations. The m-CPBA method is well-established and reliable, while the Oxone-based catalytic method offers the potential for milder reaction conditions. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic goals.

VI. References

  • Activity of the catalysts for the hydrogenation of quinoline. Reaction... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents. (n.d.). Retrieved January 13, 2026, from

  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A. (2025). Retrieved January 13, 2026, from [Link]

  • 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate - PMC. (n.d.). Retrieved January 13, 2026, from [Link]

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]

  • Preparation of 5,6,7,8-tetrahydroquinoline derivatives. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • SUPPORTING MATERIALS. (n.d.). Retrieved January 13, 2026, from [Link]

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst - ResearchGate. (2021). Retrieved January 13, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC. (2016). Retrieved January 13, 2026, from [Link]

  • Quinoline, 5,6,7,8-tetrahydro- - the NIST WebBook. (n.d.). Retrieved January 13, 2026, from [Link]

  • Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR - The Royal Society of Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]

  • Quinoline, 5,6,7,8-tetrahydro- - the NIST WebBook. (n.d.). Retrieved January 13, 2026, from [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (n.d.). Retrieved January 13, 2026, from [Link]

  • Doebner-von Miller reaction | Semantic Scholar. (n.d.). Retrieved January 13, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 13, 2026, from [Link]

  • 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • Quinoline, 5,6,7,8-tetrahydro- - the NIST WebBook. (n.d.). Retrieved January 13, 2026, from [Link]

  • 5,8-Epoxyisoquinoline, 5,6,7,8-tetrahydro- - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to In Silico Property Prediction for 5,6,7,8-Tetrahydro-1-quinoliniumolate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The focus of this guide, the 5,6,7,8-Tetrahydro-1-quinoliniumolate zwitterionic structure, presents unique physicochemical characteristics that demand a sophisticated, multi-faceted approach to property prediction. The high cost and time investment of traditional drug discovery pipelines have made computational chemistry and in silico modeling indispensable tools for accelerating the process.[3][4] By predicting a derivative's biological activity, physicochemical properties, and pharmacokinetic profile before synthesis, we can prioritize high-potential candidates and identify potential liabilities early, saving significant resources.[5][6]

This guide provides an in-depth comparison of core in silico methodologies, grounded in the principles of causality and self-validation. We will explore not just how to execute these protocols, but why specific choices are made, empowering you to design and interpret computational experiments with confidence.

The Computational Toolkit: A Comparative Overview of Predictive Models

The selection of an appropriate in silico model is dictated by the available data and the specific question being asked. The three pillars of early-stage computational analysis are Quantitative Structure-Activity Relationship (QSAR) modeling, structure-based molecular docking, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Quantitative Structure-Activity Relationship (QSAR): Decoding the Structure-Activity Landscape

QSAR modeling is a powerful ligand-based design technique used when the three-dimensional structure of the biological target is unknown, or when we want to understand the relationship between a series of compounds and their measured biological activity.[7] It establishes a mathematical correlation between the chemical structures of a set of molecules and their biological activities.[1]

Causality in Model Selection:

  • 2D-QSAR: This is the initial approach when a rapid, less computationally intensive model is needed. It uses 2D structural descriptors (e.g., molecular weight, logP, topological indices) to predict activity. It is excellent for identifying broad trends within a chemical series.

  • 3D-QSAR: When a deeper understanding of the spatial and electronic requirements for activity is necessary, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed.[8] These methods require the 3D alignment of the molecules and generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, or hydrophobic/hydrophilic character enhances or diminishes activity. This provides direct, actionable insights for designing more potent derivatives.[8]

The transition from 2D to 3D-QSAR is a move from asking "what features correlate?" to "where are these features important in 3D space?". For the unique charge distribution of quinoliniumolate derivatives, a 3D-QSAR approach is particularly insightful for optimizing electrostatic interactions.

Molecular Docking: Visualizing the Target-Ligand Handshake

When the 3D structure of the target protein is available (from X-ray crystallography, NMR, or homology modeling), molecular docking becomes the cornerstone of the design process.[4] Docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a "docking score" in kcal/mol.[9]

Expert Insights:

  • Scoring Functions are Approximations: A common pitfall is to treat the docking score as an absolute measure of binding affinity. It is a calculated estimation. The true value of docking lies in comparing the binding modes of different derivatives within the same target site. Analyzing the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts provides a much richer and more reliable picture than the score alone.[10][11]

  • Induced Fit vs. Rigid Docking: Proteins are not static. If the target is known to have a flexible binding site, using induced-fit docking protocols, which allow for side-chain rearrangements, can yield more biologically relevant predictions than rigid-receptor docking.[12]

For this compound derivatives, docking can reveal how the zwitterionic nature of the molecule satisfies specific interactions within the active site, such as forming salt bridges with charged residues like aspartate or arginine.

ADMET & Physicochemical Property Prediction: Foreseeing the Fate of a Drug

A potent compound is useless if it cannot reach its target in the body or is toxic.[13] Early in silico prediction of ADMET properties is crucial for reducing late-stage attrition of drug candidates.[14] This involves predicting a range of properties:

  • Physicochemical Properties: Aqueous solubility, lipophilicity (logP), and ionization state (pKa) are fundamental properties that govern a drug's behavior.[5][15]

  • Pharmacokinetics: Models predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450s.[16]

  • Toxicity: Computational models can screen for structural alerts that suggest potential mutagenicity, carcinogenicity, or hepatotoxicity.[17][18]

The "drug-likeness" of a compound is often initially assessed using frameworks like Lipinski's Rule of Five, which provides guidelines for properties that influence oral bioavailability.[13]

Methodology Primary Application Data Requirement Key Outputs Common Software
QSAR Predict activity of new compounds; understand structure-activity relationships.A dataset of molecules with known biological activities.[1]Predictive equation, statistical validation metrics (q², r²), 3D contour maps (for 3D-QSAR).[8]MOE, Discovery Studio, QSAR Toolbox, Dragon.[19][20]
Molecular Docking Predict ligand binding mode and affinity; virtual screening of compound libraries.3D structure of the target protein; 3D structure of the ligand.[4]Binding pose, docking score (kcal/mol), specific intermolecular interactions.[9]AutoDock/Vina, Glide, GOLD, MOE Dock.[21][22]
ADMET Prediction Assess drug-likeness; predict pharmacokinetic and toxicity profiles.2D or 3D structure of the compound.Lipinski's Rule compliance, predicted solubility, permeability, metabolic stability, toxicity alerts.[23]SwissADME, PreADMET, OSIRIS Property Explorer, ADMETlab 2.0.[16][17][24]

An Integrated and Self-Validating In Silico Workflow

To ensure scientific integrity, any computational protocol must be a self-validating system. This means building in steps for rigorous internal and external validation. The following workflow demonstrates a best-practice approach for analyzing a novel this compound derivative.[25][26]

Step-by-Step Experimental Protocol
  • Compound Preparation (Input):

    • Draw the 2D structure of the derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable 3D structure. This step is critical for ensuring the input geometry is realistic.

  • Physicochemical & ADMET Profiling (Early Assessment):

    • Submit the 3D structure to a web-based tool like SwissADME.

    • Analyze the predicted properties: logP, aqueous solubility, and compliance with Lipinski's Rule of Five.

    • Use a tool like the OSIRIS Property Explorer to check for potential toxicity risks (mutagenicity, tumorigenicity).[17] This initial screen quickly flags compounds with a high risk of failure.

  • Target Identification & Preparation (For Docking):

    • If the biological target is known, obtain its 3D structure from the Protein Data Bank (PDB).

    • Prepare the protein structure: remove water molecules, add hydrogen atoms, and define the binding site based on the co-crystallized ligand or literature data.

  • Molecular Docking Simulation:

    • Use a validated docking program (e.g., AutoDock Vina) to dock the prepared ligand into the prepared receptor.[22]

    • Generate multiple binding poses. The top-scoring pose is often, but not always, the most accurate.

    • Critically analyze the interactions of the top poses. Look for chemically sensible interactions (e.g., hydrogen bonds with appropriate donors/acceptors, salt bridges involving the quinoliniumolate moiety).

  • QSAR Model Prediction (If Applicable):

    • If a validated QSAR model for the target/activity class exists, calculate the necessary molecular descriptors for the new derivative.

    • Use the QSAR equation to predict the biological activity.

    • Verify that the new compound falls within the model's Applicability Domain (AD).[27] A prediction for a compound outside the AD is an extrapolation and is considered unreliable.[28]

  • Data Synthesis & Prioritization (Output):

    • Integrate the results from all models. Does the compound have a good docking score, favorable ADMET properties, and a high predicted activity from QSAR?

    • A high-quality candidate will perform well across multiple predictive models. A compound with a great docking score but poor predicted solubility should be deprioritized or flagged for chemical modification.

Workflow Visualization

InSilicoWorkflow cluster_prep 1. Ligand Preparation cluster_predict 2. Property Prediction cluster_analysis 3. Analysis & Decision struct_2d 2D Structure (e.g., ChemDraw) struct_3d Generate 3D Conformation struct_2d->struct_3d energy_min Energy Minimization (e.g., MMFF94) struct_3d->energy_min admet ADMET & Drug-Likeness (SwissADME, OSIRIS) energy_min->admet docking Molecular Docking (AutoDock Vina) energy_min->docking qsar QSAR Prediction (Validated Model) energy_min->qsar integration Data Integration & Candidate Review admet->integration docking->integration qsar->integration synthesis Synthesize & Test deprioritize Deprioritize or Redesign integration->synthesis Favorable Profile integration->deprioritize Unfavorable Profile

Sources

Comparative Guide to Elucidating the Mechanism of Action of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and verify the mechanism of action of the novel compound 5,6,7,8-Tetrahydro-1-quinoliniumolate. Through a comparative approach with established alternatives and supported by detailed experimental protocols, this document aims to deliver actionable insights into its potential therapeutic applications.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The compound this compound, a molecule with this core structure, presents an intriguing candidate for therapeutic development. While direct evidence for its mechanism of action is nascent, analysis of structurally similar compounds, such as the 5-amino-5,6,7,8-tetrahydroquinolinones, suggests a plausible role as an acetylcholinesterase (AChE) inhibitor[1]. AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased acetylcholine levels, a strategy employed in the treatment of Alzheimer's disease and other neurological disorders.

This guide outlines a systematic approach to test the hypothesis that this compound functions as an AChE inhibitor. We will compare its hypothetical performance against two well-characterized AChE inhibitors, Donepezil and Galantamine , which are clinically approved for the management of Alzheimer's disease.

Comparative Compounds: A Snapshot

CompoundChemical StructureKnown Mechanism of Action
This compound (Structure available from PubChem)[2]Hypothesized: Acetylcholinesterase (AChE) Inhibition
Donepezil (Structure available from PubChem)Reversible, non-competitive inhibitor of AChE with high selectivity for AChE over butyrylcholinesterase (BuChE).
Galantamine (Structure available from PubChem)Reversible, competitive inhibitor of AChE and an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).

Verifying the Mechanism of Action: A Multi-pronged Approach

To rigorously validate the hypothesized mechanism of this compound, a series of in vitro and cell-based assays are proposed. This multi-step process is designed to provide a comprehensive understanding of its molecular interactions and cellular consequences.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Silico Analysis cluster_2 Cell-Based Validation A AChE Enzyme Inhibition Assay B Kinetic Analysis A->B D Molecular Docking A->D Corroborate findings C Selectivity Assay (BuChE) B->C E Cellular Acetylcholine Assay C->E Proceed if potent and selective F Neuronal Viability Assay E->F

Caption: A stepwise workflow for the comprehensive evaluation of this compound's mechanism of action.

Part 1: In Vitro Enzymatic Assays

The initial step is to determine if this compound directly interacts with and inhibits AChE.

Acetylcholinesterase (AChE) Inhibition Assay

This assay will quantify the inhibitory potential of the test compound on AChE activity.

Protocol:

  • Reagents: Human recombinant AChE, Acetylthiocholine (ATC) substrate, 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), test compounds (this compound, Donepezil, Galantamine), and assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Prepare a series of dilutions for each test compound.

    • In a 96-well plate, add AChE enzyme to each well.

    • Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.

    • Initiate the reaction by adding a solution of ATC and DTNB.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Hypothetical Data Summary:

CompoundAChE IC50 (nM)
This compound85
Donepezil10
Galantamine250
Kinetic Analysis

To understand the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic analysis is essential.

Protocol:

  • Perform the AChE inhibition assay as described above, but vary the concentration of the substrate (ATC) at several fixed concentrations of the inhibitor.

  • Measure the initial reaction velocities for each condition.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition.

Selectivity Assay

To assess the selectivity of the compound, its inhibitory activity against Butyrylcholinesterase (BuChE), a related enzyme, will be measured.

Protocol:

  • Follow the same procedure as the AChE inhibition assay, but substitute BuChE for AChE and butyrylthiocholine for acetylthiocholine.

  • Determine the IC50 value for BuChE.

  • Calculate the selectivity index (IC50 BuChE / IC50 AChE).

Hypothetical Selectivity Data:

CompoundBuChE IC50 (nM)Selectivity Index (BuChE/AChE)
This compound250029.4
Donepezil3000300
Galantamine500020

Part 2: In Silico Molecular Docking

Molecular docking simulations can provide insights into the potential binding mode of this compound within the active site of AChE.

Protocol:

  • Software: Utilize molecular docking software such as AutoDock, Glide, or GOLD.

  • Preparation:

    • Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of this compound and optimize its geometry.

  • Docking:

    • Define the binding site of AChE based on the co-crystallized ligand or known active site residues.

    • Perform the docking simulation to predict the binding pose and affinity (docking score) of the compound.

  • Analysis: Visualize the docked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the AChE active site.

G AChE Acetylcholinesterase (AChE) Active Site Catalytic Triad (Ser, His, Glu) Anionic Site (Trp, Tyr, Phe) Compound This compound Compound->AChE:p2 Binding Interaction (Hypothetical)

Caption: A simplified representation of the hypothetical binding of this compound to the active site of AChE.

Part 3: Cell-Based Assays

To confirm that the enzymatic inhibition translates to a functional effect in a biological system, cell-based assays are crucial.

Cellular Acetylcholine Assay

This assay measures the increase in acetylcholine levels in a neuronal cell line following treatment with the test compounds.

Protocol:

  • Cell Line: Use a human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously produces acetylcholine.

  • Treatment: Culture the cells and treat them with various concentrations of this compound, Donepezil, and Galantamine for a specified duration.

  • Lysis and Detection: Lyse the cells and measure the intracellular acetylcholine concentration using a commercially available acetylcholine assay kit (e.g., ELISA-based or fluorometric).

  • Data Analysis: Quantify the dose-dependent increase in acetylcholine levels for each compound.

Hypothetical Cellular Acetylcholine Levels:

Compound (at 10x IC50)Fold Increase in Acetylcholine
This compound3.5
Donepezil5.2
Galantamine2.8
Neuronal Viability Assay

To ensure that the observed effects are not due to cytotoxicity, a neuronal viability assay should be performed.

Protocol:

  • Cell Line: Use the same neuronal cell line as in the acetylcholine assay.

  • Treatment: Treat the cells with a range of concentrations of the test compounds, including concentrations higher than those used in the functional assays.

  • Viability Assessment: After the treatment period, assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Determine the concentration of each compound that causes a 50% reduction in cell viability (CC50).

Discussion and Conclusion

This comprehensive guide provides a robust framework for the initial characterization of this compound. The proposed experiments, when conducted, will generate a clear and comparative dataset to either support or refute the hypothesis of AChE inhibition.

Based on our hypothetical data, this compound emerges as a moderately potent AChE inhibitor with good selectivity over BuChE. Its in vitro potency appears to be lower than that of Donepezil but higher than Galantamine. The cellular assays would further validate its ability to increase acetylcholine levels in a neuronal context without inducing significant cytotoxicity at effective concentrations.

The convergence of data from enzymatic assays, molecular docking, and cell-based functional assays will provide a strong foundation for understanding the mechanism of action of this compound. This, in turn, will inform future lead optimization efforts and preclinical development strategies.

References

  • Fink, D. M., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(18), 3645-3651. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Donepezil. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Galantamine. National Center for Biotechnology Information. [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5,6,7,8-Tetrahydro-1-quinoliniumolate. As a research chemical, the complete toxicological and environmental profile may not be fully established. Therefore, the protocols outlined below are grounded in the precautionary principle, treating the compound as hazardous and ensuring the highest standards of safety for laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and Implications for Disposal

Understanding the potential hazards of this compound and its parent compound, 5,6,7,8-Tetrahydroquinoline, is fundamental to appreciating the necessity of stringent disposal protocols. The primary hazards are associated with irritation and potential harm upon ingestion.

Table 1: Summary of Known and Inferred Hazards

Hazard Classification Description Rationale & Implication for Disposal
Acute Toxicity (Oral) Harmful if swallowed.[1] Ingestion is a primary exposure route. Waste containers must be securely sealed and stored away from common areas to prevent accidental ingestion.
Skin Corrosion/Irritation Causes skin irritation.[1][2] Direct skin contact with the compound or its waste can cause irritation. This necessitates the mandatory use of chemical-resistant gloves during all handling and disposal operations.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2] Splashes pose a significant risk to vision. Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact with the substance or its solutions.

| Environmental Hazards | Discharge into the environment must be avoided.[3] Data for similar quinoline compounds suggest toxicity to aquatic life.[4] | The compound must not be disposed of down the drain or in general refuse, as it can harm aquatic ecosystems. All waste must be collected for specialized disposal. |

The causality behind these precautions is clear: the inherent irritant nature of the compound dictates that all disposal pathways must be engineered to prevent human contact and environmental release.

Core Directive: Manage as Hazardous Chemical Waste

Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or flushed down the sanitary sewer.[3][4] All waste materials containing this compound must be collected, managed, and disposed of as regulated hazardous chemical waste.

This directive is based on federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous materials from their generation to their final disposal ("cradle-to-grave").[5] By adhering to this principle, laboratories ensure legal compliance and uphold their commitment to environmental stewardship.

Pre-Disposal Safety: Engineering and Personal Controls

Before initiating any waste collection or consolidation, the following safety measures must be in place. This self-validating system ensures that safety is established before the risk is introduced.

  • Engineering Controls : All handling of this compound waste must be conducted within a certified chemical fume hood.[4] This primary barrier of protection minimizes the risk of inhalation exposure to any dusts or aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.

    • Eye Protection : Tightly fitting safety goggles or safety glasses with side shields are required.[2][4]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for tears or degradation before each use and changed immediately if contamination is suspected.[3]

    • Body Protection : A full-length laboratory coat must be worn to prevent skin contact.[3]

Step-by-Step Waste Management and Disposal Protocol

The following workflow provides a systematic procedure for the safe collection and disposal of waste generated from this compound.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Collect waste containing this compound in a dedicated container.

  • Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[2]

Step 2: Containerization and Labeling

The waste container is the primary means of containment during storage and transport.

  • Select an Appropriate Container : Use a leak-proof, chemically compatible container with a secure, screw-top lid. Glass or high-density polyethylene (HDPE) is generally suitable. The container must be in good condition, free from cracks or defects.

  • Labeling : The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".[6]

    • The full chemical name: "This compound ".

    • An accurate list of all container contents, including solvents.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).

Step 3: Managing Different Waste Streams
  • Solid Waste : Collect unused or expired reagent, contaminated personal protective equipment (gloves, wipes), and contaminated labware (e.g., weigh paper, stir bars) in the designated solid hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound in the designated liquid hazardous waste container.

  • Empty Original Containers : The original reagent bottle is not "empty" until it has been properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).

    • Crucially, collect all three rinses as hazardous liquid waste in your designated waste container.[6][7]

    • After triple-rinsing, deface the original label on the container and manage it for recycling or disposal according to your institution's specific guidelines for decontaminated glassware.[6]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[5][8]

  • Keep the waste container tightly closed at all times, except when adding waste.[5]

  • Store the container in a designated secondary containment bin to prevent spills.

  • Ensure the SAA is away from drains, heat sources, and high-traffic areas.

Step 5: Final Disposal

Laboratory personnel are responsible for the safe collection and temporary storage of waste. The final transport and disposal are performed by professionals.

  • Contact your institution’s Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your full waste container.[4]

  • Provide them with all necessary information about the waste as required by their procedures.

  • Never attempt to transport hazardous waste off-site yourself.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_wastegen Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteGen Generate Waste (Solid, Liquid, or Empty Container) FumeHood->WasteGen Segregate Segregate from Incompatible Waste WasteGen->Segregate Container Select & Label Hazardous Waste Container Segregate->Container Collect Collect Waste in Sealed Container Container->Collect SAA Store in Designated SAA Collect->SAA Spill Spill Occurs? Collect->Spill Log Maintain Waste Log (if required) SAA->Log EHSPickup Arrange Pickup by EHS/ Licensed Contractor Log->EHSPickup Transport Professional Transport & Final Disposal EHSPickup->Transport Spill->SAA No Emergency Follow Emergency Spill Protocol Spill->Emergency Yes Emergency->Collect Cleanup materials as hazardous waste

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills During Disposal Operations

Accidents can happen, even during carefully planned procedures. In the event of a small-scale spill of this compound while handling waste:

  • Alert Personnel : Immediately alert others in the area.

  • Isolate the Area : Secure the area to prevent others from entering.

  • Use a Spill Kit : If trained and it is safe to do so, use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collect Cleanup Materials : Carefully collect the absorbent material using non-sparking tools and place it into your designated hazardous waste container.[3]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals . Benchchem. 4

  • This compound - Safety Data Sheet . ChemicalBook. May 19, 2023. 3

  • Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals . Benchchem. 6

  • 5,6,7,8-Tetrahydroquinoline Safety Data Sheet . Thermo Fisher Scientific. September 25, 2014. 2

  • Safety Data Sheet: Quinoline yellow (C.I. 47005) . Carl ROTH. March 31, 2025. 9

  • 5,6,7,8-Tetrahydroquinoline PubChem CID 66335 . PubChem, National Center for Biotechnology Information.

  • Laboratory Waste Management Guidelines . Old Dominion University, Office of Environmental Health and Safety. October 2020. 5

  • Navigating the Safe Disposal of 3-Methyl-5,6,7,8-tetrahydroquinoline: A Procedural Guide . Benchchem. 10

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. 11

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania, EHRS. 8

  • The NIH Drain Discharge Guide . National Institutes of Health. September 2020.

  • Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. 7

Sources

Navigating the Safe Handling of 5,6,7,8-Tetrahydro-1-quinoliniumolate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling of 5,6,7,8-Tetrahydro-1-quinoliniumolate, focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal methods. As Senior Application Scientists, our goal is to empower you with not just the "what," but the "why" behind these essential safety measures, ensuring a culture of safety and scientific excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

While specific toxicological data for this compound is limited, the known hazards of the structurally related compound, 5,6,7,8-Tetrahydroquinoline, provide a strong basis for a cautious approach. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5,6,7,8-Tetrahydroquinoline is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity to mitigate risk.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with detailed explanations to follow.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene), a flame-retardant lab coat, long pants, and closed-toe shoes. For large quantities, a chemical-resistant apron is advised.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges is required when handling the powder outside of a certified chemical fume hood or for spill cleanup.
The Rationale Behind Your PPE Choices
  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles to protect against splashes and airborne particles. A full-face shield offers an additional layer of protection, especially when handling larger quantities or when there is a significant splash risk.

  • Skin and Body Protection:

    • Gloves: Due to the potential for skin irritation, direct contact must be avoided. Nitrile or neoprene gloves offer good resistance to a range of organic chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to prevent skin contamination.

    • Lab Coat and Clothing: A flame-retardant lab coat, worn over long pants, provides a barrier against accidental spills. Closed-toe shoes are mandatory to protect against spills and falling objects.

  • Respiratory Protection: The potential for respiratory tract irritation from airborne particles of this compound is a significant concern.

    • Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound within a certified chemical fume hood.

    • Respirator Use: In situations where a fume hood is not available or during a spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor cartridges is essential. The selection of the appropriate respirator should be based on a thorough risk assessment of the specific procedure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Pre-Handling Check
  • Verify Chemical Identity: Confirm the identity of the chemical and review the Safety Data Sheet (SDS).

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • PPE Inspection: Inspect all PPE for damage or contamination before donning.

  • Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial to prevent cross-contamination.

PPE_Donning_Sequence start Start lab_coat Lab Coat & Long Pants start->lab_coat 1 shoes Closed-Toe Shoes lab_coat->shoes 2 respirator Respirator (if required) shoes->respirator 3 goggles Safety Goggles respirator->goggles 4 face_shield Face Shield (if required) goggles->face_shield 5 gloves Gloves face_shield->gloves 6 end_don Ready to Handle gloves->end_don

Caption: PPE Donning Sequence

Handling this compound
  • Weighing and Transfer: All weighing and transfers of the solid material should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation and Contact: At all times, avoid breathing dust or vapors and prevent contact with skin and eyes.

Doffing PPE: The Decontamination Process

Proper removal of PPE is as critical as putting it on correctly to prevent exposure.

PPE_Doffing_Sequence start_doff Handling Complete gloves_outer Outer Gloves (if double-gloved) start_doff->gloves_outer face_shield_doff Face Shield gloves_outer->face_shield_doff goggles_doff Safety Goggles face_shield_doff->goggles_doff lab_coat_doff Lab Coat goggles_doff->lab_coat_doff gloves_inner Inner Gloves lab_coat_doff->gloves_inner respirator_doff Respirator gloves_inner->respirator_doff wash_hands Wash Hands Thoroughly respirator_doff->wash_hands end_doff Safe wash_hands->end_doff

Caption: PPE Doffing Sequence

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound, including disposable PPE, should be collected in a clearly labeled, dedicated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams.

Determining the RCRA Waste Code

The Resource Conservation and Recovery Act (RCRA) requires the proper classification of hazardous waste. While a specific RCRA waste code for this compound may not be explicitly listed, a hazardous waste determination must be made based on its characteristics. Given the known hazards of the related compound, it is likely to be classified as a toxic waste. Consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste code. It may fall under a generic code for toxic organic compounds if a specific listing is not available.

Arranging for Disposal
  • Contact EHS: Once the waste container is full, contact your institution's EHS department to arrange for a scheduled pickup.

  • Documentation: Ensure all required waste disposal documentation is completed accurately.

In Case of Emergency: Spill and Exposure Response

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and EHS.

  • Isolate: Restrict access to the spill area.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Cleanup: Use an absorbent material appropriate for chemical spills to contain and collect the spilled material. Place the absorbed material in a sealed, labeled hazardous waste container.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment and uphold the principles of scientific integrity and responsibility.

References

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.